N,N-Diamylnitrosamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dipentylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-5-7-9-12(11-13)10-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELWBYBVFOLSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Record name | N-NITROSODIAMYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20792 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020536 | |
| Record name | Dipentylnitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nitrosodiamylamine is a clear light yellow liquid. (NTP, 1992), Clear light yellow liquid. | |
| Record name | N-NITROSODIAMYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20792 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NITROSODIAMYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/857 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
295 °F at 12 mmHg (NTP, 1992), 295 °F at 12 mmHg | |
| Record name | N-NITROSODIAMYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20792 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NITROSODIAMYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/857 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | N-NITROSODIAMYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20792 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
13256-06-9 | |
| Record name | N-NITROSODIAMYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20792 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitroso-N-pentyl-1-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diamylnitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipentylnitrosamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dipentylnitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPENTYLNITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q89WR197I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-NITROSODIAMYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/857 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
N,N-Diamylnitrosamine chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Diamylnitrosamine
Abstract
N,N-Diamylnitrosamine, also known as N-Nitrosodipentylamine, is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and analysis. We delve into the methodologies for its characterization, its metabolic fate in biological systems, and its toxicological profile, drawing insights from studies on analogous long-chain dialkylnitrosamines. This document is intended to serve as a foundational resource for professionals engaged in research, toxicology, and pharmaceutical safety, where the detection and understanding of such mutagenic impurities are of paramount importance.
Chemical Identity and Molecular Structure
N,N-Diamylnitrosamine is a symmetrical N-nitrosamine characterized by two pentyl (amyl) groups attached to a nitrogen atom, which is in turn bonded to a nitroso group (-N=O). The presence of the N-nitroso functional group is the defining structural feature of this chemical class and is intrinsically linked to its biological activity.
The molecule exhibits hindered rotation around the N-N bond due to the partial double bond character arising from the delocalization of the lone pair of electrons from the amine nitrogen into the N=O group. This can result in the existence of conformational isomers (rotamers)[1].
Caption: 2D Chemical Structure of N,N-Diamylnitrosamine.
| Identifier | Value | Source |
| IUPAC Name | N-nitroso-N-pentylpentan-1-amine | PubChem |
| Synonyms | N-Nitrosodipentylamine, Diamylnitrosamine, DAN | PubChem |
| CAS Number | 13256-06-9 | PubChem |
| Molecular Formula | C₁₀H₂₂N₂O | PubChem |
| Molecular Weight | 186.29 g/mol | PubChem |
| Canonical SMILES | CCCCCN(CCCCC)N=O | PubChem |
Physicochemical Properties
Experimental data for N,N-Diamylnitrosamine is not extensively documented in publicly available databases. The properties listed below are based on available information and estimations derived from closely related N-nitrosamines.
| Property | Value / Description | Source / Rationale |
| Appearance | Pale yellow oil | Pharmaffiliates[2] |
| Boiling Point | Not available. Estimated to be >200 °C. | Rationale: Higher than smaller nitrosamines like N-Nitrosodi-n-propylamine (206 °C) due to increased molecular weight. |
| Density | Not available. Estimated to be ~0.9 g/mL. | Rationale: Similar to analogous compounds like N-Nitrosodi-n-propylamine (~0.92 g/mL).[3] |
| Water Solubility | Low. | Rationale: Long alkyl chains confer significant hydrophobic character, reducing water solubility compared to smaller nitrosamines. |
| Solubility in Organic Solvents | Expected to be soluble in common organic solvents like dichloromethane, methanol, and ethanol. | General property of nitrosamines.[4] |
| Stability | Stable under standard conditions, but may be sensitive to light. | General property of nitrosamines.[4] |
Synthesis and Reactivity
The synthesis of N,N-Diamylnitrosamine, like other secondary nitrosamines, is typically achieved through the reaction of a secondary amine (di-n-pentylamine) with a nitrosating agent. The most common laboratory method involves the use of sodium nitrite in an acidic aqueous medium[5].
Causality of Experimental Choices:
-
Acidic Medium: The acid (e.g., HCl or H₂SO₄) is crucial as it protonates the nitrite salt to form nitrous acid (HNO₂), which is the precursor to the active nitrosating species (e.g., N₂O₃ or the nitrosonium ion, NO⁺).
-
Temperature Control: The reaction is often performed at low temperatures (0-10 °C) to prevent the decomposition of nitrous acid and to control the exothermic nature of the reaction.
-
Solvent Choice: While the reaction can be run in an aqueous medium, using an organic solvent like dichloromethane allows for easy extraction of the final product, which has limited water solubility.
An alternative, modern approach employs tert-butyl nitrite (TBN) under solvent-free conditions, which avoids the use of strong acids and simplifies product isolation[6].
Experimental Protocol: Synthesis via Acid-Catalyzed Nitrosation
Warning: N,N-Diamylnitrosamine is a suspected carcinogen and should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve di-n-pentylamine (1 equivalent) in dichloromethane. Cool the flask to 0-5 °C in an ice bath.
-
Nitrosating Agent Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 equivalents) in deionized water.
-
Reaction: Slowly add the aqueous sodium nitrite solution to the stirred amine solution. Following this, add hydrochloric acid (e.g., 2M HCl) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be further purified by column chromatography on silica gel to yield pure N,N-Diamylnitrosamine.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis and purification of N,N-Diamylnitrosamine.
Analytical Methodologies
Gas chromatography coupled with mass spectrometry (GC-MS) is the reference method for the detection and quantification of volatile and semi-volatile nitrosamines like N,N-Diamylnitrosamine[7][8][9]. The high sensitivity and specificity of this technique, particularly when using a triple quadrupole mass spectrometer (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, are essential for trace-level analysis in complex matrices such as active pharmaceutical ingredients (APIs) and food products.
Causality of Experimental Choices:
-
Sample Preparation: A liquid-liquid extraction using a solvent like dichloromethane is effective for isolating the nonpolar nitrosamine from aqueous or polar matrices[7].
-
GC Column: A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms or equivalent), provides good separation for a wide range of nitrosamines.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used, which generates reproducible fragmentation patterns for library matching and structural confirmation.
-
Mass Spectrometry: The molecular ion (M⁺) is often observed. A characteristic fragmentation pathway for N-nitrosamines is the loss of the nitroso radical (•NO), resulting in a prominent ion at M-30[10]. For N,N-Diamylnitrosamine (MW 186.3), the molecular ion would be at m/z 186, and the M-30 fragment would be at m/z 156.
Experimental Protocol: GC-MS Analysis
-
Standard Preparation: Prepare a stock solution of N,N-Diamylnitrosamine in a suitable solvent (e.g., methanol or dichloromethane). Create a series of calibration standards by serial dilution to cover the expected concentration range.
-
Sample Preparation (Liquid-Liquid Extraction):
-
For an aqueous sample, place a known volume (e.g., 10 mL) into a centrifuge tube.
-
Add 2 mL of dichloromethane.
-
Vortex vigorously for at least 2 minutes, then centrifuge to separate the layers.
-
Carefully transfer the lower organic (dichloromethane) layer to a clean vial for analysis.
-
-
GC-MS Parameters (Illustrative):
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250 °C.
-
Carrier Gas: Helium, constant flow ~1.2 mL/min.
-
Oven Program: Initial 40 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS System: Agilent 7010B Triple Quadrupole MS or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV, 230 °C.
-
Acquisition Mode: MRM.
-
Precursor Ion: m/z 186 (M⁺)
-
Product Ions (example transitions): Monitor transitions such as 186 -> 156 (loss of NO) and other relevant fragments for quantification and confirmation.
-
-
-
Data Analysis: Quantify the concentration of N,N-Diamylnitrosamine in the sample by comparing its peak area to the calibration curve generated from the standards.
Caption: Workflow for the quantitative analysis of N,N-Diamylnitrosamine by GC-MS/MS.
Spectroscopic Data Interpretation
-
Mass Spectrometry: The EI mass spectrum is expected to show a molecular ion peak at m/z 186. The base peak may correspond to the loss of a butyl radical (C₄H₉•) via alpha-cleavage, or the characteristic M-30 fragment (m/z 156) from the loss of the nitroso group.
-
¹H NMR Spectroscopy: Due to the hindered rotation around the N-N bond, separate signals for the two pentyl chains (syn and anti to the oxygen) may be observed. The protons on the carbons alpha to the nitrosated nitrogen (α-CH₂) are the most deshielded and would appear as triplets around 3.5-4.5 ppm. The other methylene groups would appear as multiplets between ~1.2-1.8 ppm, and the terminal methyl groups (CH₃) would be triplets around 0.9 ppm.
-
¹³C NMR Spectroscopy: Similar to the proton NMR, distinct signals for the syn and anti pentyl chains may be present. The α-carbons would be the most downfield among the alkyl carbons, appearing in the 40-55 ppm range. The other carbons of the pentyl chain would appear further upfield.
Toxicology and Metabolism
N-nitrosamines as a class are considered potent mutagens and are reasonably anticipated to be human carcinogens[5][11]. Their carcinogenicity is dependent on metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver[12][13].
Metabolic Activation Pathway
The primary pathway for the bioactivation of dialkylnitrosamines is α-hydroxylation[12]. This enzymatic oxidation occurs on a carbon atom directly attached to the nitrogen. The resulting α-hydroxy-nitrosamine is an unstable intermediate that spontaneously decomposes to form an aldehyde and a reactive diazonium ion. This electrophilic diazonium ion is capable of alkylating nucleophilic sites on DNA, leading to the formation of DNA adducts, which can cause mutations if not repaired, initiating the process of carcinogenesis.
A study on the metabolic fate of N,N-Diamylnitrosamine in rats found that it induced tumors principally in the liver and esophagus[14]. This aligns with the toxicological profiles of other symmetrical nitrosamines. The study identified the principal urinary metabolite as N-amyl-N-(2-carboxyethyl) nitrosamine , which is formed through metabolic shortening of one of the amyl chains via omega- and beta-oxidation[14]. Additionally, seven other compounds oxidized at various positions on one or both amyl chains were characterized[14]. This indicates that while α-hydroxylation is the key activation step, other oxidative pathways (β, γ, ω) are also significant for its metabolism and detoxification.
Caption: Simplified metabolic pathways of N,N-Diamylnitrosamine.
Toxicity Profile
-
Carcinogenicity: Classified as a probable human carcinogen based on its chemical class. Animal studies show it induces tumors in the liver and esophagus of rats[14].
Safety and Handling
Due to its presumed high toxicity and carcinogenicity, N,N-Diamylnitrosamine must be handled with extreme caution.
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, well-ventilated, and designated area for carcinogens, protected from light.
-
Disposal: All waste containing N,N-Diamylnitrosamine must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
-
AERU (Agriculture and Environment Research Unit). (2023). N-nitrosodimethylamine. University of Hertfordshire. [Link]
-
Swissmedic. (n.d.). Nitrosamines by GC-MS/MS. [Link]
-
Lijinsky, W., & Reuber, M. D. (1984). Carcinogenesis in rats by nitrosodimethylamine and other nitrosomethylalkylamines at low doses. Cancer Letters, 22(1), 83–88. [Link]
-
Okada, M., Suzuki, E., Aoki, J., Iiyoshi, M., & Hashimoto, Y. (1978). Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder. Gann, 69(4), 491-499. [Link]
- Google Patents. (n.d.).
-
Pharmaffiliates. (n.d.). CAS No: 13256-06-9 | Chemical Name: N,N-Diamylnitrosamine. [Link]
-
U.S. Environmental Protection Agency. (n.d.). N-Nitrosodimethylamine. [Link]
-
Ghorai, P., & Kumar, A. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(6), 1660-1664. [Link]
-
Jain, D., Chaudhary, P., Varshney, N., & Janmeda, P. (2020). Carcinogenic effects of N-nitroso compounds in the environment. CABI Reviews. [Link]
-
ATSDR. (1989). Toxicological Profile for N-Nitrosodi-n-propylamine. Agency for Toxic Substances and Disease Registry. [Link]
-
Appel, K. E., Scheper, T., Spiegelhalder, B., & Preussmann, R. (1987). Metabolic denitrosation of diphenylnitrosamine: a possible bioactivation pathway. Archives of toxicology. Supplement = Archiv fur Toxikologie. Supplement, 11, 24–27. [Link]
-
Royal Society of Chemistry. (2009). Supplementary Information for General. [Link]
-
Gray, R., Peto, R., Brantom, P., & Grasso, P. (1991). Effects on 4080 rats of chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine: a detailed dose-response study. Cancer Research, 51(23 Pt 2), 6422-6450. [Link]
-
ResearchGate. (n.d.). The ¹H NMR spectrum of N-nitroso-1,2,3,4-tetrahydroisoquinoline. [Link]
-
Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. [Link]
-
S., S., & Arnold, L. L. (2019). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International journal of environmental research and public health, 16(21), 4233. [Link]
-
Zhelyazkova, V., & Tsvetanov, M. (2024). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. Chemistry–Methods, e202300053. [Link]
-
He, Y., et al. (2021). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxins, 13(3), 183. [Link]
-
Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]
-
Rainey, J. K., & Vakonakis, I. (2014). 13C Direct Detected NMR for Challenging Systems. eMagRes, 3, 223-232. [Link]
-
Juszkiewicz, K., & Zablocka, A. (2002). Formation and metabolism of N-nitrosamines. Polish Journal of Environmental Studies, 11(2), 111-118. [Link]
- Google Patents. (n.d.). SU1705276A1 - Method of n-nitrosodiphenylamine synthesis.
-
Brezmes, F., et al. (2020). Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples. Molecules, 25(1), 167. [Link]
-
Holmes, J. B., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 23(15), 5991-5995. [Link]
-
Peto, R., et al. (1991). Nitrosamine carcinogenesis in 5120 rodents: chronic administration of sixteen different concentrations of NDEA, NDMA, NPYR and NPIP in the water of 4440 inbred rats, with parallel studies on NDEA alone of the effect of age of starting (3, 6 or 20 weeks) and of species (rats, mice or hamsters). IARC Scientific Publications, (105), 61-101. [Link]
-
ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. [Link]
-
ResearchGate. (2023). Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for N-Nitrosodiphenylamine. [Link]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. N-NITROSODIMETHYLAMINE(62-75-9) 1H NMR spectrum [chemicalbook.com]
- 3. 621-64-7 CAS MSDS (N-NITROSODI-N-PROPYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 62-75-9 CAS MSDS (N-NITROSODIMETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. N-nitrosodimethylamine [sitem.herts.ac.uk]
- 6. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. edqm.eu [edqm.eu]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nitrosamine carcinogenesis in 5120 rodents: chronic administration of sixteen different concentrations of NDEA, NDMA, NPYR and NPIP in the water of 4440 inbred rats, with parallel studies on NDEA alone of the effect of age of starting (3, 6 or 20 weeks) and of species (rats, mice or hamsters) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Laboratory Synthesis of N,N-Diamylnitrosamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive overview of the laboratory-scale synthesis of N,N-Diamylnitrosamine (also known as N-Nitrosodipentylamine). N,N-Diamylnitrosamine serves as a critical analytical standard for the detection and quantification of nitrosamine impurities in pharmaceutical products, consumer goods, and environmental samples.[1] The presence of N-nitrosamines in various products is a significant concern for regulatory bodies like the FDA and EMA due to their classification as probable human carcinogens.[2][3][4] This document details the prevalent synthesis pathway via the nitrosation of a secondary amine, elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and outlines the necessary safety precautions and analytical validation techniques. The content is structured to provide researchers and drug development professionals with the technical insights required for the safe and efficient preparation of this compound.
Introduction and Scientific Context
N,N-Diamylnitrosamine (C₁₀H₂₂N₂O) is a member of the N-nitrosamine class of compounds, characterized by a nitroso group (-N=O) bonded to a secondary amine nitrogen.[5] While specific industrial applications for N,N-Diamylnitrosamine are limited, its primary role in modern science is that of a highly characterized reference material.[1] The surge in regulatory scrutiny concerning nitrosamine impurities in pharmaceuticals has made high-purity standards like N,N-Diamylnitrosamine essential for method development, validation, and quality control to ensure that drug products remain within safe intake limits.[1][2][6]
The synthesis of N-nitrosamines occurs through the reaction of a secondary amine with a nitrosating agent.[7] This reaction can happen unintentionally during manufacturing processes or product storage if precursor materials are present, often accelerated by heat or acidic conditions.[7] Understanding the deliberate synthesis in a controlled laboratory setting provides the foundational knowledge required to mitigate its inadvertent formation.
Physicochemical Properties
A summary of the key properties of N,N-Diamylnitrosamine is presented below.
| Property | Value | Source |
| CAS Number | 13256-06-9 | [1] |
| Molecular Formula | C₁₀H₂₂N₂O | [1][8] |
| Molecular Weight | 186.29 g/mol | [1] |
| IUPAC Name | N-nitroso-N-pentylpentan-1-amine | [1] |
| Appearance | Typically a yellow oil | [9][10][11] |
Core Synthesis Pathway: Nitrosation of Diamylamine
The most direct and widely employed method for synthesizing N,N-Diamylnitrosamine is the nitrosation of its secondary amine precursor, N,N-Diamylamine (also known as dipentylamine). This reaction is typically performed using nitrous acid (HNO₂), which is unstable and therefore generated in situ from a stable salt, such as sodium nitrite (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[10][12]
The Underlying Mechanism of Nitrosation
The reaction proceeds via an electrophilic attack on the amine nitrogen. The key steps are:
-
Formation of the Nitrosating Agent: In a strongly acidic solution, sodium nitrite is protonated to form nitrous acid (HNO₂). A second protonation event followed by the loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺) .[10]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N,N-Diamylamine acts as a nucleophile, attacking the electrophilic nitrosonium ion. This forms a protonated N-nitrosammonium intermediate.[10]
-
Deprotonation: A weak base, typically water, removes a proton from the nitrogen atom, resulting in the formation of the stable N,N-Diamylnitrosamine product.[10]
The mechanism is visualized in the diagram below.
Caption: Mechanism of N-nitrosamine formation.
Detailed Experimental Protocol
This protocol describes a representative laboratory-scale synthesis. Extreme caution must be exercised at all times due to the carcinogenic nature of the product. All operations must be performed in a certified chemical fume hood.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| N,N-Diamylamine | 157.30 | 15.7 g | 0.10 | Precursor |
| Sodium Nitrite (NaNO₂) | 69.00 | 8.3 g | 0.12 | Nitrosating agent source (1.2 eq) |
| Hydrochloric Acid (conc.) | 36.46 | ~20 mL | ~0.24 | Acid catalyst (37% w/w, ~12 M) |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction solvent |
| Saturated NaHCO₃ (aq) | - | 100 mL | - | Neutralizing wash |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | Drying agent |
| Deionized Water | 18.02 | 200 mL | - | Solvent/Wash |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N,N-Diamylamine (15.7 g) and 100 mL of deionized water. Place the flask in an ice-water bath and begin stirring.
-
Acidification: Slowly add concentrated hydrochloric acid (~20 mL) to the amine solution. The addition is exothermic; maintain the internal temperature below 10°C. This step forms the diamylamine hydrochloride salt, ensuring its solubility in the aqueous medium.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (8.3 g) in 50 mL of cold deionized water.
-
Nitrosation: Add the sodium nitrite solution dropwise to the stirred, cold acidic amine solution over a period of 30-45 minutes using an addition funnel. A yellow, oily layer of N,N-Diamylnitrosamine should begin to form.[10] Maintain the temperature between 5-10°C throughout the addition.[13] The use of a slight excess of sodium nitrite ensures the complete conversion of the secondary amine.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and stir for another 2 hours.
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL). The organic layer will be the bottom layer.
-
Combine the organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product as a yellow oil.
-
-
Purification (Optional but Recommended): For high-purity material, the crude oil can be purified via vacuum distillation or column chromatography on silica gel. The progress of purification can be monitored using techniques like gas chromatography.[14]
Experimental Workflow Diagram
Caption: General laboratory workflow for synthesis.
Safety, Handling, and Waste Disposal
CRITICAL SAFETY NOTICE: N-nitrosamines are classified as probable human carcinogens and must be handled with extreme care.[3][4]
-
Engineering Controls: All work must be conducted within a certified chemical fume hood to prevent inhalation of volatile compounds.[15]
-
Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and double-gloving (e.g., nitrile gloves) are mandatory.[15]
-
Storage: Store N,N-Diamylnitrosamine in a tightly sealed container, protected from light, in a cool, well-ventilated, and designated area.[15] The container should be placed within secondary containment.
-
Waste Disposal: All contaminated materials (glassware, gloves, silica gel, etc.) and aqueous/organic waste streams must be collected and disposed of as hazardous chemical waste according to institutional and local regulations. Do not mix with other chemical waste unless compatibility is confirmed.
Analytical Characterization and Quality Control
Confirmation of the product's identity and purity is essential. The following analytical techniques are standard for the characterization of N-nitrosamines:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A primary technique for volatile and semi-volatile nitrosamines, providing both retention time and mass spectral data for identification.[4][16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for quantifying trace levels of nitrosamines in complex matrices like drug products due to its high sensitivity and selectivity.[6][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the molecular structure of the purified product.
The limit of quantification (LOQ) for analytical methods should be sufficiently low to meet regulatory requirements, often in the parts-per-million (ppm) to parts-per-billion (ppb) range.[16]
References
- US4479008A - Preparation of p-nitrosodiphenylamine - Google Patents.
- Synthesis of nitrosodimethylamine - US3136821A - Google Patents.
- Synthesis of N,N-dialkylnitramines from secondary ammonium nitrates in liquid or supercritical carbon dioxide | Request PDF - ResearchGate.
- N-NITROSODIPHENYLAMINE Method no.: 23 - OSHA.
- N-Nitrosodiphenylamine | C12H10N2O | CID 6838 - PubChem.
- Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide.
- N-Nitroso Diamyl Amine | CAS 13256-06-9 - Veeprho.
- Nitrosamine synthesis by nitrosation - Organic Chemistry Portal.
- N,N-Diamylnitrosamine | CAS No- 13256-06-9 | Simson Pharma Limited.
- US3090786A - Preparation of nitrosamines - Google Patents.
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications.
- Control of Nitrosamine Impurities in Human Drugs - FDA.
- Reaction of Amines with Nitrous Acid - Chemistry LibreTexts.
- DE2837529C2 - Process for the purification of nitrosamine-containing dinitroanilines - Google Patents.
- Nitrosamine impurities | European Medicines Agency (EMA).
- N-Nitrosodimethylamine - Wikipedia.
- Nitrosamine formation mechanism from Nitrates and Amines - ResolveMass Laboratories Inc.
- US4532354A - Method for purifying N,N-dimethylaminopropylamine - Google Patents.
- SU1705276A1 - Method of n-nitrosodiphenylamine synthesis - Google Patents.
- N-Nitrosamines Analysis An Overview.
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN) Date.
- N,n-diamylnitrosamine (C10H22N2O) - PubChemLite.
- Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA.
- Annex 2 - World Health Organization (WHO).
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter - Merck Millipore.
- Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 - JoVE.
- Workflows for Quality risk management of nitrosamine risks in medicines - Efpia.
- Nitrosamines Analysis in Pharmaceuticals - Agilent.
- N-Nitrosodimethylamine | (CH3)2NN=O | CID 6124 - PubChem.
- Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines.
Sources
- 1. veeprho.com [veeprho.com]
- 2. fda.gov [fda.gov]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. agilent.com [agilent.com]
- 5. cdn.who.int [cdn.who.int]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. PubChemLite - N,n-diamylnitrosamine (C10H22N2O) [pubchemlite.lcsb.uni.lu]
- 9. N-Nitrosodimethylamine - Wikipedia [en.wikipedia.org]
- 10. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 11. N-Nitrosodimethylamine | (CH3)2NN=O | CID 6124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US3090786A - Preparation of nitrosamines - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. DE2837529C2 - Process for the purification of nitrosamine-containing dinitroanilines - Google Patents [patents.google.com]
- 15. lsuhsc.edu [lsuhsc.edu]
- 16. pmda.go.jp [pmda.go.jp]
- 17. lcms.cz [lcms.cz]
Navigating the Metabolic Maze: An In-depth Technical Guide to the In Vivo Fate of N,N-Diamylnitrosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative to Understand N,N-Diamylnitrosamine Metabolism
N,N-Diamylnitrosamine (NDAN), also known as N,N-dipentylnitrosamine, belongs to the N-nitrosamine class of compounds, a group notorious for its carcinogenic potential in various animal species[1][2]. The toxicological profile of any xenobiotic is intrinsically linked to its metabolic fate—the journey it undertakes within a biological system. For N-nitrosamines, this journey is particularly critical as metabolic activation is a prerequisite for their carcinogenic activity[3][4]. This guide provides a comprehensive technical overview of the in vivo metabolic pathways of NDAN, offering insights into its absorption, distribution, metabolic transformation, and excretion. Understanding these processes is paramount for accurate risk assessment and the development of strategies to mitigate potential human exposure.
The primary mechanism of N-nitrosamine-induced carcinogenesis involves enzymatic hydroxylation at the α-carbon position of the alkyl chains. This metabolic step, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of unstable α-hydroxynitrosamines. These intermediates spontaneously decompose to yield highly reactive electrophilic diazonium ions that can alkylate cellular macromolecules, including DNA, initiating the carcinogenic process[3][5][6][7]. However, the metabolism of N-nitrosamines is not a monolithic process. Alternative pathways, such as hydroxylation at other positions on the alkyl chain (β, ω, ω-1) and subsequent oxidation and conjugation reactions, can lead to detoxification and excretion[8]. The balance between these activation and deactivation pathways ultimately determines the carcinogenic potency of a given N-nitrosamine.
This guide will delve into the known and proposed metabolic pathways of NDAN, with a particular focus on studies conducted in rats, the primary animal model for nitrosamine carcinogenesis research. We will explore the key enzymatic players, the structures of identified metabolites, and the analytical methodologies employed to elucidate this complex metabolic puzzle.
The In Vivo Journey of N,N-Diamylnitrosamine: A Step-by-Step Experimental Workflow
To investigate the metabolic fate of NDAN in a living organism, a meticulously designed experimental workflow is essential. The following diagram and protocol outline a typical in vivo study in rats, a common model for such investigations.
Caption: In vivo experimental workflow for studying NDAN metabolism.
Experimental Protocol: In Vivo Metabolism of N,N-Diamylnitrosamine in Rats
This protocol provides a detailed methodology for conducting an in vivo study to characterize the metabolic fate of NDAN in a rat model.
1. Animal Model and Husbandry:
- Species: Male Sprague-Dawley rats (8-10 weeks old).
- Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week prior to the experiment.
- Diet: Provide a standard laboratory chow and water ad libitum.
2. Dosing:
- Test Article Preparation: Dissolve N,N-Diamylnitrosamine in a suitable vehicle (e.g., corn oil or sterile saline).
- Administration: Administer a single dose of NDAN via intraperitoneal (i.p.) injection or oral gavage. Dose selection should be based on previous toxicity studies to ensure it is sub-toxic.
3. Sample Collection:
- Urine and Feces: House individual rats in metabolic cages that allow for the separate collection of urine and feces. Collect samples at 24-hour intervals for a period of 72-96 hours post-dosing.
- Blood: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) via tail vein puncture. At the termination of the study, collect a terminal blood sample via cardiac puncture.
- Tissues: At the end of the study, euthanize the animals and harvest key tissues such as the liver, kidneys, esophagus, lungs, and bladder. Rinse tissues with cold saline, blot dry, and store at -80°C until analysis.
4. Sample Processing and Analysis:
- Urine: Centrifuge urine samples to remove any solid debris. Treat a portion of the urine with β-glucuronidase/arylsulfatase to hydrolyze any conjugated metabolites.
- Feces: Homogenize fecal samples in a suitable buffer and extract the metabolites using an appropriate organic solvent or solid-phase extraction (SPE).
- Blood: Separate plasma from whole blood by centrifugation.
- Tissues: Homogenize tissue samples and perform protein precipitation or SPE to extract the parent compound and its metabolites.
- Analytical Techniques:
- Separation: Employ High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the various metabolites.
- Identification and Quantification: Utilize Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) for the identification and quantification of NDAN and its metabolites. High-resolution mass spectrometry can aid in the elucidation of elemental composition. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy may be used if sufficient quantities of metabolites can be isolated.
Metabolic Pathways of N,N-Diamylnitrosamine
The metabolism of NDAN in vivo is a complex interplay of several enzymatic reactions, primarily occurring in the liver. The key pathways involved are α-hydroxylation (metabolic activation) and oxidation at other positions of the amyl chains (ω, ω-1, and β-oxidation), which are generally considered detoxification routes.
Caption: Metabolic pathways of N,N-Diamylnitrosamine (NDAN).
α-Hydroxylation: The Path to Carcinogenicity
The most critical metabolic pathway for the carcinogenicity of NDAN is α-hydroxylation[3][5][6]. This reaction is catalyzed by cytochrome P450 enzymes and involves the introduction of a hydroxyl group on the carbon atom immediately adjacent to the nitroso group. For symmetrical dialkylnitrosamines with longer alkyl chains like NDAN, studies on similar compounds suggest that CYP2B1 is a key enzyme in this process, while CYP2E1 may also contribute[9]. As the length of the alkyl chain increases, the specificity for CYP2E1, which is prominent for smaller nitrosamines like N-nitrosodimethylamine (NDMA), is lost, and other P450s such as CYP2A6, CYP2C family, and CYP3A4 become more involved[10][11].
The resulting α-hydroxynitrosamine is highly unstable and rapidly decomposes to form an aldehyde (pentanal in the case of NDAN) and a reactive pentyl diazonium ion. This diazonium ion is a potent electrophile that can covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA, to form DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, a key event in the initiation of cancer.
ω- and (ω-1)-Hydroxylation and Subsequent β-Oxidation: A Detoxification Route
In contrast to the activating α-hydroxylation, oxidation at the terminal (ω) and sub-terminal (ω-1) carbons of the amyl chains represents a major detoxification pathway for NDAN. This is supported by the identification of several oxidized metabolites in the urine of rats administered NDAN[8].
The principal urinary metabolite of NDAN in rats has been identified as N-amyl-N-(2-carboxyethyl) nitrosamine[8]. The formation of this metabolite is a clear indication of the metabolic shortening of one of the amyl chains through a process analogous to the Knoop mechanism of fatty acid oxidation. This involves initial ω-hydroxylation to form a primary alcohol, which is then further oxidized to a carboxylic acid. Subsequent β-oxidation of this carboxylated chain leads to the removal of two-carbon units, ultimately resulting in the formation of the carboxyethyl metabolite.
In addition to the principal metabolite, a number of other compounds oxidized at the ω, ω-1, ω-2, and ω-3 positions of one or both amyl chains have been isolated and characterized from rat urine[8]. These hydroxylated metabolites can undergo further Phase II conjugation reactions.
Phase II Conjugation: Enhancing Water Solubility for Excretion
The hydroxylated metabolites of NDAN can be further processed by Phase II metabolizing enzymes, most notably UDP-glucuronosyltransferases (UGTs), to form glucuronide conjugates[8]. Glucuronidation involves the attachment of a glucuronic acid moiety to the hydroxyl group, which significantly increases the water solubility of the metabolite, facilitating its excretion in urine and bile[5]. The presence of glucuronide conjugates of hydroxylated NDAN metabolites in rat urine confirms that this is an active pathway in the disposition of this nitrosamine[8].
Urinary Metabolites of N,N-Diamylnitrosamine in the Rat
The following table summarizes the key urinary metabolites of NDAN that have been identified in studies with rats.
| Metabolite Name | Proposed Structure | Pathway |
| N-amyl-N-(2-carboxyethyl) nitrosamine | (C5H11)(HOOC-C2H4)N-N=O | ω-Hydroxylation & β-Oxidation |
| N-amyl-N-(4-hydroxypentyl) nitrosamine | (C5H11)(HO-C5H10)N-N=O | (ω-1)-Hydroxylation |
| N-amyl-N-(3-hydroxypentyl) nitrosamine | (C5H11)(HO-C5H10)N-N=O | (ω-2)-Hydroxylation |
| N-amyl-N-(2-hydroxypentyl) nitrosamine | (C5H11)(HO-C5H10)N-N=O | (ω-3)-Hydroxylation |
| N-amyl-N-(5-hydroxypentyl) nitrosamine | (C5H11)(HO-C5H10)N-N=O | ω-Hydroxylation |
| Glucuronide Conjugates | Metabolite-O-Glucuronic Acid | Phase II Conjugation |
Toxicological Implications of NDAN Metabolites
The carcinogenicity of NDAN is directly linked to its metabolic activation via α-hydroxylation to form DNA-reactive species[2]. The extent of this activation pathway relative to the detoxification pathways determines the overall carcinogenic risk. While the various hydroxylated and carboxylated metabolites are generally considered detoxification products, their own toxicological profiles are not extensively studied. However, the formation of N-nitrosamino acids, such as N-amyl-N-(2-carboxyethyl) nitrosamine, is noteworthy. Studies on other N-nitrosamino acids have shown that they are excreted largely unchanged in the urine and feces[12]. This efficient excretion suggests that these metabolites are likely less toxic than the parent compound, as they are rapidly cleared from the body.
Conclusion and Future Directions
The in vivo metabolic fate of N,N-Diamylnitrosamine is characterized by a complex network of oxidative and conjugative reactions. The primary route of metabolic activation leading to its carcinogenicity is α-hydroxylation, mediated by cytochrome P450 enzymes. Concurrently, extensive oxidation at other positions of the amyl chains, followed by β-oxidation and glucuronidation, serves as a significant detoxification and elimination pathway. The identification of N-amyl-N-(2-carboxyethyl) nitrosamine as the principal urinary metabolite in rats underscores the importance of this detoxification route.
For drug development professionals and researchers, a thorough understanding of these metabolic pathways is crucial for several reasons. Firstly, it provides a mechanistic basis for the observed carcinogenicity of NDAN. Secondly, it allows for the identification of biomarkers of exposure and metabolic activation that can be used in risk assessment studies. Finally, it can inform the development of strategies to modulate NDAN metabolism, potentially reducing its carcinogenic risk.
Future research should focus on several key areas. A more precise identification of the specific human cytochrome P450 isoforms involved in NDAN metabolism is needed to better extrapolate animal data to humans. Quantitative studies on the tissue distribution of NDAN and its metabolites would provide valuable insights into target organ toxicity. Furthermore, a more comprehensive toxicological evaluation of the major detoxification metabolites is warranted to confirm their role in reducing the overall carcinogenicity of NDAN. By continuing to unravel the complexities of NDAN metabolism, the scientific community can work towards a more accurate assessment of its risks and the implementation of effective measures to protect human health.
References
-
Ohshima, H., et al. (1982). Monitoring N-nitrosamino acids excreted in the urine and feces of rats as an index for endogenous nitrosation. IARC Scientific Publications, (41), 397-411. [Link]
-
Gombar, C. T., et al. (1983). Urinary excretion of dimethylnitrosamine: a quantitative relationship between dose and excretion in the rat. Cancer Research, 43(11), 5247-5250. [Link]
-
Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 17(10), 2135-2141. [Link]
-
Emerole, G. O. (1984). Pharmacokinetics of biliary excretion of N-nitrosodimethylamine in rats fed diets containing levels of protein. Toxicology Letters, 21(2), 173-177. [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens. N-Nitrosamines. [Link]
-
Agency for Toxic Substances and Disease Registry. (1993). Toxicological Profile for N-Nitrosodiphenylamine. HEALTH EFFECTS. [Link]
-
Streeter, A. J., et al. (1990). Metabolic denitrosation of N-nitrosodimethylamine in vivo in the rat. Cancer Research, 50(4), 1144-1150. [Link]
-
Chekmeneva, E., et al. (2023). A Comprehensive NMR Analysis of Serum and Fecal Metabolites in Familial Dysautonomia Patients Reveals Significant Metabolic Perturbations. Metabolites, 13(3), 421. [Link]
-
Office of Environmental Health Hazard Assessment. (2014). EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES. California Environmental Protection Agency. [Link]
-
Spiegelhalder, B., & Preussmann, R. (1984). Urinary excretion of N-nitrosamines in rats and humans. IARC Scientific Publications, (57), 411-419. [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]
-
Agency for Toxic Substances and Disease Registry. (1993). Toxicological Profile for N-Nitrosodiphenylamine. [Link]
-
Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. PubMed, 8899173. [Link]
-
S. M. Saleh, et al. (2020). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. MDPI. [Link]
-
Liu, Y., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. MDPI. [Link]
-
Zakharenko, A. M., et al. (2021). Fecal Metabolites As Non-Invasive Biomarkers of Gut Diseases. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 15(1), 1-16. [Link]
-
Udem, S. A., & Maduagwuna, C. A. (1995). Pharmacokinetics of biliary excretion of N-nitrosodiphenylamine (NDPA) in animals of different species. Discovery and Innovation, 7(1), 77-80. [Link]
-
Valasani, K. R., et al. (2023). Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. ChemRxiv. [Link]
-
Okada, M., et al. (1979). Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder. Gann, 70(6), 759-768. [Link]
-
Tierney, B. T., et al. (2023). Untargeted Fecal Metabolomic Analyses across an Industrialization Gradient Reveal Shared Metabolites and Impact of Industrialization on Fecal Microbiome-Metabolome Interactions. mSystems, 8(1), e00890-22. [Link]
-
Food and Drug Administration. (2020). Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. FDA. [Link]
-
Schytz, J. B., et al. (2013). Nitramine analysis procedures development and screening toxicity study. Gassnova. [Link]
-
Wichitnithad, W., et al. (2023). Nitrosamine metabolic biotransformation pathways. ResearchGate. [Link]
-
Ali, M., et al. (1986). Metabolism, tissue distribution and covalent binding of tripelennamine and its N-nitroso derivative in the rat. ResearchGate. [Link]
-
Tu, Y. Y., & Yang, C. S. (1985). Metabolism of nitrosamines by cytochrome P-450 isozymes. IARC Scientific Publications, (63), 111-116. [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed Central. [Link]
-
European Federation of Pharmaceutical Industries and Associations. (2022). Nitrosamine Impurities in Biologics. EFPIA. [Link]
-
Maher, J., et al. (2023). Distribution of dietary nitrate and its metabolites in rat tissues after 15N-labeled nitrate administration. Scientific Reports, 13(1), 3469. [Link]
-
Ji, X., et al. (1996). Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. Carcinogenesis, 17(10), 2159-2166. [Link]
-
Hecht, S. S., et al. (1978). Evidence for metabolic alpha hydroxylation of N-nitrosopyrrolidine. Cancer Research, 38(1), 215-218. [Link]
-
Wang, Y., et al. (2022). Pharmacokinetics and Tissue Distribution of Itampolin A following Intragastric and Intravenous Administration in Rats Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Ambs, S., et al. (1998). An evaluation of the roles of metabolic denitrosation and alpha-hydroxylation in the hepatotoxicity of N-Nitrosodimethylamine. Toxicology and Applied Pharmacology, 151(1), 159-166. [Link]
-
Bell, J. C., & Gonzalez, F. J. (1993). High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. Environmental Health Perspectives, 101 Suppl 6(Suppl 6), 105-108. [Link]
-
Peterson, L. A., et al. (1991). Quantitation of Microsomal Alpha-Hydroxylation of the Tobacco-Specific Nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Cancer Research, 51(20), 5585-5590. [Link]
-
Lake, B. G., et al. (1982). Studies on the metabolism of dimethylnitrosamine in vitro by rat-liver preparations. I. Comparison with mixed-function oxidase enzymes. Xenobiotica, 12(7), 435-445. [Link]
-
Krüger, F. W. (1973). In Vivo Reaction of Dimethylnitrosamine With Nucleic Acids. IARC Scientific Publications, (4 Pt 1), 213-215. [Link]
Sources
- 1. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Evidence for metabolic alpha hydroxylation of N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evaluation of the roles of metabolic denitrosation and alpha-hydroxylation in the hepatotoxicity of N-Nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring N-nitrosamino acids excreted in the urine and feces of rats as an index for endogenous nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Toxicological Profile and Safe Handling of N,N-Diamylnitrosamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the toxicological properties and safety considerations for N,N-Diamylnitrosamine (NDAN). Given the limited availability of data for this specific compound, this document synthesizes direct experimental evidence with established knowledge of structurally related N-nitrosamines to offer a robust framework for risk assessment and safe laboratory practices.
Section 1: Introduction and Physicochemical Properties
N,N-Diamylnitrosamine, also known as N-Nitrosodipentylamine, is a chemical compound with the molecular formula C10H22N2O. As a member of the N-nitrosamine class, it is imperative to handle this compound with extreme caution due to the well-documented carcinogenic and toxic properties of this chemical family. While detailed physical properties for NDAN are not extensively documented, it is prudent to assume it is a yellow, oily liquid, similar to other N-nitrosamines.[1]
Table 1: Physicochemical Identifiers for N,N-Diamylnitrosamine
| Property | Value |
| IUPAC Name | N-Nitroso-N-pentyl-1-pentanamine |
| Synonyms | N-Nitrosodipentylamine, Diamylnitrosamine, Dipentylnitrosamine, N-Nitrosodiamylamine |
| CAS Number | 13256-06-9 |
| Molecular Formula | C10H22N2O |
| Molecular Weight | 186.29 g/mol |
Section 2: Toxicological Profile
The toxicological data specifically for N,N-Diamylnitrosamine is limited. However, the available research, in conjunction with data from analogous N-nitrosamines, provides a strong basis for understanding its potential hazards.
Carcinogenicity
N-nitrosamines as a class are considered probable human carcinogens. A key study on the metabolic fate of N,N-Diamylnitrosamine in rats demonstrated that it induces tumors primarily in the liver and esophagus .[2] This is a critical finding that underscores the carcinogenic potential of this compound. Unlike its homolog N,N-dibutylnitrosamine, a potent bladder carcinogen, NDAN did not show carcinogenic effects on the urinary bladder in this study.[2] The lack of an official carcinogenicity classification from major regulatory bodies like the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP) for NDAN necessitates treating it with the same level of caution as other known carcinogenic nitrosamines.
Metabolism and Mechanism of Action
The carcinogenicity of N-nitrosamines is intrinsically linked to their metabolic activation. The primary pathway involves enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group. This reaction is catalyzed by cytochrome P450 enzymes in the liver. The resulting unstable α-hydroxy nitrosamine undergoes spontaneous decomposition to form an aldehyde and a reactive alkylating agent, a diazonium ion. This highly electrophilic species can then form covalent adducts with cellular macromolecules, including DNA. The formation of these DNA adducts is a critical initiating event in the carcinogenic process.
In the case of N,N-Diamylnitrosamine, metabolic studies in rats have identified the principal urinary metabolite as N-amyl-N-(2-carboxyethyl) nitrosamine.[2] This indicates that the metabolic pathway involves omega (ω) and beta (β) oxidation of the amyl chains.[2]
Caption: Metabolic activation pathway of N,N-Diamylnitrosamine leading to DNA adduct formation.
Genotoxicity
Acute and Chronic Toxicity
Quantitative data on the acute toxicity (e.g., LD50) of N,N-Diamylnitrosamine is not available. However, given its structural similarity to other toxic nitrosamines, it should be considered highly toxic upon ingestion, inhalation, and dermal contact. Chronic exposure to N-nitrosamines is associated with liver damage and cancer.
Section 3: Safety and Handling
Due to its presumed high toxicity and carcinogenicity, all work with N,N-Diamylnitrosamine must be conducted with strict adherence to safety protocols designed for potent carcinogens.
Engineering Controls
-
Fume Hood: All handling of N,N-Diamylnitrosamine, including weighing, solution preparation, and transfers, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[3]
-
Biological Safety Cabinet (BSC): For in-vivo studies, all animal manipulations, including dosing and cage changes, for at least three days following the last administration, must be conducted in a certified Class II Biological Safety Cabinet to protect personnel from exposure to the compound and its metabolites excreted by the animals.
-
Designated Area: A designated area within the laboratory should be clearly marked for the handling and storage of N,N-Diamylnitrosamine. Access to this area should be restricted to authorized personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for preventing dermal, ocular, and respiratory exposure.
Table 2: Recommended Personal Protective Equipment for Handling N,N-Diamylnitrosamine
| Body Part | Recommended PPE | Rationale |
| Hands | Double nitrile gloves | Provides a barrier against dermal absorption. Double gloving is recommended for added protection.[3] |
| Body | Lab coat or disposable gown | Protects skin and clothing from contamination. |
| Eyes/Face | Safety goggles and a face shield | Protects against splashes and aerosols. |
| Respiratory | N95 respirator (for animal studies) | Required when handling animals that have been administered the compound to prevent inhalation of aerosolized excreta. |
Safe Handling Procedures
-
Training: All personnel must receive specific training on the hazards and safe handling procedures for N-nitrosamines before working with N,N-Diamylnitrosamine.
-
Minimization: Use the smallest feasible quantity of the compound for each experiment.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.
Caption: A logical workflow for the safe handling of N,N-Diamylnitrosamine in a laboratory setting.
Storage
-
Store N,N-Diamylnitrosamine in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated designated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Protect from light, as nitrosamines can be light-sensitive.[3]
Spill and Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
All waste materials contaminated with N,N-Diamylnitrosamine, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[3] Do not dispose of N,N-Diamylnitrosamine down the drain.[4]
Section 4: Experimental Protocols
In Vitro Genotoxicity Assessment: Ames Test (Conceptual Outline)
The Ames test, or bacterial reverse mutation assay, is a standard method for evaluating the mutagenic potential of a chemical.
-
Strain Selection: Utilize Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation.
-
Metabolic Activation: Incorporate a mammalian liver homogenate (S9 fraction) to simulate metabolic activation, which is crucial for N-nitrosamines.
-
Exposure: Expose the bacterial strains to a range of concentrations of N,N-Diamylnitrosamine.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid (e.g., histidine) that the bacterial strain cannot synthesize.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Carcinogenicity Bioassay in Rodents (Conceptual Outline)
Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical.
-
Animal Model: Select a suitable rodent model (e.g., Fischer 344 rats).
-
Dose Selection: Based on preliminary toxicity studies, select at least three dose levels and a vehicle control group.
-
Administration: Administer N,N-Diamylnitrosamine to the animals via a relevant route of exposure (e.g., gavage, drinking water) for a significant portion of their lifespan (e.g., 2 years).
-
Observation: Monitor the animals daily for clinical signs of toxicity and palpate for tumors regularly.
-
Necropsy: At the end of the study, perform a complete necropsy on all animals.
-
Histopathology: Collect all major organs and any gross lesions for histopathological examination.
-
Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group. A statistically significant increase in tumor incidence in the treated groups is evidence of carcinogenicity.
Section 5: Conclusion
N,N-Diamylnitrosamine is a compound with demonstrated carcinogenic activity in animal models, specifically targeting the liver and esophagus. While a complete toxicological profile is not yet available, its classification as an N-nitrosamine warrants the implementation of stringent safety protocols to minimize exposure. Researchers and drug development professionals must handle this compound with the utmost care, utilizing appropriate engineering controls, personal protective equipment, and safe handling practices as outlined in this guide. Further research is needed to fully characterize the toxicological properties of N,N-Diamylnitrosamine and to establish definitive exposure limits.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N'-Dimethylethylenediamine. Retrieved from [Link]
-
Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-dimethylamine, 100µg/ml in Methanol. Retrieved from [Link]
-
LSU Health Shreveport. (2018, June 22). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
Suzuki, E., Ishizaka, M., Mochizuki, M., & Okada, M. (1982). Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder. Gan, 73(4), 545–553. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Physical and Chemical Stability of N,N-Diamylnitrosamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Criticality of Understanding N,N-Diamylnitrosamine Stability
N,N-Diamylnitrosamine (NDAmA), a member of the N-nitrosamine class of compounds, presents a significant concern for the pharmaceutical industry. Classified as probable human carcinogens, the presence of nitrosamine impurities in drug substances and products is under intense scrutiny by global regulatory bodies. A thorough understanding of the physical and chemical stability of NDAmA is not merely an academic exercise; it is a cornerstone of robust drug development, ensuring patient safety and regulatory compliance. This guide provides a comprehensive technical overview of the stability of N,N-Diamylnitrosamine under various stress conditions, offering field-proven insights and detailed experimental protocols to empower researchers in their risk assessment and mitigation strategies.
Physicochemical Properties of N,N-Diamylnitrosamine
A foundational understanding of the intrinsic properties of N,N-Diamylnitrosamine is paramount to predicting its behavior under various stress conditions.
| Property | Value | Source |
| Chemical Name | N-Nitroso-N-pentyl-1-pentanamine | Simson Pharma Limited[1] |
| Synonyms | N-Nitrosodipentylamine, Diamylnitrosamine, Dipentylnitrosamine | Simson Pharma Limited[1] |
| CAS Number | 13256-06-9 | Simson Pharma Limited[1] |
| Molecular Formula | C10H22N2O | Simson Pharma Limited[1] |
| Molecular Weight | 186.29 g/mol | Simson Pharma Limited[1] |
| Appearance | Clear light yellow liquid | OSHA[2] |
| Boiling Point | 295°F at 12 mmHg | OSHA[2] |
Thermal Stability: Unraveling the Impact of Heat
Elevated temperatures can provide the necessary energy to initiate the degradation of N-nitrosamines. The primary mechanism of thermal decomposition for N-nitrosamines is generally accepted to be the homolytic cleavage of the relatively weak N-NO bond, which results in the formation of an aminyl radical and a nitric oxide radical.
Caption: Fig. 1: Proposed thermal degradation pathway of N,N-Diamylnitrosamine.
Experimental Protocol: Thermal Stress Testing
This protocol is designed to assess the thermal stability of N,N-Diamylnitrosamine in both solid and solution states.
Objective: To determine the rate and extent of degradation of N,N-Diamylnitrosamine at elevated temperatures and to identify the resulting degradation products.
Materials:
-
N,N-Diamylnitrosamine reference standard
-
Solvent (e.g., methanol, acetonitrile, or a relevant process solvent)
-
Calibrated oven or heating block
-
Amber glass vials with inert caps
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Solid State: Accurately weigh a known amount of N,N-Diamylnitrosamine into amber glass vials.
-
Solution State: Prepare a solution of N,N-Diamylnitrosamine of known concentration in the chosen solvent in amber glass vials.
-
-
Stress Conditions:
-
Place the vials in a calibrated oven at various temperatures (e.g., 40°C, 60°C, 80°C).
-
Include a control sample stored at a reference condition (e.g., 5°C, protected from light).
-
-
Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours).
-
-
Sample Analysis:
-
At each time point, cool the samples to room temperature.
-
For solid samples, dissolve in a known volume of solvent.
-
Dilute all samples to an appropriate concentration for LC-MS/MS analysis.
-
Analyze the samples for the remaining concentration of N,N-Diamylnitrosamine and the formation of any degradation products.
-
-
Data Analysis:
-
Plot the concentration of N,N-Diamylnitrosamine versus time for each temperature.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constants.
-
Caption: Fig. 2: Workflow for conducting thermal stress testing of N,N-Diamylnitrosamine.
Hydrolytic Stability: The Influence of pH
The stability of N-nitrosamines in aqueous environments is highly dependent on the pH of the solution. While generally stable in neutral and alkaline conditions in the dark, they can be less stable in acidic solutions.[3]
Acidic Conditions
Under acidic conditions, N-nitrosamines can undergo denitrosation, a reaction that cleaves the N-NO bond to regenerate the parent secondary amine and a nitrosating agent. This reaction is often catalyzed by nucleophiles.[4]
Neutral and Alkaline Conditions
In neutral to alkaline aqueous solutions, N,N-dialkylnitrosamines are generally more stable in the absence of light.[3] However, the potential for hydrolysis, though slower, should not be entirely dismissed, especially over extended periods or at elevated temperatures.
Experimental Protocol: Hydrolytic Stability Study
Objective: To evaluate the stability of N,N-Diamylnitrosamine across a range of pH values.
Materials:
-
N,N-Diamylnitrosamine reference standard
-
pH buffers (e.g., pH 2, 4, 7, 9, 12)
-
Calibrated temperature-controlled water bath or incubator
-
Amber glass vials with inert caps
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare solutions of N,N-Diamylnitrosamine of known concentration in each of the pH buffers.
-
Stress Conditions: Incubate the vials at a controlled temperature (e.g., 40°C or 60°C) in the dark.
-
Time Points: Withdraw samples at appropriate time intervals.
-
Sample Analysis: Neutralize the samples if necessary and analyze by LC-MS/MS.
-
Data Analysis: Determine the degradation rate at each pH to understand the pH-rate profile.
Photostability: The Degrading Power of Light
N-nitrosamines are known to be sensitive to light, particularly ultraviolet (UV) radiation.[3] Photolytic degradation is a significant pathway for the decomposition of these compounds. The primary mechanism involves the cleavage of the N-N bond upon absorption of UV light.[5]
The quantum yield of nitrosamine photolysis can be influenced by factors such as pH and the presence of oxygen.[2] In aqueous solutions, the major products of NDMA photolysis include methylamine, dimethylamine, nitrite, nitrate, formaldehyde, and formic acid.[4] By analogy, similar degradation products could be expected for N,N-Diamylnitrosamine.
Experimental Protocol: Photostability Testing (ICH Q1B)
This protocol is designed in accordance with the ICH Q1B guideline for photostability testing.
Objective: To assess the intrinsic photostability of N,N-Diamylnitrosamine.
Materials:
-
N,N-Diamylnitrosamine reference standard
-
Appropriate solvent
-
Quartz cells or other suitable transparent containers
-
Calibrated light source (providing both UV and visible light as per ICH Q1B)
-
Control samples protected from light (e.g., wrapped in aluminum foil)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare solutions of N,N-Diamylnitrosamine and place them in the transparent containers. Prepare dark controls.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: At appropriate time points, analyze the exposed and dark control samples by LC-MS/MS.
-
Data Analysis: Compare the results from the exposed and control samples to determine the extent of photodegradation and identify any photoproducts.
Oxidative and Reductive Stability
Oxidative Degradation
N-nitrosamines are susceptible to oxidative degradation, particularly by strong oxidizing agents and radical species. The metabolic fate of N,N-Diamylnitrosamine in rats has been shown to involve oxidation at various positions on the amyl chains, leading to hydroxylated and carboxylated metabolites. This indicates that the alkyl chains are susceptible to oxidative attack.
Common laboratory oxidizing agents like hydrogen peroxide, especially in the presence of a catalyst (Fenton's reagent), can effectively degrade nitrosamines.[3] The reaction with hydroxyl radicals is a dominant pathway in many advanced oxidation processes.
Reductive Degradation
The reduction of the nitroso group is a viable pathway for the degradation of N-nitrosamines. Common reducing agents such as sodium bisulfite or sodium borohydride can be employed. The reduction of N-nitrosamines can lead to the formation of the corresponding hydrazine or the parent amine.[4]
Experimental Protocol: Oxidative and Reductive Stress Testing
Objective: To determine the susceptibility of N,N-Diamylnitrosamine to oxidative and reductive degradation.
Materials:
-
N,N-Diamylnitrosamine reference standard
-
Oxidizing agents (e.g., 3% hydrogen peroxide, 0.1 M potassium permanganate)
-
Reducting agents (e.g., 1% sodium bisulfite, 0.1 M sodium borohydride)
-
Appropriate solvents and buffers
-
Amber glass vials
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare solutions of N,N-Diamylnitrosamine.
-
Stress Conditions:
-
Oxidation: Add the oxidizing agent to the nitrosamine solution. The reaction may be performed at room temperature or with gentle heating.
-
Reduction: Add the reducing agent to the nitrosamine solution.
-
-
Time Points: Monitor the reaction over time by taking samples at various intervals.
-
Sample Quenching: If necessary, quench the reaction (e.g., by adding a scavenger for the stressing agent).
-
Sample Analysis: Analyze the samples by LC-MS/MS to determine the extent of degradation and identify the degradation products.
Caption: Fig. 3: Overview of forced degradation studies for N,N-Diamylnitrosamine.
Analytical Methodologies: A Cornerstone of Stability Assessment
A robust, validated, stability-indicating analytical method is essential for accurately assessing the stability of N,N-Diamylnitrosamine and quantifying its degradation products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice due to its high sensitivity and selectivity.
A stability-indicating method must be able to separate the parent compound from all potential degradation products and from any other components in the sample matrix. Method validation should be performed according to ICH Q2(R1) guidelines and should demonstrate specificity, linearity, range, accuracy, precision, and robustness.
Conclusion: A Proactive Approach to a Critical Challenge
The physical and chemical stability of N,N-Diamylnitrosamine is a multifaceted issue that demands a rigorous and systematic approach. This guide has outlined the key environmental factors that can influence its degradation and has provided a framework for conducting comprehensive stability studies. By understanding the degradation pathways and kinetics, and by employing validated analytical methods, researchers and drug development professionals can proactively manage the risks associated with this potential impurity, ensuring the quality and safety of pharmaceutical products.
References
-
PubChem. N-Nitrosodibutylamine. National Center for Biotechnology Information. [Link]
-
ResolveMass Laboratories Inc. Nitrosamine Degradation Pathways. (2025-12-12). [Link]
- Lee, C., Lee, Y., Schmidt, C., & von Gunten, U. (2008). Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review. Journal of Water and Environment Technology, 6(1), 1-12.
- Korsunskii, B. L., & Dubovitskii, F. I. (1989). Kinetics of the thermal decomposition of N,N-(dinitro)alkylamines. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 38(9), 1863-1867.
-
ResearchGate. (2016, April 5). Kinetics and mechanisms of thermal degradation of pmma by non-isothermal thermogravimety. [Link]
-
ResearchGate. Mechanism(s) of thermal decomposition of N-Nitrosoamides: A density functional theory study. [Link]
- Schoenfuss, T. C., & Williams, D. L. H. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 3173-3195.
-
National Center for Biotechnology Information. An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. [Link]
- Kim, J., et al. (2020). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. Foods, 9(10), 1453.
-
ACS Publications. Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025-11-07). [Link]
-
FreeThink Technologies. The Chemistry of N-Nitrosamines: An Overview. (2023-10-31). [Link]
-
PubMed. Decomposition of N-nitrosamines, and concomitant release of nitric oxide by Fenton reagent under physiological conditions. [Link]
-
OSHA. N-NITROSODIAMYLAMINE. [Link]
-
PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
- Google P
-
ICH. Q1B Photostability Testing of New Drug Substances and Products. [Link]
Sources
- 1. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11285430B2 - Nitrosamine decomposition - Google Patents [patents.google.com]
- 3. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pacewater.com [pacewater.com]
N,N-Diamylnitrosamine: A Historical and Technical Guide for the Modern Researcher
This guide provides an in-depth exploration of the historical discovery, synthesis, and characterization of N,N-Diamylnitrosamine (DAN). Designed for researchers, scientists, and professionals in drug development, this document navigates the scientific journey from the initial synthesis of this compound to its toxicological evaluation, offering insights into the methodologies that have shaped our current understanding.
Section 1: The Genesis of an Investigation - Discovery and Early Synthesis
The story of N,N-Diamylnitrosamine is intrinsically linked to the broader scientific inquiry into the nature of N-nitroso compounds. While a singular "discovery" paper for this specific molecule is not prominent in historical records, its synthesis follows the well-established principles of nitrosation of secondary amines, a reaction known since the 19th century. The impetus for the specific synthesis and study of DAN and other long-chain dialkylnitrosamines likely arose from the burgeoning field of cancer research in the mid-20th century, which sought to understand the structure-activity relationships of carcinogenic compounds.
The pioneering work of researchers like Magee and Barnes in the 1950s, who identified the carcinogenic properties of N-nitrosodimethylamine (NDMA), catalyzed a wave of investigations into a wide array of N-nitroso compounds.[1][2] This era of research was characterized by the systematic synthesis and toxicological screening of numerous nitrosamine analogues to elucidate the influence of alkyl chain length and structure on their biological activity.
The Logic of Synthesis: A Historical Perspective
The synthesis of N,N-Diamylnitrosamine in a mid-20th century laboratory would have been a straightforward application of established chemical principles. The primary method for the formation of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from an alkali metal nitrite and a strong acid.
The selection of diamylamine as the precursor would have been a deliberate choice to investigate the effects of longer, bulkier alkyl groups on the molecule's properties, compared to the well-studied smaller nitrosamines like NDMA. This line of inquiry was crucial for understanding how lipophilicity and steric hindrance might affect metabolic activation and carcinogenic potential.
Experimental Protocol: A Representative Historical Synthesis
The following protocol is a reconstruction of a typical mid-20th-century synthesis of N,N-Diamylnitrosamine, based on general methods described in the chemical literature of that period.
Objective: To synthesize N,N-Diamylnitrosamine from diamylamine.
Materials:
-
Diamylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
Reaction Setup: A solution of diamylamine in diethyl ether would be prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask would be cooled in an ice bath to maintain a low temperature during the reaction.
-
Preparation of Nitrous Acid: A solution of sodium nitrite in distilled water would be prepared.
-
Nitrosation: The sodium nitrite solution would be added dropwise to the stirred solution of diamylamine, followed by the slow, dropwise addition of hydrochloric acid. The temperature would be carefully monitored and maintained between 0-5°C to prevent the decomposition of nitrous acid and minimize side reactions. The reaction mixture would be stirred for several hours after the addition was complete.
-
Workup: The ethereal layer would be separated, and the aqueous layer extracted with diethyl ether. The combined ethereal extracts would be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: The ether solution would be dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude N,N-Diamylnitrosamine, a pale yellow oil, would be purified by vacuum distillation.
Visualizing the Synthesis Workflow
Caption: A workflow diagram illustrating the historical synthesis of N,N-Diamylnitrosamine.
Section 2: Unveiling the Molecular Identity - Early Characterization Techniques
In the era of N,N-Diamylnitrosamine's initial synthesis, the analytical toolkit available to chemists was rapidly evolving. The characterization of this novel compound would have relied on a combination of classical chemical tests and emerging spectroscopic and chromatographic techniques.
Spectroscopic Fingerprinting
-
Infrared (IR) Spectroscopy: This would have been a primary tool for confirming the presence of the N-N=O functional group. The characteristic strong absorption band for the N=O stretch, typically found in the region of 1430-1470 cm⁻¹, would have been a key diagnostic feature.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: N-nitrosamines exhibit a characteristic absorption in the UV region. This would have been used to confirm the presence of the chromophore and for quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While in its earlier stages of development, proton NMR (¹H NMR) would have been invaluable for confirming the structure of the amyl chains and their attachment to the nitrogen atom. The chemical shifts and splitting patterns of the protons on the alkyl chains would provide definitive structural evidence.
Chromatographic Separation and Identification
-
Thin-Layer Chromatography (TLC): As a rapid and inexpensive technique, TLC would have been used to monitor the progress of the synthesis and to assess the purity of the final product. A study on the metabolic fate of N,N-Diamylnitrosamine utilized thin-layer chromatography to separate metabolites.[3]
-
Gas Chromatography (GC): By the 1960s and 70s, GC was becoming a powerful tool for the separation and analysis of volatile compounds. Early studies on nitrosamines would have employed packed columns with various stationary phases to separate different nitrosamine analogues. The retention time of N,N-Diamylnitrosamine would have served as a key identifying characteristic.
The Dawn of Mass Spectrometry
Mass spectrometry (MS) emerged as a revolutionary technique for determining the molecular weight and elucidating the structure of organic compounds. Early mass spectra of N-nitrosamines revealed characteristic fragmentation patterns.[4][5]
Key Fragmentation Pathways for N,N-Dialkylnitrosamines:
-
Molecular Ion (M⁺): The presence of a molecular ion peak would confirm the molecular weight of the compound.
-
Loss of ·NO: A common fragmentation pathway is the cleavage of the N-N bond, resulting in the loss of a nitric oxide radical (30 Da).
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is another characteristic fragmentation, leading to the formation of stable carbocations.
Caption: Common mass spectral fragmentation pathways for N,N-Diamylnitrosamine.
Section 3: Biological Implications - Early Toxicological and Metabolic Studies
Following its synthesis and characterization, the focus of research on N,N-Diamylnitrosamine shifted towards understanding its biological effects, particularly its carcinogenic potential and metabolic fate.
Carcinogenicity Assessment
Early carcinogenicity studies on a wide range of N-nitrosamines were conducted in various animal models, most notably rats. These studies were crucial in establishing the potent carcinogenic nature of this class of compounds.
A significant study on the metabolic fate of N,N-Diamylnitrosamine (DAN) in rats revealed that it primarily induced tumors in the liver and esophagus, but not in the urinary bladder.[3] This was in contrast to its homologue, N,N-dibutylnitrosamine (DBN), which is a potent bladder carcinogen.[3] This finding highlighted the critical role of metabolic pathways in determining the target organ for carcinogenicity.
| Compound | Primary Tumor Sites in Rats | Reference |
| N,N-Diamylnitrosamine (DAN) | Liver, Esophagus | [3] |
| N,N-Dibutylnitrosamine (DBN) | Urinary Bladder | [3] |
Metabolic Pathways
The investigation into why DAN did not cause bladder tumors led to a detailed examination of its metabolism. The study by Okada et al. provided crucial insights into the metabolic fate of DAN in rats.[3]
The researchers found that the principal urinary metabolite of DAN was N-amyl-N-(2-carboxyethyl) nitrosamine.[3] This metabolite is formed through a process of metabolic shortening of one of the amyl chains via omega- and beta-oxidation, following the Knoop mechanism.[3] In addition to this major metabolite, several other oxidized compounds were identified, indicating a complex metabolic profile.[3]
The metabolic pattern of DAN was compared with that of DBN, and the differences in their urinary metabolites were proposed as the reason for their distinct carcinogenic targets.[3]
Caption: Simplified metabolic pathway of N,N-Diamylnitrosamine in rats.
Section 4: Conclusion and Future Perspectives
The historical research on N,N-Diamylnitrosamine provides a compelling case study in the systematic investigation of a chemical's synthesis, characterization, and biological activity. The early studies on this and other N-nitroso compounds laid the foundation for our current understanding of chemical carcinogenesis and the importance of metabolic activation.
For contemporary researchers, this historical perspective is invaluable. It underscores the importance of rigorous analytical chemistry in establishing the identity and purity of a compound before biological testing. Furthermore, the early toxicological studies on DAN highlight the subtleties of structure-activity relationships and the critical role of metabolism in determining toxicological outcomes.
As analytical techniques continue to advance, with ever-increasing sensitivity and resolution, a re-examination of the metabolism and adduct formation of N,N-Diamylnitrosamine could provide even deeper insights into its mechanism of action. The legacy of this early research continues to inform and guide modern drug development and chemical safety assessment.
References
-
Okada, M., Suzuki, E., & Hashimoto, Y. (1978). Metabolic fate of N,N-dipropylnitrosamine and N,N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder. Gann, 69(4), 499-506. [Link]
-
Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408. [Link]
-
Collin, J. E. (1966). Some Aspects of the Mass Spectra of N-Nitrosamines. Bulletin des Sociétés Chimiques Belges, 75(1-2), 1-13. [Link]
-
Wikipedia. (2024, January 19). Nitrosamine. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Retrieved from [Link]
- Magee, P. N., & Barnes, J. M. (1956). The production of malignant primary hepatic tumours in the rat by feeding dimethylnitrosamine. British Journal of Cancer, 10(1), 114-122.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of monosaccharide nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Introduction: The Context of Nitrosamine Impurities
An In-depth Technical Guide to N,N-Diamylnitrosamine: Molecular Characteristics, Synthesis, and Analytical Control
The emergence of N-nitrosamine impurities as a significant concern for the pharmaceutical industry has underscored the need for a profound technical understanding of these compounds. Classified as probable human carcinogens, their presence in active pharmaceutical ingredients (APIs) and finished drug products is subject to stringent regulatory scrutiny.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of a specific member of this class: N,N-Diamylnitrosamine (NDAN). We will delve into its core molecular attributes, pathways of formation, state-of-the-art analytical methodologies for its detection, and its toxicological relevance, providing researchers, scientists, and drug development professionals with the critical knowledge required for risk assessment and control.
Core Molecular Attributes of N,N-Diamylnitrosamine
Understanding the fundamental physicochemical properties of NDAN is the first step in developing robust control and analytical strategies. Its identity is defined by its unique molecular formula and weight.
The structure consists of a nitroso group (N=O) bonded to a nitrogen atom, which is itself bonded to two pentyl (amyl) chains. This secondary nitrosamine structure is the root of its chemical properties and toxicological classification.
Caption: 2D Structure of N,N-Diamylnitrosamine (C₁₀H₂₂N₂O).
A summary of its key identifiers and properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | N-Nitroso-N-pentyl-1-pentanamine | [4] |
| Synonyms | N-Nitrosodipentylamine, Dipentylnitrosamine, NDAN | [4] |
| CAS Number | 13256-06-9 | [3][4] |
| Monoisotopic Mass | 186.17322 Da | [5] |
| Predicted XlogP | 3.7 | [5] |
Synthesis and Formation Pathways
The presence of NDAN in pharmaceutical products is unintentional. It is typically formed from the reaction of a secondary amine precursor, dipentylamine (or diamylamine), with a nitrosating agent.[1] Understanding this fundamental reaction is critical for drug manufacturers to identify and mitigate formation risks during synthesis and storage.
The general mechanism involves the nitrosation of the secondary amine under specific conditions, often acidic pH, which converts nitrite salts into reactive nitrosating species like nitrous acid (HNO₂).
Caption: Conceptual pathway for the formation of NDAN.
Representative Laboratory Synthesis Protocol
While NDAN is an impurity, understanding its synthesis is vital for producing reference standards for analytical testing. The following protocol is a representative method based on established principles of nitrosamine synthesis.[6]
Objective: To synthesize N,N-Diamylnitrosamine as an analytical reference standard.
Materials:
-
Dipentylamine (Diamylamine)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Stir plate, ice bath, round-bottom flask, separatory funnel, rotary evaporator
Methodology:
-
Dissolution: Dissolve a known quantity of dipentylamine in water within a round-bottom flask. Place the flask in an ice bath and stir to cool the solution to 0-5 °C. The use of an ice bath is critical to control the exothermic reaction and prevent unwanted side reactions.
-
Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid dropwise while maintaining the low temperature. This creates the acidic environment necessary for the formation of the nitrosating agent.
-
Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the acidified amine solution over 30-60 minutes. The slow addition is crucial for reaction control and safety. A color change is typically observed.
-
Reaction Monitoring: Allow the reaction to stir in the ice bath for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or a rapid LC-MS analysis.
-
Workup & Extraction: Once the reaction is complete, carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. The organic layers contain the newly formed NDAN.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification & Characterization: The resulting crude oil can be purified by column chromatography if necessary. The final product's identity and purity must be confirmed using techniques such as NMR, GC-MS, and LC-MS. This self-validating step ensures the quality of the reference standard.
Analytical Characterization and Quantification
Due to the extremely low, nanogram-level acceptable intake limits set by regulatory agencies, highly sensitive and selective analytical methods are required for the detection and quantification of NDAN.[1][7] Standard HPLC-UV methods are insufficient for this task.[8] The industry standards are hyphenated mass spectrometry techniques.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most versatile and common technique, suitable for a wide range of nitrosamines. It offers excellent sensitivity and specificity.[8][9]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Also a powerful technique, particularly for more volatile nitrosamines.
Workflow for LC-MS/MS Analysis of NDAN
The following diagram and protocol outline a typical, validated workflow for quantifying NDAN in a pharmaceutical matrix, based on principles outlined in pharmacopeial chapters like USP <1469>.[9]
Caption: Standard analytical workflow for NDAN quantification by LC-MS/MS.
Exemplary LC-MS/MS Protocol
Objective: To quantify N,N-Diamylnitrosamine in a drug substance sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. APCI is often preferred for nitrosamines.
Methodology:
-
Standard Preparation: Prepare a stock solution of certified NDAN reference standard. Create a series of calibration standards by diluting the stock solution. Prepare an internal standard (IS) solution using an isotopically labeled analogue (e.g., NDAN-d22) for the most accurate quantification.
-
Sample Preparation: Accurately weigh the drug substance sample into a centrifuge tube. Add a precise volume of diluent (e.g., 1% formic acid in water) and a known amount of the internal standard solution.
-
Extraction: Vortex the sample for an extended period (e.g., 20 minutes) to ensure complete dissolution of the analyte. Centrifuge at high speed (e.g., 10,000 rpm) to pelletize excipients. Filter the supernatant into an HPLC vial. The use of an internal standard from the very first step corrects for any analyte loss during this process.
-
Chromatographic Separation:
-
Column: Ascentis® Express C18, 150 x 3.0 mm, 2.7 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A time-based gradient from high aqueous to high organic to ensure separation from the drug substance and other impurities.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Ion ESI or APCI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides high specificity. An example is provided in Table 2.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| NDAN | 187.2 | 114.1 (Quantifier) | 100 | 15 |
| 187.2 | 43.1 (Qualifier) | 100 | 25 | |
| NDAN-d22 (IS) | 209.3 | 128.2 | 100 | 15 |
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. Determine the concentration of NDAN in the sample by interpolating its peak area ratio from this curve. The method must meet system suitability criteria for linearity (correlation coefficient > 0.99) and sensitivity.[9]
Toxicological Significance and Regulatory Context
N-nitrosamines as a class are potent carcinogens in animal studies, and N,N-Diamylnitrosamine is no exception.[2][10] Studies in rats have shown that it induces tumors, primarily in the liver and esophagus.[11] The metabolic fate of NDAN has been investigated to understand its organ specificity. The principal urinary metabolite was identified as N-amyl-N-(2-carboxyethyl) nitrosamine, formed through metabolic shortening of one of the amyl chains.[11]
The carcinogenic potential of these compounds has led global regulatory bodies, including the US FDA and EMA, to establish strict limits on their presence in pharmaceuticals.[12] The goal is to control these impurities to a level that poses a negligible lifetime cancer risk. Therefore, the development and validation of sensitive analytical methods, as described above, are not merely academic exercises; they are regulatory necessities to ensure patient safety.
Conclusion
N,N-Diamylnitrosamine is a technically significant molecule whose molecular formula (C₁₀H₂₂N₂O) and weight (186.29 g/mol ) are just the starting points of a complex scientific narrative. Its formation from common chemical precursors, coupled with its potent carcinogenicity, makes it a critical quality attribute to monitor in pharmaceutical development and manufacturing. Mastery of advanced analytical techniques like LC-MS/MS is essential for its control. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently address the challenges posed by this and other nitrosamine impurities, ultimately safeguarding the quality and safety of medicines.
References
-
N-Nitrosodimethylamine | (CH3)2NN=O | CID 6124 - PubChem. National Center for Biotechnology Information. [Link]
-
N-Nitroso Diamyl Amine | CAS 13256-06-9 - Veeprho. Veeprho. [Link]
-
Synthesis of N,N-dialkylnitramines from secondary ammonium nitrates in liquid or supercritical carbon dioxide | Request PDF - ResearchGate. ResearchGate. [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals - ResearchGate. ResearchGate. [Link]
-
N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
- Synthesis of nitrosodimethylamine - US3136821A - Google Patents.
-
N,n-diamylnitrosamine (C10H22N2O) - PubChemLite. PubChem. [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. IJPSR. [Link]
-
Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - MDPI. MDPI. [Link]
-
Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder - PubMed. National Center for Biotechnology Information. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed. National Center for Biotechnology Information. [Link]
-
Nitrosamines and nitramines 1. Tolerable risk levels for cancer in the general population. VKM. [Link]
-
FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry. [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA. Pharmaceuticals and Medical Devices Agency. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. veeprho.com [veeprho.com]
- 5. PubChemLite - N,n-diamylnitrosamine (C10H22N2O) [pubchemlite.lcsb.uni.lu]
- 6. US3136821A - Synthesis of nitrosodimethylamine - Google Patents [patents.google.com]
- 7. pmda.go.jp [pmda.go.jp]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 10. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: In Silico Prediction of N,N-Diamylnitrosamine Toxicity and Mutagenicity
Preamble: The Imperative for Predictive Toxicology
The discovery of N-nitrosamine impurities in common pharmaceutical products has presented a significant challenge to the drug development and manufacturing industries.[1][2] These compounds, often potent mutagenic carcinogens, are classified by regulatory bodies like the International Council for Harmonisation (ICH) as a "cohort of concern," necessitating stringent control to levels far below typical impurity thresholds.[2][3] N,N-Diamylnitrosamine (NDAN), also known as N,N-dipentylnitrosamine, falls within this chemical class. As the synthesis of every potential impurity for exhaustive toxicological testing is both resource-intensive and ethically questionable, robust in silico (computational) toxicology methodologies have become indispensable.[4][5]
This guide provides an in-depth technical framework for researchers, toxicologists, and drug development professionals to predict the toxicity and mutagenicity of N,N-Diamylnitrosamine. We will move beyond a simple recitation of methods to explore the underlying mechanistic rationale, establish self-validating protocols, and integrate multiple lines of computational evidence into a cohesive weight-of-evidence assessment, consistent with modern regulatory expectations such as the ICH M7 guideline.[6][7]
Section 1: The Mechanistic Underpinnings of Nitrosamine Toxicity
A credible in silico assessment is not built on structural similarity alone; it is grounded in mechanistic understanding. The toxicity of most N-nitrosamines, including NDAN, is not inherent to the parent molecule but is contingent upon metabolic activation.
The Bioactivation Pathway: From Inert Precursor to DNA-Reactive Electrophile
The critical initiating event for N-nitrosamine genotoxicity is cytochrome P450 (CYP)-mediated enzymatic oxidation.[8][9] The primary mechanism involves the hydroxylation of the α-carbon (the carbon atom adjacent to the nitrosated nitrogen).[10] This process initiates a cascade of chemical transformations:
-
α-Hydroxylation: CYP enzymes hydroxylate a carbon on one of the amyl chains adjacent to the central nitrogen atom.
-
Spontaneous Decomposition: The resulting α-hydroxynitrosamine is highly unstable.
-
Formation of an Electrophile: The intermediate decomposes, ultimately yielding a diazonium ion or a related carbocation. This highly reactive electrophilic species is the ultimate carcinogen.
-
DNA Adduct Formation: The electrophile readily attacks nucleophilic sites on DNA bases (e.g., the O⁶ and N⁷ positions of guanine), forming covalent DNA adducts.
-
Mutagenesis: If these DNA adducts are not repaired by cellular machinery, they can cause mispairing during DNA replication, leading to permanent mutations and potentially initiating carcinogenesis.
The specific CYP enzymes involved can vary, with CYP2A6, CYP2B6, CYP2C19, and CYP3A4 being implicated in the activation of various nitrosamines.[11] This metabolic dependency is the causal reason why in silico models must account for metabolism, either explicitly or through training data derived from metabolically competent assay systems.
Caption: Integrated workflow for the in silico assessment of NDAN.
Final Weight-of-Evidence Conclusion for N,N-Diamylnitrosamine
-
Expert System Prediction: Derek Nexus identifies NDAN as belonging to the aliphatic N-nitrosamine structural class, which is a well-established alert for mutagenicity and carcinogenicity via metabolic activation. The prediction is Plausible/Probable . [12][13]2. (Q)SAR Prediction: Statistical-based models like Sarah Nexus, trained on extensive Ames test data, will predict NDAN as Positive for mutagenicity with metabolic activation, based on the numerous positive results for other nitrosamines in its training set. [6][12]3. Read-Across Prediction: A read-across from potent mutagenic carcinogens like NDMA and NDEA strongly supports the conclusion that NDAN is also a mutagenic carcinogen. [14]The existing in vivo data for NDAN confirms its carcinogenicity in rats (liver and esophagus). [15] Overall Assessment: There is a strong, consistent, and mechanistically sound consensus across all three in silico methodologies. N,N-Diamylnitrosamine is confidently predicted to be a mutagenic carcinogen. This conclusion is further supported by available in vivo animal data. For risk assessment purposes, it should be treated as a potent impurity requiring control according to the principles outlined in ICH M7 for cohort of concern compounds.
References
-
A Quantum-Mechanical Approach to Predicting Carcinogenic Potency of N-nitrosamine Impurities in Pharmaceuticals. (2022). ChemRxiv. [Link]
-
Suzuki, E., et al. (1981). Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder. Gann. [Link]
-
Ji, H., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Archives of Toxicology. [Link]
-
Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development (OECD). [Link]
-
Gadaleta, D., et al. (2021). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. WIREs Computational Molecular Science. [Link]
-
Noh, K., et al. (2023). In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. Chemical and Pharmaceutical Bulletin. [Link]
-
Schieferdecker, S., & Vock, E. (2025). Quantum Chemical Evaluation and QSAR Modeling of N-Nitrosamine Carcinogenicity. Chemical Research in Toxicology. [Link]
-
Nitrosamine Impurity Risk Assessment. Lhasa Limited. [Link]
-
Toxicological Profile for N-Nitrosodimethylamine (NDMA). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Carcinogenicity Assessment. Lhasa Limited. [Link]
-
Guidance on the use of read‐across for chemical safety assessment in food and feed. (2025). EFSA Journal. [Link]
-
Kawamura, M. Y., et al. (2023). Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. Chemical Research in Toxicology. [Link]
-
Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology. [Link]
-
Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2025). ResearchGate. [Link]
-
In silico toxicology tools, steps to generate prediction models, and categories of prediction models. ResearchGate. [Link]
-
In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. ResearchGate. [Link]
-
A Revised Read-across Framework and its Application for the Development of EPA's Provisional Peer Reviewed Toxicity Values (PPRTVs). (2024). Risk Assessment. [Link]
-
Thresher, A., et al. (2020). Use of Lhasa Limited Products for the In Silico Prediction of Drug Toxicity. In Silico Toxicology. [Link]
-
Toxicological Profile for N-Nitrosodiphenylamine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
In Silico Mutagenicity Assessment. Lhasa Limited. [Link]
-
(Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. (2025). ACS Publications. [Link]
-
N-Nitrosodimethylamine. Wikipedia. [Link]
-
Better models to shed light on the mutagenicity of N-nitrosamines. (2022). Fraunhofer ITEM. [Link]
-
Developing Structure-Activity Relationships for N-Nitrosamine Activity. National Institutes of Health. [Link]
-
In silico analysis using Derek and Sarah along with ICH M7 expert review accurately predicts Mutagenicity and Carcinogenicity of Nitrosamines. (2023). ResearchGate. [Link]
-
Lhasa Limited Releases New Data into its Carcinogenicity Database. (2020). PR Newswire. [Link]
-
Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023). Ignota Labs. [Link]
-
Mekenyan, O., et al. (2025). N-nitrosamines: in silico modelling of DNA reactivity and identification of metabolic precursors. Mutagenesis. [Link]
-
Chemical Categories and Read Across. JRC Publications Repository. [Link]
-
In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). MDPI. [Link]
-
Use of analogues and read-across in risk assessment. (2025). Canada.ca. [Link]
-
Prediction of mutagenicity, genotoxicity and carcinogenicity of drugs and chemicals using Derek Nexus. ResearchGate. [Link]
-
Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. (2021). Environmental Health Perspectives. [Link]
-
OECD Test Guideline 425. National Toxicology Program. [Link]
-
Addressing the global challenge of N-nitrosamine impurity assessment. Lhasa Limited. [Link]
-
High information content technologies in support of read-across in chemical risk assessment. ECETOC. [Link]
-
In silico the Ames Mutagenicity Predictive Model of Environment. Environment and Health. [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). MDPI. [Link]
-
In Silico Toxicology 101: Applications and Case Studies: Part I. YouTube. [Link]
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021). ACS Publications. [Link]
-
Lhasa Limited Response to RFI on Technologies to Identify Developmental Toxicants. Lhasa Limited. [Link]
-
N-Nitrosamines: 15 Listings. 15th Report on Carcinogens. [Link]
-
Lhasa Limited Introduces Unified, Single-click Genotoxicity Prediction Across Derek Nexus And Sarah Nexus. (2025). Lhasa Limited. [Link]
-
In Silico Approaches for Predicting Toxicity. YouTube. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Regulations.gov. [Link]
Sources
- 1. In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Better models to shed light on the mutagenicity of N-nitrosamines - Fraunhofer ITEM [item.fraunhofer.de]
- 4. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Lhasa Limited Products for the In Silico Prediction of Drug Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 7. N-Nitrosodimethylamine - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. N-nitrosamines: in silico modelling of DNA reactivity and identification of metabolic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitrosamine Impurity Risk Assessment | Lhasa Limited [lhasalimited.org]
- 13. researchgate.net [researchgate.net]
- 14. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N,N-Diamylnitrosamine in Pharmaceutical Drug Products
Introduction: The Imperative for Nitrosamine Control
The discovery of nitrosamine impurities in commonly used medications has presented a significant challenge to the pharmaceutical industry and global regulatory bodies.[1] Nitrosamines are classified as probable human carcinogens based on extensive animal studies, necessitating stringent control over their presence in drug products to ensure patient safety.[2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued comprehensive guidance for the mitigation and control of these impurities.[3][4] This has led to an urgent need for highly sensitive and specific analytical methods for their detection and quantification at trace levels.
N,N-Diamylnitrosamine (NDAL), also known as N,N-dipentylnitrosamine, is a nitrosamine that can potentially form in drug products under specific conditions, such as the presence of secondary or tertiary amine precursors and nitrosating agents.[5] This application note provides a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of NDAL in drug products. The methodology described herein is designed to be robust, sensitive, and suitable for integration into quality control and drug development workflows.
Method Rationale and Strategy
The selection of LC-MS/MS is predicated on its superior sensitivity and selectivity, which are crucial for detecting impurities at the parts-per-billion (ppb) level.[6] This technique allows for the unequivocal identification and quantification of NDAL, even in complex drug matrices.
The Analytical Challenge
The primary challenges in quantifying NDAL in drug products include:
-
Trace-Level Detection: The acceptable intake (AI) limits for nitrosamines are extremely low, requiring methods with correspondingly low limits of quantification (LOQ).[7]
-
Matrix Effects: The active pharmaceutical ingredient (API) and excipients can interfere with the ionization of the target analyte, leading to suppression or enhancement of the signal.[7]
-
Analyte Stability: Nitrosamines can be susceptible to degradation under certain analytical conditions. It is crucial to prevent the artificial formation of nitrosamines during sample preparation and analysis.[8]
To address these challenges, this method employs a streamlined sample preparation procedure to minimize matrix effects and a highly selective Multiple Reaction Monitoring (MRM) approach in the mass spectrometer.
Experimental
Materials and Reagents
-
Standards: N,N-Diamylnitrosamine (NDAL) analytical standard and its isotopically labeled internal standard (NDAL-d14) were sourced from a reputable supplier.
-
Solvents: All solvents, including methanol, acetonitrile, and water, were of LC-MS grade.
-
Reagents: Formic acid (LC-MS grade) was used as a mobile phase modifier.
Sample Preparation Protocol
A robust sample preparation is critical for accurate quantification.[9] The following protocol is optimized for solid oral dosage forms.
Protocol: Sample Extraction from Solid Dosage Forms
-
Homogenization: Accurately weigh and grind a sufficient number of tablets to obtain a fine, homogeneous powder. This increases the surface area for efficient extraction.[9]
-
Extraction: Transfer a portion of the powdered sample, equivalent to a single dose of the drug product, into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of methanol. Methanol is chosen for its ability to solubilize a wide range of organic molecules, including NDAL.
-
Internal Standard Spiking: Spike the sample with a known concentration of NDAL-d14 internal standard. The use of a stable isotope-labeled internal standard is crucial to compensate for any analyte loss during sample preparation and to correct for matrix effects.
-
Vortexing and Sonication: Vortex the mixture for 2 minutes, followed by sonication for 15 minutes in a cooled bath. Sonication enhances extraction efficiency by disrupting the sample matrix.[9]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the excipients.[9]
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial for analysis. This step removes any remaining particulate matter that could interfere with the LC-MS/MS system.[9]
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and separation for moderately non-polar compounds like NDAL. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes the protonation of NDAL, enhancing its ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent that provides good peak shape and elution of NDAL. |
| Gradient | 5% B to 95% B over 5 min | A gradient elution ensures efficient separation from matrix components and sharp peak shapes. |
| Flow Rate | 0.4 mL/min | A standard flow rate for this column dimension, balancing analysis time and separation efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix overload. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | NDAL readily forms protonated molecules [M+H]+ in the positive ion mode. |
| Capillary Voltage | 3.5 kV | Optimized for maximum ion generation. |
| Source Temperature | 150 °C | A moderate source temperature to prevent thermal degradation of the analyte. |
| Desolvation Temperature | 400 °C | Ensures efficient desolvation of the analyte ions. |
| Gas Flow | Optimized for the specific instrument | Crucial for efficient nebulization and desolvation. |
| MRM Transitions | See Table 2 | Provides high selectivity and sensitivity for quantification.[10] |
Table 2: MRM Transitions for NDAL and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| NDAL | 187.2 | 116.1 (Quantifier) | 15 | 100 |
| 187.2 | 43.1 (Qualifier) | 25 | 100 | |
| NDAL-d14 | 201.2 | 126.1 | 15 | 100 |
Results and Discussion
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[11]
Table 3: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.998 | r² ≥ 0.995 |
| Range | 0.5 - 50 ng/mL | Dependent on AI limit |
| Limit of Detection (LOD) | 0.15 ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | S/N ≥ 10 and acceptable precision/accuracy |
| Accuracy (% Recovery) | 95.2 - 104.5% | 80 - 120% |
| Precision (%RSD) | < 5% | ≤ 15% |
| Specificity | No interference observed at the retention time of NDAL | No significant peaks in blank samples |
The method demonstrated excellent linearity, sensitivity, accuracy, and precision, making it suitable for the routine quantification of NDAL in drug products.
Visualizing the Analytical Workflow
The overall process from sample receipt to final data reporting is a critical pathway that ensures data integrity and reliability.
Caption: Proposed fragmentation of N,N-Diamylnitrosamine.
Conclusion
This application note details a highly sensitive, specific, and robust LC-MS/MS method for the quantification of N,N-Diamylnitrosamine in pharmaceutical drug products. The method has been thoroughly validated and is demonstrated to be fit-for-purpose for quality control and regulatory submission purposes. The detailed protocol and the underlying scientific rationale provide a solid foundation for laboratories to implement this critical analysis, thereby ensuring the safety and quality of medicines. [6]
References
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]
-
Nitrosamine impurities. European Medicines Agency. [Link]
-
Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. USP. [Link]
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Physicochemical properties of eight N-Nitrosamines. ResearchGate. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]
-
A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. PubMed. [Link]
-
Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency. [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass. [Link]
-
Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder. PubMed. [Link]
-
FDA: Updated Guidance for Nitrosamines. ECA Academy. [Link]
-
Nitrosamine impurities in specific medicines. European Medicines Agency. [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
Sources
- 1. A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 4. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 7. pmda.go.jp [pmda.go.jp]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. waters.com [waters.com]
- 11. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols: Sample Preparation for N,N-Diamylnitrosamine in Complex Matrices
Introduction: The Challenge of N,N-Diamylnitrosamine Analysis
N,N-Diamylnitrosamine (NDAN), also known as N-nitrosodipentylamine, is a member of the N-nitrosamine class of compounds. Many N-nitrosamines are classified as probable human carcinogens, making their detection and quantification in various consumer products and environmental samples a critical public health concern.[1][2] These compounds can form during food processing, manufacturing of pharmaceuticals, or as disinfection byproducts in water.[2][3][4]
The analysis of NDAN is particularly challenging due to its presence at trace levels within chemically complex matrices such as food, pharmaceuticals, and environmental samples (e.g., soil and water).[5][6] The matrix itself can interfere with analytical detection, suppress or enhance the instrument signal, and lead to inaccurate quantification.[6] Therefore, robust and efficient sample preparation is the cornerstone of any reliable analytical method for NDAN. The goal of sample preparation is to isolate NDAN from the bulk of the matrix, concentrate it to a detectable level, and remove interfering substances prior to instrumental analysis, which is typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
This guide provides a detailed overview of the primary sample preparation techniques for NDAN, explaining the rationale behind methodological choices and offering step-by-step protocols for researchers, scientists, and drug development professionals.
Choosing the Right Sample Preparation Strategy
The selection of an appropriate sample preparation technique is dictated by the physicochemical properties of both the analyte (NDAN) and the matrix. NDAN is a relatively nonpolar, volatile compound. Understanding the nature of the sample matrix is crucial for developing an effective extraction strategy.
| Matrix Type | Key Challenges | Recommended Primary Technique | Rationale |
| Aqueous Samples (e.g., Drinking Water, Wastewater) | Low analyte concentration, presence of dissolved organic and inorganic compounds. | Solid-Phase Extraction (SPE) | Highly effective for concentrating trace organic analytes from large volumes of water and removing polar interferences.[1][8] |
| Solid Food Matrices (e.g., Cured Meats, Fish, Cheese) | High fat and protein content, complex mixture of organic molecules.[9] | QuEChERS or Liquid-Liquid Extraction (LLE) followed by cleanup. | QuEChERS offers a rapid and high-throughput approach, while LLE is a classic and robust method for separating compounds based on their differential solubility.[4][10] |
| Pharmaceuticals (e.g., Drug Products, APIs) | Presence of active pharmaceutical ingredients (APIs) and excipients that can interfere with analysis. | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | SPE can be tailored with specific sorbents to selectively retain the analyte while washing away interfering pharmaceutical compounds.[11][12] LLE is also effective, particularly for dissolving the drug product in an aqueous solution before extraction. |
| Environmental Solids (e.g., Soil, Sediment) | Strong analyte-matrix interactions, presence of humic acids and other complex organic matter. | Pressurized Liquid Extraction (PLE) or Soxhlet Extraction followed by cleanup. | These techniques use elevated temperature and/or pressure to enhance the extraction efficiency of analytes from solid matrices. |
Key Sample Preparation Techniques
Solid-Phase Extraction (SPE)
Principle of Operation: SPE is a chromatographic technique used to extract, concentrate, and purify analytes from a liquid sample. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of an appropriate solvent.
Why it Works for NDAN: For aqueous samples, SPE is highly efficient. Given NDAN's nonpolar nature, a reverse-phase SPE sorbent (e.g., C18 or a polymeric sorbent) is typically used. These sorbents retain nonpolar compounds like NDAN from a polar matrix (water). For more challenging matrices like drinking water where trace levels are expected, specialized sorbents like activated carbon (coconut charcoal) are recommended by regulatory methods such as US EPA Method 521 for their ability to effectively trap a broad range of nitrosamines.[8][13]
General SPE Workflow for NDAN
Caption: General workflow for Liquid-Liquid Extraction (LLE).
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Principle of Operation: The QuEChERS method involves an initial extraction and partitioning step using an organic solvent (typically acetonitrile) and a salt mixture, followed by a cleanup step called dispersive solid-phase extraction (d-SPE). [10] Why it Works for NDAN: Originally developed for pesticide analysis in food, QuEChERS is exceptionally effective for a wide range of analytes in complex matrices like meat products. [14]The first step, salting-out liquid extraction, uses acetonitrile to extract NDAN from the homogenized sample. The addition of salts like magnesium sulfate and sodium chloride helps to induce phase separation between the aqueous and organic layers, driving the moderately polar nitrosamines into the acetonitrile layer. The d-SPE cleanup step uses a combination of sorbents to remove specific interferences like fats, pigments, and sugars.
General QuEChERS Workflow for NDAN
Caption: General workflow for the QuEChERS method.
Protocol: QuEChERS for NDAN in Meat Products
This protocol is a generalized method for extracting nitrosamines from high-fat, high-protein matrices.
Materials:
-
Homogenizer/Blender.
-
Solvents: Acetonitrile (ACN) with 0.1% formic acid.
-
QuEChERS extraction salts (e.g., packet containing MgSO₄, NaCl).
-
Dispersive SPE tubes (e.g., containing Primary Secondary Amine (PSA) and C18 sorbents).
-
Centrifuge and centrifuge tubes (50 mL and 15 mL).
-
Vortex mixer.
Procedure:
-
Sample Homogenization: Weigh 5 g of the homogenized meat sample into a 50 mL centrifuge tube. Add 10 mL of reagent water and vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile containing 0.1% formic acid. [14]Add the QuEChERS extraction salt packet. Cap tightly and shake vigorously for 1 minute.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA and C18 sorbents. PSA removes fatty acids and sugars, while C18 removes residual fats.
-
Final Cleanup: Vortex the d-SPE tube for 30 seconds, then centrifuge at 10,000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract. It can be directly injected or further concentrated if necessary before LC-MS/MS analysis. Recoveries for this type of method typically range from 76% to 111% at spiking levels of 50 ng/g. [14]
Self-Validating Systems: Ensuring Trustworthiness
To ensure the trustworthiness and accuracy of any protocol, a self-validating system must be in place. This involves incorporating quality control (QC) measures throughout the sample preparation and analysis process.
-
Internal Standards (IS): A known amount of a deuterated analogue of the analyte (e.g., N-nitrosodipropylamine-d14 for NDPA, a close relative of NDAN) should be added to every sample, blank, and standard before extraction. The recovery of the IS provides a measure of the efficiency of the entire method for each individual sample. Low recovery of the IS can indicate a problem with the extraction process. [1]* Matrix Spikes: A portion of the sample is spiked with a known concentration of NDAN before extraction. The recovery of this spike is calculated to assess for matrix effects (suppression or enhancement of the signal by other components in the sample). Good recovery (typically 80-120%) indicates the method is effective for that specific matrix. [9]* Method Blanks: A blank sample (e.g., reagent water) is run through the entire sample preparation and analysis process. This is crucial for identifying any contamination that may be introduced by solvents, glassware, or the instrument itself.
-
Calibration Curve: A calibration curve prepared in a solvent is used for quantification. For complex matrices, a matrix-matched calibration curve (prepared in a blank matrix extract) may be necessary to compensate for matrix effects. [6] By implementing these QC measures, a laboratory can have high confidence in the accuracy and reliability of its results for N,N-Diamylnitrosamine.
References
-
University of Nebraska - Lincoln Digital Commons. (2023). Extraction and Analytical Method for N-Nitrosoatrazine Using Liquid Chromatography Paired with Tandem Mass Spectrometry. Retrieved from [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]
-
Charrois, J. W. A., et al. (2004). Detecting N-nitrosamines in drinking water at nanogram per liter levels using ammonia positive chemical ionization. Environmental Science & Technology. Retrieved from [Link]
-
Experimental Procedures. (2020). Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. Retrieved from [Link]
-
MDPI. (n.d.). Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. Retrieved from [Link]
-
Al-Qaim, F. F., et al. (2015). Determination of N-nitrosamines by automated dispersive liquid-liquid microextraction integrated with gas chromatography and mass spectrometry. Journal of Separation Science. Retrieved from [Link]
-
ResearchGate. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of the studied N-nitrosamines. Retrieved from [Link]
-
SCIEX. (n.d.). Nitrosamine analysis in a variety of food matrices. Retrieved from [Link]
-
ResearchGate. (2015). Determination of N-Nitrosamines by Automated Dispersive Liquid–Liquid Microextraction Integrated with Gas Chromatography and Mass Spectrometry. Retrieved from [Link]
-
Spectroscopy Online. (2024). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of eight N-Nitrosamines. Retrieved from [Link]
-
PubMed. (2024). Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. Retrieved from [Link]
-
Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]
-
ResearchGate. (2024). Improved Method for Extracting Nitrites in Soil. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of common N-nitrosamines. Retrieved from [Link]
-
PubAg. (n.d.). Determination of seven N-nitrosamines in agricultural food matrices using GC-PCI-MS/MS. Retrieved from [Link]
-
National Institutes of Health. (2021). Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Application of QuEChERS-based purification coupled with isotope dilution gas chromatography-mass spectrometry method for the determination of N-nitrosamines in soy sauce. Retrieved from [Link]
-
Grupo Biomaster. (n.d.). Determination of N-Nitrosamines in Foods Using a Solventless Extraction Technique. Retrieved from [Link]
-
YouTube. (2023). Clean Nematode Extraction with the Baermann Method. Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
ResearchGate. (2011). The determination of N‐nitrosamines in food. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Determination of nine prohibited N-nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2024). Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of n,n-dimethylamine.
-
MDPI. (n.d.). Improved Protocol for DNA Extraction from Subsoils Using Phosphate Lysis Buffer. Retrieved from [Link]
-
Phenomenex. (n.d.). Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. Retrieved from [Link]
- Google Patents. (n.d.). Analysis method of N-nitrosodimethylamine and N-nitrosodiethylamine in argatroban bulk drug or preparation.
-
PubMed. (2015). Distribution of Seven N-Nitrosamines in Food. Retrieved from [Link]
-
AnalyteGuru. (2023). Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2022). Rapid Identification and Determination of N-Nitrosamines in Food Products by Ultra-High-Performance Liquid Chromatography–High Resolution Quadrupole-Time-of-Flight Mass Spectrometry by Exact Masses of Protonated Molecules. Retrieved from [Link]_
Sources
- 1. Detecting N-nitrosamines in drinking water at nanogram per liter levels using ammonia positive chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. grupobiomaster.com [grupobiomaster.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. sciex.com [sciex.com]
- 10. Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. phenomenex.com [phenomenex.com]
- 14. Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Sensitive Detection of N,N-Diamylnitrosamine in Pharmaceutical Materials
Introduction: The Imperative for Nitrosamine Control
The discovery of N-nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry. These compounds, many of which are classified as probable human carcinogens, can form at trace levels during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product.[1] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation's M7 guideline, mandate strict control over these DNA-reactive impurities to limit potential carcinogenic risk.[2][3] N-nitrosamines are considered a "cohort of concern," requiring control to levels that ensure a negligible cancer risk, often necessitating acceptable intakes (AI) below 1.5 µ g/day .[4][5][6]
N,N-Diamylnitrosamine (NDAN), also known as N-Nitrosodipentylamine, is a specific nitrosamine that requires vigilant monitoring. Its detection at exceedingly low concentrations demands analytical methodologies that are not only sensitive but also exceptionally specific to avoid false positives and ensure patient safety.
This application note details a robust protocol for the quantification of N,N-Diamylnitrosamine using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The inherent high-resolution accurate-mass (HRAM) capability of HRMS provides unparalleled confidence in compound identification and accurate quantification, making it the gold standard for trace-level impurity analysis in complex pharmaceutical matrices.[7][8] This method is designed to meet the stringent requirements of global regulatory agencies and provide researchers and drug developers with a reliable tool for risk assessment and quality control.[9][10]
Scientific Rationale: The Advantage of LC-HRMS
The choice of LC-HRMS is a deliberate strategy to overcome the primary challenges in nitrosamine analysis: achieving ultra-low detection limits while maintaining unequivocal specificity.
-
The Role of Chromatography: A robust reversed-phase liquid chromatography method serves as the first dimension of separation. A C18 stationary phase is selected for its ability to effectively retain the moderately non-polar N,N-Diamylnitrosamine, separating it from the API and other excipients. The mobile phase is acidified with formic acid, a critical step that promotes the protonation of the target analyte, rendering it amenable to positive-ion electrospray ionization (ESI).
-
The Power of High-Resolution Mass Spectrometry (HRMS): Unlike nominal mass instruments, HRMS analyzers (such as Orbitrap or TOF technologies) measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[7] This precision allows for the calculation of an elemental formula, providing a high degree of certainty in analyte identification. By monitoring the exact mass of the protonated N,N-Diamylnitrosamine molecule ([M+H]⁺), the method can distinguish it from other molecules with the same nominal mass (isobaric interferences), thereby minimizing the risk of false-positive results.[8]
-
Ensuring Trustworthiness with Internal Standardization: To ensure the highest level of accuracy and precision, the protocol incorporates an isotopically labeled internal standard (IS). The IS co-elutes with the analyte but is differentiated by its mass. It compensates for variations in sample preparation, injection volume, matrix effects, and instrument response, ensuring that the quantitative data is consistently reliable and reproducible.[11][12]
Experimental Workflow Overview
The analytical process follows a systematic path from sample preparation to data interpretation, designed for clarity, efficiency, and regulatory compliance.
Sources
- 1. agilent.com [agilent.com]
- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ardena.com [ardena.com]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. waters.com [waters.com]
- 9. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
Application Notes and Protocols for N-Nitrosamine Impurity Testing in Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of N-Nitrosamine Impurity Control
The unforeseen detection of N-nitrosamine impurities in several classes of drugs, including angiotensin II receptor blockers ('sartans'), ranitidine, and metformin, has underscored a critical vulnerability in pharmaceutical manufacturing.[1][2] N-nitrosamines are classified as probable human carcinogens based on extensive animal studies, signifying that prolonged exposure above established safe levels could elevate the risk of cancer.[2][3] This has prompted a rigorous response from global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandating comprehensive risk assessments and stringent controls for these impurities in all human drug products.[2][4][5]
These impurities are not typically intended components of the drug substance but can form during the synthesis of the Active Pharmaceutical Ingredient (API) or in the finished drug product.[6] Their formation is chemically plausible when secondary, tertiary, or quaternary amines react with nitrosating agents (such as nitrite salts under acidic conditions).[7][8] Such conditions can inadvertently arise from the raw materials, solvents, or specific reaction steps used in the manufacturing process.[7] This document provides a detailed guide for the systematic risk assessment and analytical testing of N-nitrosamine impurities in APIs, grounded in current regulatory expectations and proven analytical science.
Section 1: A Systematic Approach to Risk Assessment
A proactive and scientifically sound risk assessment is the cornerstone of controlling N-nitrosamine impurities. The objective is to identify and mitigate potential sources of N-nitrosamine formation throughout the API manufacturing process.[6][7] This is a multi-step process that requires a deep understanding of the chemical process and potential for cross-contamination.
Key Principles of Risk Identification
The primary focus of the risk assessment is to scrutinize the API manufacturing process for the presence of both amines and potential nitrosating agents.[7][8] Key risk factors to consider include:
-
Raw Materials and Reagents: The use of secondary, tertiary, or quaternary amines as reagents or the presence of these amines as impurities in starting materials and solvents.[7][8]
-
Nitrosating Agents: The intentional use of nitrites or other nitrosating agents in the process, or their presence as impurities in other reagents.[7][8]
-
Process Conditions: The presence of acidic conditions which can facilitate the formation of nitrous acid from nitrite salts, a key step in nitrosamine formation.[7]
-
Recovered Materials: The use of recovered solvents, reagents, or catalysts without adequate purification and testing can introduce N-nitrosamine impurities or their precursors from other processes.[7]
-
Cross-Contamination: Manufacturing equipment used for multiple processes can be a source of cross-contamination if not properly cleaned and validated.[7]
-
API and Intermediate Stability: The potential for degradation of the API or intermediates to form secondary or tertiary amines.
Risk Assessment Workflow
A systematic workflow ensures all potential risks are identified and evaluated. This can be visualized as a decision-making process.
Caption: A flowchart illustrating the systematic process for N-nitrosamine risk assessment in API manufacturing.
Section 2: Analytical Methodologies for Confirmatory Testing
The low levels at which N-nitrosamines are considered a risk necessitate highly sensitive and specific analytical methods for their detection and quantification.[3] The choice of analytical technique depends on the specific N-nitrosamines of concern, the API matrix, and the required limit of detection (LOD) and limit of quantification (LOQ).
Common Analytical Techniques
Several advanced analytical techniques are employed for N-nitrosamine testing, with mass spectrometry-based methods being the most prevalent due to their high sensitivity and selectivity.[3][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for its versatility in handling a wide range of N-nitrosamines, including those that are non-volatile or thermally labile.[11] Atmospheric Pressure Chemical Ionization (APCI) is a frequently used ionization source for this application.[10][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Tandem Mass Spectrometry (GC-MS/MS): GC-MS is well-suited for the analysis of volatile and semi-volatile N-nitrosamines.[1][13] Headspace GC-MS can be particularly useful for minimizing matrix effects.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides very high mass accuracy, which is invaluable for identifying unknown or novel N-nitrosamines and for providing a higher degree of confidence in the identification of known impurities.[11]
Sample Preparation: A Critical Step
Effective sample preparation is crucial for accurate and reliable N-nitrosamine analysis.[14] The primary goals of sample preparation are to extract the N-nitrosamines from the API matrix, concentrate them, and remove interfering substances. Common techniques include:
-
Direct Dissolution: The simplest approach, where the API is dissolved in a suitable solvent. This is often followed by filtration.
-
Liquid-Liquid Extraction (LLE): A common technique to separate N-nitrosamines from the API based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective method for cleanup and concentration of N-nitrosamines from complex sample matrices.
Caution: It is critical to avoid conditions during sample preparation that could lead to the artificial formation of N-nitrosamines. This includes avoiding high temperatures and acidic conditions in the presence of potential nitrosating agents.[13]
Section 3: Detailed Analytical Protocols
The following protocols are provided as examples and should be validated for the specific API and N-nitrosamine impurities of interest. Method validation must demonstrate that the method is accurate, precise, specific, sensitive, and robust for its intended purpose.[15]
Protocol 1: LC-MS/MS Method for the Determination of Common N-Nitrosamines
This protocol is a general guideline for the analysis of common N-nitrosamines such as NDMA, NDEA, NEIPA, NDIPA, NDBA, and NMBA.
3.1.1 Sample Preparation
-
Weighing: Accurately weigh approximately 100 mg of the API sample into a 15 mL centrifuge tube.
-
Dissolution: Add 10 mL of a suitable solvent (e.g., methanol or dichloromethane). The choice of solvent will depend on the solubility of the API and the target nitrosamines.[13]
-
Extraction: Vortex the sample for 1 minute to ensure thorough mixing and dissolution.[1]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to pellet any undissolved material.[1]
-
Filtration: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. If necessary, filter the extract through a 0.22 µm syringe filter compatible with the solvent used.
3.1.2 LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Optimized for separation of target nitrosamines |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | APCI or ESI (Electrospray Ionization) |
| Mode | Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3.1.3 Data Analysis and Quantification
Quantification is typically performed using an external calibration curve prepared with certified reference standards of the target N-nitrosamines. The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in instrument response.[13]
Protocol 2: Headspace GC-MS Method for Volatile N-Nitrosamines
This protocol is suitable for the analysis of volatile N-nitrosamines like NDMA and NDEA.
3.2.1 Sample Preparation
-
Weighing: Accurately weigh approximately 200 mg of the API sample into a 20 mL headspace vial.
-
Dissolution: Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)).
-
Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Internal Standard: If using an internal standard, it should be added to the solvent before addition to the sample.
3.2.2 Headspace GC-MS Instrumental Conditions
| Parameter | Condition |
| GC System | Gas Chromatograph with Headspace Autosampler |
| Column | DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm) |
| Carrier Gas | Helium |
| Oven Program | Optimized for separation of target nitrosamines |
| Injector Temp. | 200 °C |
| Headspace Oven Temp. | 80 °C |
| Vial Equilibration Time | 15 min |
| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electron Ionization (EI) |
| Mode | Selected Ion Monitoring (SIM) or MRM |
3.2.3 Data Analysis and Quantification
Similar to the LC-MS/MS method, quantification is achieved using an external calibration curve.
Section 4: Regulatory Landscape and Acceptance Criteria
Regulatory agencies have established acceptable intake (AI) limits for common N-nitrosamines.[16][17] These limits are based on a lifetime cancer risk of 1 in 100,000.[4] It is the responsibility of the pharmaceutical manufacturer to ensure that any N-nitrosamine impurity in their product is below the established AI limit.[4]
Table of Acceptable Intake (AI) Limits for Common N-Nitrosamines
| N-Nitrosamine | Abbreviation | FDA Recommended AI Limit (ng/day) |
| N-Nitrosodimethylamine | NDMA | 96 |
| N-Nitrosodiethylamine | NDEA | 26.5 |
| N-Nitroso-N-methyl-4-aminobutanoic acid | NMBA | 96 |
| N-Nitrosodiisopropylamine | NDIPA | 26.5 |
| N-Nitrosoethylisopropylamine | NEIPA | 26.5 |
| N-Nitrosodibutylamine | NDBA | 26.5 |
Note: These values are subject to change and the latest guidance from regulatory authorities should always be consulted.[16][18]
The analytical methods used for testing must have a limit of quantification (LOQ) that is sufficiently below the AI limit to ensure accurate control.[13] For products with a maximum daily dose (MDD) of less than 880 mg/day, the FDA recommends an LOQ of ≤ 0.03 ppm.[6][12][13]
Conclusion: A Commitment to Patient Safety
The control of N-nitrosamine impurities is a critical aspect of ensuring the safety and quality of pharmaceutical products. A robust strategy that combines a thorough risk assessment with sensitive and validated analytical testing is essential. By understanding the potential sources of N-nitrosamine formation and implementing effective control measures, pharmaceutical manufacturers can mitigate this risk and uphold their commitment to patient safety. Continuous monitoring of regulatory guidelines and scientific literature is crucial to stay abreast of the evolving landscape of N-nitrosamine impurity control.
References
-
U.S. Food and Drug Administration. (2021). Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry. [Link]
-
Pharmaceutical and Medical Devices Agency (PMDA). (2021). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
-
ACS Publications. (2023). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. [Link]
-
U.S. Food and Drug Administration. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]
-
European Medicines Agency. (2023). Nitrosamine impurities: guidance for marketing authorisation holders. [Link]
-
USP. (2021). Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. [Link]
-
National Institutes of Health. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
CEFIC. (2020). Active Pharmaceutical Ingredients Committee (APIC) Additional guidance on the assessment on the risk assessment for presence of N-nitrosamines in APIs. [Link]
-
ResolveMass Laboratories Inc. (2023). Why Regulatory Agencies Require Validated Methods for Nitrosamines. [Link]
-
European Medicines Agency. (2022). Nitrosamine impurities. [Link]
-
Agilent. (2022). Nitrosamines Analysis in Pharmaceuticals. [Link]
-
SGS. (2023). Risk Assessment for Nitrosamine Impurities. [Link]
-
ResolveMass Laboratories Inc. (2023). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). [Link]
-
U.S. Food and Drug Administration. (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities. [Link]
-
American Pharmaceutical Review. (2024). An Overview of Risk Assessment of Nitrosamine Impurities in Pharmaceutical Drug Products. [Link]
-
National Institutes of Health. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. [Link]
-
Cosmetic Ingredient Review. (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. agilent.com [agilent.com]
- 4. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 5. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Risk Assessment of Nitrosamine Impurities in Pharmaceutical Drug Products - AAPS Newsmagazine [aapsnewsmagazine.org]
- 7. fda.gov [fda.gov]
- 8. Risk Assessment for Nitrosamine Impurities | SGS [sgs.com]
- 9. apic.cefic.org [apic.cefic.org]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. youtube.com [youtube.com]
- 13. pmda.go.jp [pmda.go.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. fda.gov [fda.gov]
- 17. Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities | FDA [fda.gov]
- 18. cir-safety.org [cir-safety.org]
Introduction: The Challenge of N-Nitrosamine Mutagenicity Assessment
An Application Note and Protocol for the Enhanced Ames Test in Assessing N-Nitrosamine Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
N-Nitrosamines are a class of chemical compounds that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their classification as probable human carcinogens.[1] These compounds can form as impurities during drug manufacturing processes and have been detected in various medicinal products, leading to recalls and a re-evaluation of risk assessment strategies.[2][3] The primary concern with N-nitrosamines lies in their genotoxic and carcinogenic properties, which are often mediated through their metabolic activation into highly reactive electrophilic intermediates that can alkylate DNA.[4]
The bacterial reverse mutation assay, commonly known as the Ames test, is a cornerstone of genotoxicity testing, widely used as an initial screen for the mutagenic potential of new chemical entities and impurities.[5][6] However, historical data has revealed a concerning lack of sensitivity of the standard Ames test (as described in OECD Test Guideline 471) for certain N-nitrosamines.[7][8] This has led to discordant results where known rodent carcinogens tested negative in the assay, creating a significant risk assessment gap.[5][8]
This discrepancy arises primarily from the specific metabolic activation pathways required by N-nitrosamines.[9] Standard Ames test conditions, particularly the source and concentration of the metabolic activation system (S9 fraction), are often suboptimal for converting these compounds into their mutagenic forms.[2][7] In response, regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have recommended an "Enhanced Ames Test" protocol specifically designed to increase the sensitivity and reliability of N-nitrosamine mutagenicity detection.[7][9][10]
This document provides a detailed protocol and technical guidance for implementing the Enhanced Ames Test for N-nitrosamines, synthesizing recommendations from regulatory bodies and findings from recent scientific studies. It is designed to provide researchers with the necessary framework to generate robust, reliable data for the safety assessment of these critical impurities.
Principle of the Enhanced Ames Test
The Ames test utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations in genes essential for amino acid synthesis (e.g., histidine for Salmonella).[4] These auxotrophic bacteria are unable to grow on a minimal medium lacking the specific amino acid. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the required amino acid and form visible colonies. An increase in the number of these revertant colonies compared to a negative control indicates that the substance is mutagenic.[4]
For compounds like N-nitrosamines, which are not directly mutagenic but require metabolic conversion to an active form (pro-mutagens), the test is performed in the presence of an exogenous metabolic activation system.[4] This system is typically a post-mitochondrial fraction (S9) derived from the liver of rodents pre-treated with enzyme-inducing agents.[7][11] The key enhancements for N-nitrosamine testing focus on optimizing this metabolic activation step.
Key Enhancements for N-Nitrosamine Testing
Recent research and regulatory guidance have identified several critical parameters that must be modified from the standard OECD 471 protocol to reliably detect N-nitrosamine mutagenicity.[7][12]
-
Metabolic Activation (S9): The use of higher concentrations of S9 from specific species is paramount. The enhanced protocol calls for parallel testing with 30% rat liver S9 and 30% hamster liver S9 .[7][10] Hamster liver S9, in particular, has been shown to produce higher mutagenic responses for many nitrosamines.[2][13] The S9 should be prepared from animals treated with a combination of enzyme inducers, such as phenobarbital and β-naphthoflavone, to ensure high levels of relevant cytochrome P450 (CYP) enzymes.[7][10]
-
Assay Method: The pre-incubation method is required instead of the plate incorporation method.[7] This involves incubating the test compound, bacteria, and S9 mix together in a liquid suspension for a short period (e.g., 30 minutes) before plating.[5] This procedure enhances the interaction between the metabolizing enzymes, the pro-mutagen, and the bacterial DNA, increasing the sensitivity for detecting short-chain aliphatic nitrosamines.[14]
-
Bacterial Strains: A full set of five tester strains is recommended to detect a broad range of mutation types. This includes S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[7] Studies have shown that the combination of TA1535 and WP2 uvrA (pKM101) can be particularly effective at detecting mutagenic nitrosamines.[2]
-
Positive Controls: In addition to the standard strain-specific positive controls, the protocol requires the inclusion of at least two known N-nitrosamine mutagens that require metabolic activation.[7] This validates the specific activity of the S9 preparations used in the experiment. N-nitrosodimethylamine (NDMA) is a commonly recommended positive control.[7]
Experimental Protocol: Enhanced Ames Test
This protocol is based on recommendations from the FDA and EMA for an enhanced bacterial reverse mutation test for N-nitrosamines.[7][10]
Materials and Reagents
| Component | Description |
| Bacterial Strains | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA (pKM101). Strains should be sourced from a reputable supplier and their genetic integrity (genotype) verified.[5] |
| S9 Fractions | Aroclor 1254- or Phenobarbital/β-naphthoflavone-induced Rat Liver S9 and Hamster Liver S9. Store at -80°C. |
| S9 Cofactor Mix | Contains MgCl₂, KCl, Glucose-6-phosphate (G6P), and NADP⁺ in phosphate buffer. Prepare fresh or use a validated frozen stock.[15] |
| Growth Media | Oxoid Nutrient Broth No. 2 or equivalent for overnight cultures.[5] |
| Plating Media | Minimal Glucose Agar (Vogel-Bonner Medium E) plates. |
| Top Agar | Contains a limiting amount of L-histidine and D-biotin (for Salmonella) or L-tryptophan (for E. coli) to allow for a few cell divisions, which is necessary for mutations to be fixed. |
| Test Compound | N-nitrosamine to be tested. |
| Solvent/Vehicle | Must be non-toxic to the bacteria and compatible with the assay. Water, dimethyl sulfoxide (DMSO), or methanol are common choices.[5][7] |
| Positive Controls | Strain-Specific (OECD 471): e.g., 2-nitrofluorene (-S9, TA98), Sodium Azide (-S9, TA100/1535), 2-aminoanthracene (+S9, all strains). N-Nitrosamine Specific (+S9): e.g., N-nitrosodimethylamine (NDMA) and 1-Cyclopentyl-4-nitrosopiperazine.[7] |
| Negative Control | Solvent/vehicle used to dissolve the test compound.[7] |
Workflow Overview
Caption: Experimental workflow for the Enhanced Ames Test protocol.
Step-by-Step Methodology
Day 1: Culture Preparation
-
From a frozen stock culture of each tester strain, inoculate 10-15 mL of nutrient broth.
-
Incubate overnight (10-16 hours) at 37°C with shaking (approx. 150 rpm) until the cultures reach a late exponential or early stationary phase of growth (typically >1 x 10⁹ cells/mL).[5]
Day 2: Mutagenicity Assay (Pre-incubation Method)
-
Prepare S9 Mix: On the day of the experiment, thaw the S9 fraction and cofactor mix on ice. Prepare the final S9 mix by combining the S9 fraction and cofactor mix. For a 30% S9 mix, combine 3 parts S9 fraction with 7 parts cofactor mix. Keep on ice.
-
Prepare Test Conditions: For each bacterial strain, set up the following conditions in triplicate sterile test tubes:
-
Test compound at a minimum of five different concentrations.
-
Negative (vehicle) control.
-
Strain-specific positive control.
-
N-nitrosamine positive control (for +S9 conditions only).
-
-
Assay Procedure:
-
To each tube, add the components in the following order: a. 500 µL of either phosphate buffer (for -S9 conditions) or the appropriate S9 mix (30% rat or 30% hamster S9 for +S9 conditions). b. 100 µL of the overnight bacterial culture. c. 50 µL of the test compound solution, negative control, or positive control.
-
Gently vortex the tubes to mix.
-
Incubate all tubes for 30 minutes at 37°C in a shaking water bath.[7][10]
-
-
Plating:
-
Following the pre-incubation period, add 2.0 mL of molten top agar (maintained at 45°C) to each tube.
-
Vortex briefly and immediately pour the entire contents onto the surface of a minimal glucose agar plate. Ensure the top agar is spread evenly.
-
Allow the top agar to solidify on a level surface.
-
-
Incubation: Invert the plates and incubate them at 37°C for 48 to 72 hours.
Day 4-5: Colony Counting and Data Analysis
-
Count the number of revertant colonies on each plate. Automated colony counters can be used for this purpose.
-
Examine the plates for signs of cytotoxicity (a significant reduction in the background lawn of bacterial growth or a drop in revertant colonies at high concentrations).
-
Record the mean number of revertants per plate and the standard deviation for each condition.
Data Interpretation and Acceptance Criteria
A positive mutagenic response is determined based on two primary criteria:
-
A concentration-dependent increase in the number of revertant colonies.
-
A reproducible increase in revertant colonies for at least one concentration that exceeds a defined threshold over the negative control.
| Strain | Fold-Increase Threshold for Positive Call |
| TA98, TA100, WP2 uvrA (pKM101) | ≥ 2-fold increase over concurrent negative control |
| TA1535, TA1537 | ≥ 3-fold increase over concurrent negative control |
| This table is based on common criteria used in the field.[5] |
Assay Acceptance Criteria:
-
The negative control counts must be within the laboratory's historical range.
-
The strain-specific positive controls must induce a robust increase in revertants, confirming the sensitivity of the strains.
-
The N-nitrosamine positive controls (e.g., NDMA) must show a positive result in the +S9 conditions, confirming the metabolic activity of the S9 preparations.[7]
A negative result can only be considered valid if all acceptance criteria are met. If a standard Ames test produces a positive result, there is no requirement to conduct an additional assay using these enhanced conditions.[7]
The Mechanism of N-Nitrosamine Metabolic Activation
The mutagenicity of most N-nitrosamines is dependent on their bioactivation by cytochrome P450 (CYP) enzymes present in the S9 fraction.[4][9] The process involves an initial α-hydroxylation reaction.
Caption: Metabolic activation pathway of N-nitrosamines to mutagenic agents.
This enzymatic oxidation occurs on the carbon atom adjacent (alpha) to the nitroso group.[16] The resulting α-hydroxy nitrosamine is an unstable intermediate that spontaneously decomposes to form a highly reactive alkyldiazonium ion.[16] This electrophilic species can then readily react with nucleophilic sites on DNA bases, particularly the O⁶ and N⁷ positions of guanine, forming DNA adducts. If not repaired, these adducts can lead to mispairing during DNA replication, resulting in permanent point mutations.[4] The use of S9 from enzyme-induced hamsters and rats at high concentrations is intended to maximize the rate of this initial, critical α-hydroxylation step.[17][18]
Conclusion
The detection of N-nitrosamine impurities in pharmaceutical products has underscored the need for highly sensitive and reliable mutagenicity assessment methods. The Enhanced Ames Test protocol, with its specific modifications to the metabolic activation system and assay procedure, represents the current best practice for evaluating this challenging class of compounds.[7][17] Adherence to this enhanced protocol provides greater confidence in the Ames test results, reduces the risk of false negatives, and ensures a more robust safety assessment.[2][13] By understanding the scientific rationale behind each modification, researchers can effectively implement this critical assay and contribute to ensuring the safety and quality of pharmaceutical products.
References
-
Majeska, J. B., & Matheson, D. W. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503730. [Link]
-
Thomas, J., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 37(1), 1-15. [Link]
-
IPHASE Biosciences. (2025). Ames Test for N-Nitrosamines: Assessing Mutagenicity. [Link]
-
European Medicines Agency. (2024). Appendix 3 to Questions and answers for marketing-authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. [Link]
-
Lhasa Limited. (2025). Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. [Link]
-
Community Pharma. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. [Link]
-
Kadam, S. B., et al. (2025). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. ResearchGate. [Link]
-
Mochizuki, M., et al. (1980). Mutagenic and DNA-damaging effects of N-alkyl-N-(alpha-acetoxyalkyl)nitrosamines, models for metabolically activated N,N-dialkylnitrosamines. Gann, 71(5), 663-668. [Link]
-
Lhasa Limited. (2023). A Deep Dive Into Historical Ames Study Data For N-nitrosamine Compounds. [Link]
-
Simon, T., et al. (2024). Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis. Toxicology Reports, 11, 100-109. [Link]
-
U.S. Food and Drug Administration (FDA). (2023). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]
-
Rumruen, K., & Pool, B. L. (1984). Metabolic activation capabilities of S9 and hepatocytes from uninduced rats to convert carcinogenic N-nitrosamines to mutagens. Mutation Research, 140(2-3), 147-153. [Link]
-
Johnson, G. E., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Oxford University Press. [Link]
-
European Medicines Agency (EMA). (n.d.). Nitrosamine impurities. [Link]
-
Mori, Y., et al. (1985). Mutagenic activation of carcinogenic N-nitrosopropylamines by liver S9 fractions from mice, rats and hamsters: evidence for a cytochrome P-450-dependent reaction. Mutation Research, 144(3), 157-163. [Link]
-
Bercu, J. P., et al. (2022). Use of the bacterial reverse mutation assay to predict carcinogenicity of N-nitrosamines. Regulatory Toxicology and Pharmacology, 135, 105247. [Link]
-
EDREX. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. [Link]
-
ResearchGate. (n.d.). Composition of hamster and rat liver S9 mix. [Link]
-
Scantox. (n.d.). GLP OECD 471 Ames Test. [Link]
-
Kirkland, D., et al. (2016). Utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Mutagenesis, 31(1), 1-20. [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
Lee, H. J., et al. (2025). Differences in metabolite genotoxicity test results of rat liver S9 microsomes treated with various microsomal enzyme inducers. Journal of Toxicology and Environmental Health, Part A. [Link]
-
Regulations.gov. (2023). Identification, Assessment, and Control of Nitrosamine Drug Substance-Related Impurities in Human Drug Products; Establishment of a Public Docket. [Link]
-
ScienceDirect. (2022). Use of the bacterial reverse mutation assay to predict carcinogenicity of N-nitrosamines. [Link]
-
CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). [Link]
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. hesiglobal.org [hesiglobal.org]
- 6. scantox.com [scantox.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A Deep Dive Into Historical Ames Study Data For N-nitrosamine Compounds | Lhasa Limited [lhasalimited.org]
- 13. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Mutagenic activation of carcinogenic N-nitrosopropylamines by liver S9 fractions from mice, rats and hamsters: evidence for a cytochrome P-450-dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parame… [ouci.dntb.gov.ua]
- 17. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 18. Metabolic activation capabilities of S9 and hepatocytes from uninduced rats to convert carcinogenic N-nitrosamines to mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vitro Bioassays for Determining the Genotoxicity of N,N-Diamylnitrosamine
Abstract
N-nitrosamines are a class of compounds of significant toxicological concern due to their potential as potent genotoxic carcinogens. N,N-Diamylnitrosamine (NDAN), also known as N-Nitrosodipentylamine (CAS No. 13256-06-9), falls within this class, necessitating a robust assessment of its genotoxic profile for comprehensive risk evaluation in pharmaceutical and chemical safety.[1][2][3][4] This guide provides an in-depth technical overview and detailed protocols for a battery of in vitro bioassays designed to investigate the genotoxicity of NDAN. We move beyond simple procedural lists to explain the causality behind experimental design, emphasizing the critical role of metabolic activation and the complementary nature of multiple genotoxic endpoints. The protocols for the Enhanced Bacterial Reverse Mutation (Ames) Test, the Alkaline Comet Assay, and the In Vitro Micronucleus Assay are detailed, providing researchers, scientists, and drug development professionals with a validated framework for hazard identification.
The Scientific Imperative: Why In Vitro Genotoxicity Testing for Nitrosamines Matters
N-nitrosamines are considered a "cohort of concern" by regulatory bodies, and their presence as impurities in pharmaceuticals has led to heightened scrutiny.[5][6] Many nitrosamines, including NDAN, are pro-mutagens; they are not directly reactive with DNA but are metabolically converted into highly reactive alkyl-diazonium ions that can form DNA adducts.[5][7] This metabolic activation, primarily mediated by hepatic Cytochrome P450 (CYP) enzymes, is the initiating event in their genotoxic cascade.
Therefore, any in vitro assessment of NDAN's genotoxicity is biologically irrelevant without an appropriate metabolic activation system. The standard approach is the incorporation of a post-mitochondrial supernatant (S9 fraction) derived from the livers of rodents (e.g., rats or hamsters) that have been treated with CYP inducers.[8][9][10] This S9 mix contains the necessary microsomal enzymes to simulate hepatic metabolism in vitro.
A comprehensive genotoxicity assessment relies on a battery of tests that evaluate different, complementary endpoints:
-
Gene Mutation: The ability to induce point mutations or frameshifts in a specific gene.
-
DNA Strand Breakage: The direct damage to the DNA backbone.
-
Chromosomal Damage: The capacity to cause large-scale structural or numerical chromosomal aberrations.
This multi-faceted approach ensures a thorough characterization of a compound's genotoxic potential.
The Central Role of Metabolic Activation
The genotoxicity of NDAN is contingent upon its biotransformation. The process begins with the enzymatic hydroxylation of the α-carbon of one of the amyl groups, a reaction catalyzed by CYP enzymes. This creates an unstable intermediate that spontaneously decomposes to form a highly reactive diazonium ion, the ultimate electrophile that alkylates DNA bases, primarily at the O⁶ and N⁷ positions of guanine.
Caption: Metabolic activation pathway of N,N-Diamylnitrosamine.
Assay I: Enhanced Bacterial Reverse Mutation (Ames) Test
The Ames test is the gold-standard frontline assay for detecting a chemical's potential to induce gene mutations.[11][12] For nitrosamines, standard Ames test conditions have shown reduced sensitivity. Therefore, an "Enhanced Ames Test" protocol is required to maximize the detection of mutagenic potential.[13]
Scientific Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine for Salmonella, tryptophan for E. coli) due to a mutation in the genes responsible for its synthesis. The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[14][15][16][17]
Expertise-Driven Protocol Choices:
-
Metabolic Activation: The use of hamster liver S9 is often more sensitive for nitrosamine activation than rat liver S9. A high concentration (30% v/v) is recommended to drive the metabolic conversion of NDAN.[5][13][18][19]
-
Assay Method: A pre-incubation method, where the bacteria, test compound, and S9 mix are incubated together in suspension before plating, is more sensitive for detecting nitrosamines than the standard plate incorporation method.[13][18]
-
Bacterial Strains: Strains TA100 and TA1535 are sensitive to base-pair substitution mutagens, which are characteristic of alkylating agents like activated nitrosamines. E. coli WP2 uvrA is also highly recommended.[13][18]
Caption: Workflow for the Enhanced Ames Test.
Detailed Protocol: Enhanced Ames Test
-
Preparation of Materials:
-
Bacterial Strains: Use overnight cultures of S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA (pKM101). Ensure cultures reach a density of 1-2 x 10⁹ cells/mL.
-
Test Article: Prepare a stock solution of N,N-Diamylnitrosamine in a suitable solvent (water or DMSO is preferred over methanol for nitrosamines).[5] Serially dilute to obtain at least five test concentrations.
-
S9 Mix: Prepare fresh S9 mix containing 30% (v/v) phenobarbital/β-naphthoflavone-induced hamster liver S9 and required cofactors (e.g., NADP+, G-6-P). Keep on ice.
-
Controls: Prepare vehicle control (solvent only), negative control (no treatment), and positive controls.
-
Without S9: Sodium Azide (for TA100/1535), 4-Nitroquinoline-N-oxide (for TA98), ICR-191 (for TA1537).
-
With S9: 2-Aminoanthracene (for all strains), and a nitrosamine-specific control like N-nitrosodimethylamine (NDMA).[20]
-
-
-
Pre-incubation Procedure:
-
In sterile test tubes, combine:
-
100 µL bacterial culture.
-
50 µL of NDAN dilution or control solution.
-
500 µL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).
-
-
Vortex gently and incubate in a shaking water bath at 37°C for 30 minutes.
-
-
Plating and Incubation:
-
Following incubation, add 2.0 mL of molten top agar (45°C, containing trace histidine/biotin or tryptophan) to each tube.
-
Vortex briefly and immediately pour the contents onto the surface of minimal glucose agar plates.
-
Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
-
Data Collection and Interpretation:
-
Count the number of revertant colonies on each plate.
-
Trustworthiness: The assay is valid if the vehicle controls show a normal background number of revertants and the positive controls show a significant increase in revertants.
-
Positive Result: A result is considered positive if there is a concentration-dependent increase in revertant colonies and, for any concentration, the mean number of revertants is at least twice the mean of the vehicle control.
-
Data Presentation: Ames Test
| Treatment Group | Concentration | S9 Activation | Mean Revertants (TA100) ± SD | Fold Increase vs. Vehicle | Result |
| Vehicle Control | 0 (DMSO) | - | 125 ± 15 | 1.0 | - |
| Positive Control | 1.5 µ g/plate (NaN₃) | - | 1450 ± 98 | 11.6 | Positive |
| Vehicle Control | 0 (DMSO) | + | 140 ± 21 | 1.0 | - |
| Positive Control | 10 µ g/plate (NDMA) | + | 1120 ± 85 | 8.0 | Positive |
| N,N-Diamylnitrosamine | 10 µ g/plate | + | 155 ± 25 | 1.1 | - |
| N,N-Diamylnitrosamine | 50 µ g/plate | + | 295 ± 30 | 2.1 | Positive |
| N,N-Diamylnitrosamine | 250 µ g/plate | + | 780 ± 65 | 5.6 | Positive |
| N,N-Diamylnitrosamine | 1000 µ g/plate | + | 1650 ± 120 | 11.8 | Positive |
| N,N-Diamylnitrosamine | 250 µ g/plate | - | 135 ± 18 | 1.1 | - |
| (Table contains hypothetical data for illustrative purposes) |
Assay II: In Vitro Alkaline Comet Assay
This assay provides a sensitive measure of primary DNA damage, specifically single- and double-strand breaks and alkali-labile sites. It is an excellent follow-up to a positive Ames test to confirm DNA-damaging potential in a mammalian cell system.
Scientific Principle: Individual cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoid). The DNA is then subjected to alkaline electrophoresis. Broken DNA fragments, relaxed from the supercoiled structure of the nucleoid, migrate away from the nucleus towards the anode, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[21][22][23][24]
Caption: Workflow for the In Vitro Micronucleus Assay.
Detailed Protocol: In Vitro Micronucleus Assay
-
Cell Culture and Treatment:
-
Seed a suitable mammalian cell line (e.g., CHO-K1, TK6) and allow cells to attach or resume proliferation.
-
Treat cells with NDAN, vehicle, and positive controls for a short duration (3-4 hours) in the presence and absence of S9 mix.
-
Positive Control (-S9): Mitomycin C (clastogen).
-
Positive Control (+S9): Cyclophosphamide (clastogen). [25] * Positive Control (Aneugen): Colchicine (optional, for mechanism).
-
-
-
Cytokinesis Block and Incubation:
-
After treatment, wash the cells and replace the medium with fresh medium containing Cytochalasin B at a pre-determined optimal concentration.
-
Incubate for a period equivalent to 1.5-2 normal cell cycles to allow cells to divide once and become binucleated.
-
-
Harvesting and Slide Preparation:
-
Harvest the cells (e.g., by trypsinization).
-
Treat with a mild hypotonic solution (e.g., KCl) to swell the cytoplasm.
-
Fix the cells using methanol/acetic acid, drop onto clean microscope slides, and air dry.
-
Stain with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.
-
-
Data Collection and Interpretation:
-
Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI).
-
Trustworthiness: The assay is valid if the vehicle control shows a low, acceptable baseline frequency of micronuclei and the positive controls induce a significant increase.
-
Positive Result: A result is considered positive if a statistically significant and concentration-dependent increase in the percentage of micronucleated cells is observed, at concentrations showing less than 55±5% cytotoxicity.
-
Data Presentation: Micronucleus Assay
| Treatment Group | Concentration (µM) | S9 Activation | % Binucleated Cells with MN ± SD | Fold Increase vs. Vehicle | Result |
| Vehicle Control | 0 | + | 1.2 ± 0.3 | 1.0 | - |
| Positive Control | 5 µg/mL (CP) | + | 15.5 ± 2.1 | 12.9 | Positive |
| N,N-Diamylnitrosamine | 25 | + | 1.5 ± 0.5 | 1.3 | - |
| N,N-Diamylnitrosamine | 100 | + | 3.8 ± 0.8 | 3.2 | Positive |
| N,N-Diamylnitrosamine | 400 | + | 9.7 ± 1.5 | 8.1 | Positive |
| (Table contains hypothetical data for illustrative purposes) |
Synthesis and Comprehensive Hazard Assessment
| Assay | Endpoint Measured | System | Key Insight Provided |
| Enhanced Ames Test | Gene Mutation | Bacterial | Detects ability to cause point mutations/frameshifts. First-line screen for mutagenicity. |
| Alkaline Comet Assay | DNA Strand Breaks | Mammalian Cells | Measures primary DNA damage. Confirms DNA reactivity in a eukaryotic system. |
| Micronucleus Assay | Chromosomal Damage | Mammalian Cells | Detects chromosome breakage (clastogenicity) and loss/gain (aneugenicity). |
Caption: Decision framework for in vitro genotoxicity assessment.
References
- Li, X., He, X., Le, Y., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells.
- Heflich, R. H., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test.
- Wills, J.W., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis, PMC, NIH.
- Toxys. (2025). New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. Toxys.
-
Tates, A. D., et al. (1983). A micronucleus technique for detecting clastogenic effects of mutagens/carcinogens (DEN, DMN) in hepatocytes of rat liver in vivo. Mutation Research Letters. [Link]
-
Cox, J.A., et al. (2016). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Mutagenesis. [Link]
-
Plna, K., & Stĕtina, R. (2007). Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
-
You, X., et al. (2025). Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination. Archives of Toxicology. [Link]
-
European Medicines Agency. (2024). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. EMA. [Link]
-
Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]
-
Pharmaffiliates. N,N-Diamylnitrosamine. Pharmaffiliates. [Link]
-
Phonethepswath, S., et al. (2014). Diethylnitrosamine genotoxicity evaluated in sprague dawley rats using pig-a mutation and reticulocyte micronucleus assays. Environmental and Molecular Mutagenesis. [Link]
-
Gackowski, D., & Olinski, R. (2018). Physical principles and new applications of comet assay. Postepy biochemii. [Link]
-
IPhase Biosciences. (2025). Ames Test for N-Nitrosamines: Assessing Mutagenicity. IPHASE Biosciences. [Link]
-
Josephy, P. D., et al. (1994). Dimethylnitrosamine genotoxicity: does N-acetyltransferase activity play a role? Carcinogenesis. [Link]
-
GenEvolutioN. (2025). From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. [Link]
-
Mohanty, G., et al. (2022). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. BioMed Research International. [Link]
-
Trinova Biochem. S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. Trinova Biochem. [Link]
-
Creative Bioarray. (2026). Comet Assay (Single Cell Gel Electrophoresis) Technical Principles and Operation Guide. Creative Bioarray. [Link]
-
IPhase Biosciences. (2025). Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. IPHASE Biosciences. [Link]
-
FDA. (n.d.). Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. FDA. [Link]
-
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]
-
Pant, K., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. [Link]
-
Bercu, J. P., et al. (2023). Permitted daily exposure limits for noteworthy N-nitrosamines. Regulatory Toxicology and Pharmacology. [Link]
-
Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology. [Link]
-
Shomu's Biology. (2020). Ames test ( Technique to determine mutagenic potential). YouTube. [Link]
-
Cox, J. A., et al. (2016). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Mutagenesis. [Link]
-
ResearchGate. (2025). The Comet assay: A sensitive method for detecting DNA damage in individual cells. ResearchGate. [Link]
-
FDA. (n.d.). N-Nitrosamine Drug Impurity Research at FDA/NCTR. FDA. [Link]
-
Labcorp. (2024). Validation of enhanced Ames assay using N-nitrosamine positive controls. Labcorp. [Link]
-
News-Medical.Net. (n.d.). What is the Comet Assay? News-Medical.Net. [Link]
-
Veeprho. N-Nitroso Diamyl Amine. Veeprho. [Link]
-
Naiffer, M. (2023). AMES Test Study Designs for Nitrosamine Mutagenicity Testing. Nitrosamines Exchange. [Link]
-
Tiwari, H., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bacterial Mutagenesis. [Link]
-
Collins, A. R. (2014). The Comet Assay: Principles, Applications, and Limitations. ResearchGate. [Link]
-
Agilent Technologies. (2025). What is the Comet Assay? A Simple Method to Detect DNA Damage. YouTube. [Link]
-
Inotiv. (n.d.). Comparative evaluation of phenobarbital/beta-naphthoflavone versus Aroclor 1254- induced rat S9. Inotiv. [Link]
-
Hashimoto, K., et al. (2009). An in vitro micronucleus assay with size-classified micronucleus counting to discriminate aneugens from clastogens. Toxicology in Vitro. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. 13256-06-9|N,N-Diamylnitrosamine|BLD Pharm [bldpharm.com]
- 4. veeprho.com [veeprho.com]
- 5. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. toxys.com [toxys.com]
- 7. researchgate.net [researchgate.net]
- 8. The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. youtube.com [youtube.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. iphasebiosci.com [iphasebiosci.com]
- 15. What is the principle of the Ames test? | AAT Bioquest [aatbio.com]
- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AMES Test Study Designs for Nitrosamine Mutagenicity Testing -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 20. labcorp.com [labcorp.com]
- 21. Physical principles and new applications of comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comet Assay (Single Cell Gel Electrophoresis) Technical Principles and Operation Guide - Oreate AI Blog [oreateai.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. enamine.net [enamine.net]
Solid-phase extraction (SPE) methods for isolating N-nitrosamines from water samples
An In-Depth Guide to Solid-Phase Extraction (SPE) Methods for the Isolation of N-Nitrosamines from Water Samples
Senior Application Scientist's Foreword
The reliable quantification of N-nitrosamines in water represents a significant analytical challenge. These compounds, often formed as disinfection byproducts during water treatment processes like chloramination, are potent carcinogens requiring monitoring at exceptionally low concentrations, typically in the parts-per-trillion (ng/L) range[1][2]. Achieving such detection limits is impossible without an effective sample concentration and clean-up step. Solid-Phase Extraction (SPE) has emerged as the gold standard for this purpose, offering a robust, reproducible, and efficient alternative to traditional liquid-liquid extraction[3].
This document provides a comprehensive guide to the theory, selection, and practical application of SPE for N-nitrosamine analysis. We move beyond a simple recitation of steps to explain the underlying chemical principles that govern method success. The protocols described herein are built upon established regulatory methods and validated industry practices, providing a self-validating framework for immediate implementation in an analytical laboratory setting. Our goal is to empower researchers, scientists, and development professionals with the expertise to confidently isolate these critical analytes from complex aqueous matrices.
Part 1: The Core Principle — Strategic Sorbent Selection for N-Nitrosamines
The success of any SPE method hinges on the selection of an appropriate sorbent (the solid phase). N-nitrosamines are typically small, polar molecules, which can make their retention on traditional reversed-phase silica sorbents inefficient[4]. The choice of sorbent must therefore be tailored to the unique physicochemical properties of these analytes.
Mechanism of Retention
SPE operates on the principle of partitioning. Analytes in a liquid sample (the mobile phase) are passed through a cartridge containing the solid sorbent. Ideally, the target analytes have a higher affinity for the sorbent than for the sample matrix and are thus retained. Interfering compounds with low affinity are washed away. Finally, a different solvent, for which the analytes have a high affinity, is used to desorb (elute) them from the sorbent in a small, concentrated volume.
Key Sorbent Classes for N-Nitrosamine Analysis
-
Activated Carbon: This is the most widely used and recommended sorbent for N-nitrosamine analysis, forming the basis of U.S. EPA Method 521[1][5]. Its efficacy stems from a large, porous surface area with a graphitic, non-polar character[4]. This structure is exceptionally effective at trapping small, polar organic molecules like N-nitrosodimethylamine (NDMA) through van der Waals forces and hydrophobic interactions[4][6]. Coconut charcoal is a particularly common and effective variant[1][5].
-
Polymeric Sorbents: These sorbents, often based on divinylbenzene or other polymer backbones, offer a different retention mechanism. Hydrophilic-Lipophilic Balanced (HLB) sorbents, for example, contain a mix of functional groups that can retain compounds across a wider range of polarities. While activated carbon is generally superior for the most common, highly polar nitrosamines, polymeric sorbents can be valuable. Some advanced methods utilize a tandem approach, combining an HLB cartridge with an activated carbon cartridge to ensure capture of both polar and less-polar nitrosamines from a single sample[7].
-
Mixed-Mode Sorbents: These advanced sorbents combine multiple retention mechanisms, such as reversed-phase and ion-exchange properties. For instance, a strong cation-exchange functionality can be used to retain nitrosamines that may carry a positive charge under acidic conditions[3]. While powerful, these are more commonly applied to complex matrices like pharmaceutical formulations rather than routine drinking water analysis[3][8].
Data Summary: Sorbent Selection Guide
| Sorbent Type | Primary Retention Mechanism | Target Analytes | Advantages | Limitations |
| Activated Carbon | Adsorption via hydrophobic & van der Waals interactions | Broad range of polar N-nitrosamines (e.g., NDMA, NDEA) | EPA Method 521 standard [5], high surface area, excellent for small polar molecules[4], high recovery for key targets[9] | Can be less effective for very non-polar compounds; requires careful conditioning[9] |
| Polymeric (HLB) | Hydrophilic-Lipophilic Balance | N-nitrosamines of varying polarity | Good for capturing a wider polarity range than single-mechanism sorbents | May have lower retention for highly polar NDMA compared to activated carbon[7] |
| Mixed-Mode (Cation-Exchange) | Reversed-phase and Ion-Exchange | N-nitrosamines in complex matrices | High selectivity by exploiting multiple analyte properties[3][10] | Method development can be more complex; primarily for non-water matrices |
Part 2: Validated Protocols for N-Nitrosamine Extraction
The following protocols provide detailed, step-by-step methodologies. Adherence to these procedures is critical for achieving the reproducibility and low detection limits required for N-nitrosamine analysis.
Protocol 1: Activated Carbon SPE for Drinking Water (Based on U.S. EPA Method 521)
This method is the benchmark for the determination of N-nitrosamines in drinking water and is suitable for subsequent analysis by GC-MS/MS or LC-MS/MS[5][9].
A. Materials and Reagents
-
SPE Cartridges: Activated Coconut Charcoal, 2 g, 6 mL format[5][9]
-
Solvents (High Purity/GC Grade): Dichloromethane (DCM), Methanol (MeOH)
-
Reagent Water: Deionized water free of interfering compounds
-
Standards: Certified N-nitrosamine calibration standards and isotopically labeled surrogates (e.g., NDMA-d6)[11][12]
-
Apparatus: SPE vacuum manifold, sample collection vials, nitrogen evaporator
B. Experimental Workflow Diagram
Caption: Workflow for N-Nitrosamine Extraction via Activated Carbon SPE.
C. Step-by-Step Methodology
-
Sample Preparation:
-
Measure 500 mL of the water sample.
-
Spike the sample with an appropriate volume of isotopically labeled surrogate standard solution (e.g., NDMA-d6). The surrogate is essential for monitoring and correcting for the efficiency of the entire extraction and analysis process[9].
-
-
SPE Cartridge Conditioning:
-
Causality: This multi-step process prepares the sorbent for optimal interaction with the analytes. Skipping or altering this sequence will severely compromise recovery[8].
-
Place the activated carbon cartridge on the SPE manifold.
-
Step 2a: Add 3 mL of DCM to the cartridge and draw it through slowly under vacuum. This activates the carbon surface.
-
Step 2b: Add two aliquots of 3 mL of MeOH, drawing each through. This acts as a transition solvent, making the non-polar sorbent surface wettable by the aqueous sample.
-
Step 2c: Add three aliquots of 6 mL of reagent water, drawing each through completely. This removes the methanol and equilibrates the sorbent with an aqueous environment, mimicking the sample matrix. Crucially, do not let the sorbent go dry after the final water rinse and before sample loading. [9]
-
-
Sample Loading:
-
Load the 500 mL water sample onto the conditioned cartridge.
-
Adjust the vacuum to achieve a consistent flow rate of approximately 10 mL/min[9][11].
-
Causality: A slow and steady flow rate is critical. If the flow is too fast, the analytes will not have sufficient residence time to interact with and be retained by the sorbent, leading to poor recovery.
-
-
Cartridge Drying:
-
After the entire sample has passed through, continue to apply full vacuum for 10 minutes to thoroughly dry the sorbent bed[1][11].
-
Causality: The elution solvent, DCM, is not miscible with water. Any residual water in the sorbent will prevent the DCM from effectively interacting with the analytes and will be carried into the final extract, potentially interfering with chromatographic analysis[9].
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Add a total of 12-13 mL of DCM to the cartridge in several small aliquots[9]. Allow the first aliquot to soak the sorbent for 1 minute before drawing it through slowly in a dropwise fashion[9].
-
Causality: The non-polar DCM disrupts the adsorptive forces holding the polar nitrosamines to the carbon surface, releasing them into the solvent. The soak step ensures complete interaction between the solvent and the entire sorbent bed.
-
-
Concentration and Reconstitution:
-
Transfer the collected eluate to a concentration tube.
-
Gently concentrate the extract to a final volume of 1 mL using a nitrogen evaporator in a water bath set to near room temperature[9]. Do not concentrate to dryness, as volatile nitrosamines like NDMA can be lost[9].
-
The sample is now ready for instrumental analysis.
-
Part 3: Ensuring Scientific Integrity — Validation and Performance
A protocol is only as reliable as its validation data. The trustworthiness of N-nitrosamine analysis is built on consistent performance, verified through rigorous quality control.
Diagram: Sorbent Selection Logic
Caption: Logic for selecting activated carbon for nitrosamines in water.
Performance Characteristics
The presented activated carbon SPE method, when coupled with a sensitive analytical instrument, consistently yields excellent results.
| Analyte | Abbreviation | Typical Recovery (%)[9][11] | Typical LOD (ng/L)[2][11] | Typical RSD (%)[2][11] |
| N-Nitrosodimethylamine | NDMA | 71.5 - 95% | 0.12 - 10 | 2.29 - 4.17% |
| N-Nitrosodiethylamine | NDEA | 88.0 - 95% | 0.26 - 6.60 | < 4.17% |
| N-Nitrosodi-n-propylamine | NDPA | 80.0 - 90% | ~ 1.2 | < 4.0% |
| N-Nitrosodi-n-butylamine | NDBA | ~ 94% | ~ 1.4 | < 4.0% |
| N-Nitrosopyrrolidine | NPYR | ~ 76% | ~ 1.4 | < 4.0% |
| N-Nitrosopiperidine | NPIP | ~ 81% | ~ 1.4 | < 4.0% |
Note: Performance metrics are dependent on the specific water matrix and analytical instrumentation.
References
-
Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction. (n.d.). Phenomenex. Application Note AN-1110. Retrieved from [Link]
-
An Online-SPE/SEC/LCMS Method for the Detection of N-Nitrosamine Disinfection Byproducts in Wastewater Plant Tailwater. (2022). Molecules, 27(23), 8234. MDPI. Retrieved from [Link]
-
SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. (2024). Spectroscopy. Retrieved from [Link]
- Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water. (2012). Google Patents. CN102580351A.
-
EPA-NERL: 521: Nitrosamines in water by SPE and GC/MS/MS. (2004). National Environmental Methods Index. Retrieved from [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2023). Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS. (2011). ResearchGate. Retrieved from [Link]
-
Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. (n.d.). Agilent. Retrieved from [Link]
- Polymers for scavenging nitrosating agents. (1992). Google Patents. US5087671A.
-
Solid‐phase extraction of tobacco‐specific N‐nitrosamines with a mixed‐mode hydrophobic/cation‐exchange sorbent. (2015). ResearchGate. Retrieved from [Link]
-
Unexpected Role of Activated Carbon in Promoting Transformation of Secondary Amines to N-Nitrosamines. (2019). ResearchGate. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.com [phenomenex.com]
- 5. NEMI Method Summary - 521 [nemi.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. unitedchem.com [unitedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 7 Nitrosamines in Drinking Water [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Sensitivity Determination of Nitrosamines in Diverse Food and Beverage Matrices
Abstract
N-nitrosamines are a class of genotoxic impurities and probable human carcinogens that can form in various foods and beverages during processing and storage.[1][2] Due to the significant health risks associated with these compounds, regulatory bodies have established stringent guidelines, necessitating sensitive and robust analytical methods for their detection and quantification at trace levels.[3][4] This application note provides a comprehensive guide for researchers and quality control scientists on developing and validating analytical methods for nitrosamine analysis. We present detailed protocols for sample preparation from complex matrices and subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), the industry-standard techniques for this analysis.[5][6] The methodologies are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure scientific integrity and regulatory compliance.
Introduction: The Challenge of Nitrosamine Analysis
N-nitrosamines are formed from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite salts commonly used in curing meats.[7][8] Their presence has been identified in a wide range of products, including cured meats, beer, cheese, and even some drinking water.[8] The analytical challenge lies in accurately quantifying these compounds at very low concentrations (parts-per-billion or ppb level) within highly complex and variable food and beverage matrices.[2][9]
Effective analytical testing is the cornerstone of a comprehensive risk assessment and mitigation strategy.[7][10] A robust method must overcome significant hurdles, including matrix interference, analyte instability, and the potential for artifactual formation of nitrosamines during the analytical process itself.[10] This guide provides the foundational principles and detailed workflows to establish a reliable nitrosamine testing program.
Regulatory Landscape
While universal regulations are not established for all foods, various agencies have set action levels or acceptable intake (AI) limits. For example, the United States has a limit of 10 µg/kg (10 ppb) for total volatile nitrosamines in cured meat products.[3] The U.S. Food and Drug Administration (FDA) provides "action levels" for deleterious substances, at which point it may take legal action to remove products from the market.[4] For pharmaceuticals, which has driven much of the recent analytical development, the FDA has established recommended AI limits for numerous specific nitrosamines, often as low as 26.5 ng/day.[7][11][12] These stringent limits underscore the need for highly sensitive analytical instrumentation and meticulously optimized methods.
Table 1: Common Nitrosamines and Regulatory Context
| Nitrosamine Compound | Abbreviation | Common Sources | Typical Regulatory Action Level (ppb) |
| N-Nitrosodimethylamine | NDMA | Cured meats, beer, cheese | Varies by region/product (e.g., <10 ppb)[3] |
| N-Nitrosodiethylamine | NDEA | Cured meats, tobacco smoke | Varies by region/product[3] |
| N-Nitrosopiperidine | NPIP | Sausages, cured meats | Varies by region/product[3] |
| N-Nitrosopyrrolidine | NPYR | Fried bacon, cured meats | Varies by region/product[3] |
| N-Nitrosodi-n-butylamine | NDBA | Cured meats | Varies by region/product[13] |
Analytical Strategy: A Multi-Step Approach
A successful nitrosamine analysis workflow is a systematic process that ensures accuracy and reproducibility from sample collection to final data reporting. The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) is a critical decision point, largely dependent on the target analytes' volatility and the sample matrix.
Caption: High-level workflow for nitrosamine analysis.
Choosing the Right Analytical Technique
-
LC-MS/MS is the gold standard for its versatility, capable of analyzing both volatile and non-volatile nitrosamines, including larger Nitrosamine Drug Substance-Related Impurities (NDSRIs).[6] It is often preferred for its robustness and applicability to a wider range of compounds.
-
GC-MS/MS is exceptionally sensitive for volatile nitrosamines (e.g., NDMA, NDEA).[2][14] It requires analytes to be thermally stable. Headspace sampling can be employed to minimize matrix introduction into the system, though liquid injection is more broadly applicable.[9]
Caption: Decision tree for selecting the primary analytical instrument.
Sample Preparation: The Key to Accurate Quantification
Sample preparation is the most critical and often challenging step in the analytical workflow.[10] Its primary goals are to isolate the target nitrosamines from the complex food matrix, concentrate them to a level detectable by the instrument, and minimize interferences.
Protocol 1: Solid-Phase Extraction (SPE) for Liquid Samples (e.g., Beer, Clarified Juices)
This protocol is designed for relatively clean liquid matrices. The choice of SPE sorbent is critical; a polymeric reversed-phase sorbent is often effective for trapping a broad range of nitrosamines.
Causality: The SPE cartridge retains the moderately polar nitrosamines while allowing highly polar matrix components (sugars, salts) to be washed away with a weak solvent. The analytes are then eluted with a stronger organic solvent. The use of isotopically labeled internal standards (e.g., NDMA-d6) added at the start is crucial to correct for any analyte loss during the extraction process.[15]
Caption: Step-by-step visualization of the SPE protocol.
Step-by-Step Protocol:
-
Sample Preparation: Take a 10 mL aliquot of the beverage. Adjust pH to ~6-7 if necessary. Spike with an internal standard solution (e.g., 25 ng of NDMA-d6 and NDPA-d14).[15]
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 200 mg) by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the prepared sample through the SPE cartridge at a slow, steady flow rate (~2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering matrix components.
-
Elution: Elute the retained nitrosamines with 5 mL of dichloromethane (DCM).[16]
-
Concentration & Reconstitution: Evaporate the DCM eluate to dryness under a gentle stream of nitrogen at ~35°C. Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol for GC, or mobile phase for LC).
-
Analysis: Transfer the final extract to an autosampler vial for injection.
Protocol 2: Dispersive SPE (dSPE) for Solid/Semi-Solid Samples (e.g., Cured Meats)
This "QuEChERS-style" (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly effective for complex solid matrices.
Causality: The initial extraction with acetonitrile and salts separates the analytes into the organic phase. The subsequent dSPE cleanup step uses specific sorbents (e.g., PSA to remove fatty acids, C18 to remove fats, MgSO4 to remove water) to "clean" the extract before analysis.
Step-by-Step Protocol:
-
Homogenization: Weigh 5 g of homogenized meat sample into a 50 mL centrifuge tube.
-
Spiking: Add internal standard solution.
-
Extraction: Add 10 mL of water and 10 mL of acetonitrile. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shaking & Centrifugation: Shake vigorously for 5 minutes. Centrifuge at >3000 g for 5 minutes.[16]
-
dSPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing MgSO₄, PSA, and C18 sorbents.
-
Vortex & Centrifuge: Vortex for 1 minute, then centrifuge at >5000 g for 5 minutes.
-
Final Extract: The supernatant is the final extract. Transfer to an autosampler vial for analysis.
Instrumental Analysis Protocols
The following are starting-point conditions. For any given matrix, the methods must be validated to ensure they are fit for purpose.[10]
Method A: LC-MS/MS Protocol
Rationale: This method provides high selectivity and sensitivity for a wide range of nitrosamines. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended to ensure specificity and achieve low detection limits.[6][13]
Instrumentation:
-
LC System: Agilent 1290 Infinity II HPLC or equivalent
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole MS or equivalent[13]
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the specific nitrosamines. APCI is often better for small, less polar nitrosamines.[6]
LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Analytical Column | Ascentis® Express C18, 150 x 3.0 mm, 2.7 µm[13] | C18 provides good reversed-phase retention for a broad range of nitrosamines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes analyte protonation for positive ion mode detection. |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile | Organic solvent for eluting analytes from the column. |
| Gradient | 5% B to 95% B over 10 min, hold 2 min | A standard gradient to separate analytes with varying polarities. |
| Flow Rate | 0.4 mL/min | Typical for a 3.0 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix loading. |
| MS Mode | Positive Ion MRM | Provides high selectivity and sensitivity for quantification.[6] |
Table 2: Example MRM Transitions for Common Nitrosamines (Note: These must be optimized on the specific instrument used)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NDMA | 75.055 | 43.040 | 15 |
| NDEA | 103.086 | 43.018 | 18 |
| NPIP | 115.086 | 55.055 | 20 |
| NPYR | 101.071 | 55.055 | 18 |
| NDMA-d6 (IS) | 81.093 | 46.060 | 15 |
Method B: GC-MS/MS Protocol
Rationale: Ideal for volatile nitrosamines, offering excellent chromatographic separation and sensitivity.[2][16]
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent[17]
-
Mass Spectrometer: Triple Quadrupole GC/MS/MS
-
Injection: Liquid injection or Headspace
GC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Analytical Column | Rxi-5Sil MS, 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-arylene phase column provides good selectivity for volatile nitrosamines. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of analytes. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas standard for GC-MS. |
| Oven Program | 40°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Separates volatile nitrosamines based on their boiling points. |
| MS Mode | Electron Ionization (EI), MRM | EI provides reproducible fragmentation, MRM ensures selectivity.[16] |
Method Validation
Once a method is developed, it must be validated according to established guidelines (e.g., ICH Q2(R1) principles) to prove it is fit for its intended purpose.[18]
Key Validation Parameters:
-
Linearity: The method should be linear over the expected concentration range. A correlation coefficient (R²) of ≥0.99 is typically required.[13]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified. LOD is often defined at a signal-to-noise ratio (S/N) of 3, and LOQ at S/N of 10.[13]
-
Accuracy: Measured by spike-recovery experiments at multiple concentration levels. Recoveries are typically expected to be within 80-120%.
-
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should typically be <15%.
Table 3: Example Method Performance Data
| Parameter | NDMA | NDEA | Acceptance Criteria |
| Linearity (R²) | 0.998 | 0.997 | ≥ 0.99[13] |
| LOQ (ppb in matrix) | 0.5 | 0.5 | Method-dependent, must be below action levels |
| Accuracy (% Recovery) | 95.2% | 103.1% | 80 - 120% |
| Precision (%RSD) | 6.8% | 8.2% | < 15% |
Conclusion
The analysis of nitrosamines in food and beverages is a critical but challenging task that demands robust and sensitive analytical methods. By carefully selecting the appropriate technique—LC-MS/MS for broad applicability or GC-MS/MS for volatile compounds—and implementing a meticulous, optimized sample preparation protocol, laboratories can achieve accurate and reliable quantification at the low levels required for regulatory compliance and consumer safety. The protocols provided in this note serve as a comprehensive starting point for method development. However, it is imperative that each method is fully validated for every specific matrix to which it is applied, ensuring the highest degree of scientific integrity.
References
-
The determination of N- nitrosamines in food . Food Chemistry. [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation . Organic Process Research & Development - ACS Publications. [Link]
-
The determination of N-nitrosamines in food - ResearchGate . ResearchGate. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices . Chemical Research in Toxicology - ACS Publications. [Link]
-
Nitrosamines in Food and Beverages . SK pharmteco. [Link]
-
Determination of N-Nitrosamines in Foods Using a Solventless Extraction Technique . Grupo Biomaster. [Link]
-
Quantification of Trace Nitrosamines with GC-MS: When and Why? . ResolveMass Laboratories Inc. [Link]
-
Nitrosamines Analysis in Pharmaceuticals . Agilent. [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits . FDA. [Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs . FDA. [Link]
-
Method 8070A: Nitrosamines by Gas Chromatography . EPA. [Link]
-
Nitrosamines Analysis with LC-MS/MS . Waters Corporation. [Link]
-
Nitrosamines by GC-MS/MS . Swissmedic. [Link]
-
FDA Releases New Acceptable Intake Levels for Nitrosamine Drug Substance-Related Impurities . Exponent. [Link]
-
Nitrosamine Related Guidance . FDA. [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS . Restek. [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals . FDA. [Link]
-
Reliably quantify nitrosamine impurities in drugs using an HRAM LC-MS method . Technology Networks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. qascf.com [qascf.com]
- 4. skpharmteco.com [skpharmteco.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. waters.com [waters.com]
- 7. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 8. fda.gov [fda.gov]
- 9. Restek - Article [uk.restek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 12. FDA Releases New Acceptable Intake Levels for Nitrosamine Drug Substance-Related Impurities | Exponent [exponent.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. epa.gov [epa.gov]
- 15. grupobiomaster.com [grupobiomaster.com]
- 16. edqm.eu [edqm.eu]
- 17. agilent.com [agilent.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantitative Analysis of N,N-Diamylnitrosamine in Pharmaceutical Materials by Headspace Gas Chromatography-Mass Spectrometry
Introduction: The Imperative for Nitrosamine Control
The discovery of nitrosamine impurities in common medications since 2018 has triggered widespread product recalls and intensified regulatory scrutiny of pharmaceutical manufacturing processes.[1][2][3] Nitrosamines are classified as probable human carcinogens based on extensive animal studies, making their control in active pharmaceutical ingredients (APIs) and finished drug products a critical patient safety issue.[4][5][6] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to perform risk assessments and implement sensitive analytical methods to monitor and control these impurities.[5][7][8][9]
N,N-Diamylnitrosamine (NDANA), also known as N,N-Dipentylnitrosamine, is a member of this class of compounds. While less commonly cited than N-Nitrosodimethylamine (NDMA), its potential presence as an impurity necessitates a robust and reliable analytical method for its detection and quantification at trace levels.
This application note details a comprehensive protocol for the analysis of NDANA using Static Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS). This technique is exceptionally well-suited for volatile and semi-volatile compounds like nitrosamines, offering high sensitivity and selectivity while minimizing matrix interference by introducing only the gaseous phase of the sample into the analytical system.[2][4] The methodology described herein is designed to meet the rigorous sensitivity and validation requirements outlined by pharmaceutical regulatory agencies.
Principle of the Method
The analytical strategy is based on the principle of vapor phase partitioning.
-
Headspace Sampling: The drug substance or product sample is dissolved in a high-boiling-point solvent, such as dimethyl sulfoxide (DMSO), in a sealed headspace vial. The vial is then heated to a specific temperature, allowing volatile analytes like NDANA to partition from the liquid sample matrix into the gaseous phase (the "headspace") above it. This equilibrium is governed by the analyte's vapor pressure and its affinity for the sample matrix.
-
GC Separation: A portion of the pressurized headspace gas is automatically injected into the gas chromatograph. The components of the vapor are separated on a polar capillary column (e.g., a wax-type column) based on their boiling points and differential interactions with the column's stationary phase. The carrier gas (Helium) facilitates the movement of the analytes through the column.
-
MS Detection and Quantification: As NDANA elutes from the GC column, it enters the mass spectrometer's ion source, where it is fragmented by electron ionization (EI). The mass spectrometer then separates and detects these characteristic fragments based on their mass-to-charge ratio (m/z). By operating in Selected Ion Monitoring (SIM) mode, the instrument focuses only on specific, pre-determined ions for NDANA, dramatically increasing sensitivity and selectivity for trace-level quantification.
Experimental Protocol
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
Gas Chromatograph with a Quadrupole Mass Spectrometer (e.g., Agilent 8890/5977 GC/MSD or equivalent).[4]
-
Static Headspace Autosampler (e.g., Agilent 7697A or equivalent).
-
-
Consumables:
-
GC Column: DB-WAX, 30 m x 0.25 mm, 0.5 µm film thickness (or equivalent polar column).
-
Vials: 20 mL headspace vials with PTFE/Silicone septa caps.
-
Syringes and volumetric flasks for standard preparation.
-
-
Reagents:
-
N,N-Diamylnitrosamine (NDANA) certified reference standard.
-
Dimethyl sulfoxide (DMSO), HPLC or GC-Headspace grade (≥ 99.5%).
-
Helium (carrier gas), 99.999% purity or higher.
-
Preparation of Standard Solutions
Causality Note: The use of a high-purity solvent like DMSO is critical to prevent interference and ensure sample stability. Preparing a range of standard concentrations is essential for establishing a calibration curve to accurately quantify the analyte.
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of NDANA reference standard into a volumetric flask. Dissolve and dilute to volume with DMSO.
-
Intermediate Standard Solution (e.g., 1 µg/mL): Dilute an aliquot of the Stock Standard Solution with DMSO.
-
Working Calibration Standards (e.g., 0.01 to 0.5 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the Intermediate Standard Solution with DMSO. These solutions will be used to establish the instrument's response curve.
Preparation of Sample Solutions
Causality Note: The sample amount may need to be adjusted based on the expected level of contamination and the required reporting limit. Immediate capping of the vial is crucial to prevent the loss of volatile NDANA.
-
Drug Substance: Accurately weigh approximately 500 mg of the drug substance directly into a 20 mL headspace vial.
-
Drug Product (Tablets): For tablets, grind a representative number of tablets into a fine powder. Accurately weigh an amount of powder equivalent to a target API weight (e.g., 500 mg) into a 20 mL headspace vial.
-
Dissolution: Add 5.0 mL of DMSO to the vial.
-
Sealing & Mixing: Immediately cap and crimp the vial securely. Mix thoroughly using a vortex mixer for 1 minute or until the sample is fully dispersed or dissolved. For drug products, sonication or mechanical shaking for 30 minutes may be required to ensure complete extraction from the matrix.
Instrumental Method & Workflow
The entire analytical process, from sample preparation to data analysis, follows a systematic workflow to ensure reproducibility and accuracy.
Sources
- 1. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. PubChemLite - N,n-diamylnitrosamine (C10H22N2O) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. osti.gov [osti.gov]
- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Nitrosodimethylamine [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
Supercritical fluid chromatography (SFC) for separation of N-nitrosamine impurities
High-Throughput Analysis of N-Nitrosamine Impurities in Pharmaceutical Products using Supercritical Fluid Chromatography (SFC) Coupled with Mass Spectrometry
Abstract
The pervasive issue of N-nitrosamine impurities in pharmaceutical products necessitates the development of rapid, sensitive, and robust analytical methods.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits, demanding analytical methodologies capable of detecting these potential carcinogens at trace levels.[3][4][5] This application note presents a comprehensive guide to leveraging Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) for the universal analysis of N-nitrosamine impurities. We will explore the fundamental advantages of SFC, provide a detailed protocol for method development, and offer a robust, universal screening method applicable to a wide range of drug substances and products.[6][7]
Introduction: The Nitrosamine Crisis and the Need for Advanced Analytics
Since their detection in common medications like sartans and ranitidine, N-nitrosamines have become a primary concern for the pharmaceutical industry.[2][6] These compounds can form during drug manufacturing processes from common starting materials, reagents, or solvents and pose a significant risk due to their classification as probable human carcinogens.[1][8] The challenge for analytical scientists is to reliably detect a growing list of nitrosamines, often with diverse polarities, at parts-per-billion (ppb) levels within complex drug matrices.
Traditionally, Gas Chromatography (GC) and Reversed-Phase Liquid Chromatography (RPLC) have been the workhorses for this analysis. However, GC-MS can be unsuitable for thermolabile nitrosamines, while RPLC may struggle with retaining the more polar, smaller nitrosamines away from the solvent front, leading to potential matrix interference.
The SFC Advantage for Nitrosamine Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative that bridges the gap between normal-phase and reversed-phase LC.[9][10] Utilizing supercritical carbon dioxide (CO₂) as the primary mobile phase, SFC offers several distinct advantages for nitrosamine analysis:
-
Orthogonal Selectivity: SFC provides a unique separation mechanism based on polarity in a normal-phase-like mode, offering different selectivity compared to RPLC. This is highly beneficial for resolving nitrosamines from API peaks and other impurities.[11]
-
High Speed and Efficiency: The low viscosity of supercritical CO₂ allows for high flow rates and rapid equilibration, enabling high-throughput analysis without sacrificing resolution.[12] A universal screening method can separate as many as 16 different nitrosamines in under 5 minutes.[6][7]
-
Enhanced MS Sensitivity: The efficient desolvation of the CO₂-rich mobile phase in the mass spectrometer source can lead to improved ionization efficiency and higher sensitivity for trace-level detection.
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with environmentally benign CO₂ significantly reduces solvent purchase and disposal costs, contributing to greener laboratory operations.[12]
-
Broad Applicability: Modern SFC can handle a wide range of analytes, from non-polar to moderately polar compounds, making it ideal for the diverse chemical space of nitrosamine impurities.[13]
SFC Method Development Workflow for Nitrosamines
A systematic, Quality-by-Design (QbD) approach is crucial for developing a robust and transferable SFC-MS/MS method.[14] The workflow involves a logical progression from initial screening to final optimization.
Figure 1: Systematic workflow for SFC-MS/MS method development for N-nitrosamine analysis.
Causality Behind Experimental Choices
-
Column Selection: The initial screening focuses on stationary phases with unique selectivity for polar compounds. Porous Graphitic Carbon (PGC) columns are an excellent starting point due to their ability to separate structurally similar isomers via polarizability interactions, which is highly effective for nitrosamines.[6][7] Other columns like those with Diol or 2-Ethylpyridine (2-EP) functionalities provide alternative selectivities.
-
Co-solvent (Modifier) Selection: Methanol is the most common co-solvent as it is miscible with CO₂ and effectively modifies the polarity of the mobile phase. Adding a small amount of an additive like formic acid or ammonium formate can significantly improve peak shape for basic or acidic nitrosamines by reducing secondary interactions with the stationary phase.
-
Back Pressure and Temperature: The Automated Back Pressure Regulator (ABPR) setting is critical for maintaining the supercritical state of the mobile phase and influences fluid density. Higher pressure generally increases elution strength. Temperature affects both fluid density and analyte volatility, providing another parameter to fine-tune selectivity. A typical starting point is 150 bar and 40 °C.
Universal Screening Protocol for N-Nitrosamines
This protocol is designed as a starting point for the analysis of a broad range of nitrosamines in various drug substances (APIs) and drug products (DPs).
Sample Preparation Protocol
Trustworthiness in sample preparation is paramount to avoid false positives or analyte loss.[15][16]
-
Weighing: Accurately weigh 100 mg of the drug substance or powdered drug product into a 15 mL polypropylene centrifuge tube.
-
Solvent Addition: Add 10 mL of a suitable extraction solvent. Dichloromethane (DCM) or a mixture of Methanol:Water (1:1) is often effective. Rationale: The choice depends on the solubility of the API and the nitrosamines of interest. DCM is excellent for many small nitrosamines, while methanol/water can be better for more polar analytes and different drug matrices.
-
Internal Standard: Spike the sample with an appropriate isotopically labeled internal standard (e.g., NDMA-d6) to correct for matrix effects and extraction variability.
-
Extraction: Vortex the sample for 2 minutes, followed by sonication for 15 minutes in a cooled water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the excipients and/or insoluble API.
-
Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm PVDF or PTFE syringe filter into an amber glass autosampler vial. Rationale: Amber vials are critical as nitrosamines are susceptible to degradation under UV light.[15]
-
Injection: Inject 1-5 µL onto the SFC-MS/MS system.
SFC-MS/MS Conditions
| Parameter | Recommended Setting |
| SFC System | Modern analytical SFC system (e.g., Agilent 1260 Infinity II SFC, Waters ACQUITY UPC²) |
| Column | Porous Graphitic Carbon (PGC), e.g., Supel Carbon (150 x 4.6 mm, 3 µm)[6][7] |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Modifier) | Methanol with 0.1% Formic Acid |
| Gradient | 5% B for 1 min, ramp to 40% B in 3 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
| Total Run Time | ~7 minutes |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 40 °C |
| ABPR Setting | 150 bar |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Mode | ESI+ or APCI+ (APCI can sometimes offer better sensitivity and less matrix suppression for nitrosamines) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Make-up Solvent | Methanol with 0.35% Formic Acid at 0.3 mL/min[6][7] Rationale: Improves ionization stability and sensitivity. |
Representative MRM Transitions
| N-Nitrosamine Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| NDMA | 75.1 | 43.1 |
| NDEA | 103.1 | 43.1 / 75.1 |
| NEIPA | 117.1 | 75.1 |
| NDIPA | 131.1 | 89.1 |
| NDBA | 131.1 | 71.1 |
| NMBA | 133.1 | 115.1 |
| NDSRIs | \multicolumn{2}{c | }{Determined on a case-by-case basis} |
Note: These are common transitions; they must be optimized for your specific instrument.
Case Study: Analysis of NDMA in Metformin
Metformin presents a challenging matrix due to its high polarity and high dosage. The following demonstrates the successful application of the universal SFC-MS/MS method.
Figure 2: Workflow for the quantitative analysis of NDMA in a Metformin drug product.
Results: Using the protocol described in Section 4, a Metformin drug product sample was analyzed. The SFC-MS/MS method successfully separated NDMA from the large metformin API peak, which is often challenging in RPLC. The retention time for NDMA was approximately 2.8 minutes. The limit of quantification (LOQ) was established at 5 ng/g (ppb), well below the regulatory requirements. The use of an isotopically labeled internal standard (NDMA-d6) ensured accurate quantification despite potential matrix effects.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with stationary phase.- Incompatible injection solvent. | - Add/increase additive (e.g., 0.1-0.2% formic acid or ammonium formate) to the co-solvent.- Ensure sample is dissolved in a solvent similar to the initial mobile phase composition or a weaker solvent. |
| Low Sensitivity | - Suboptimal ionization.- Matrix suppression.- Analyte degradation. | - Compare ESI vs. APCI source performance.- Optimize make-up solvent composition and flow rate.- Dilute the sample extract or use Solid Phase Extraction (SPE) for cleanup.- Always use amber vials and fresh standards. |
| Poor Reproducibility | - Fluctuations in ABPR pressure.- Inconsistent sample preparation.- System not fully equilibrated. | - Ensure the ABPR is functioning correctly.- Automate sample preparation where possible to reduce human error.[15][16]- Increase column equilibration time between injections. |
| Carryover | - Highly retained impurities or API.- Adsorption in the injection system. | - Implement a high-organic needle wash.- Include a high-percentage B wash at the end of the gradient.- Use specialized low-adsorption vials and sample loops. |
Conclusion
Supercritical Fluid Chromatography coupled with tandem mass spectrometry is a highly effective and efficient technique for the challenging task of N-nitrosamine impurity analysis.[9] Its unique selectivity, speed, and sensitivity make it an ideal platform for both targeted analysis and broad screening in a pharmaceutical quality control environment.[6][17] By adopting a systematic method development approach and robust sample preparation protocols, laboratories can deploy universal, high-throughput SFC-MS/MS methods to ensure the safety and quality of pharmaceutical products, confidently meeting and exceeding global regulatory expectations.
References
- Emerging Trends in Nitrosamine Analysis for Pharma. (2025). Agilent.
- Jambo, H., Hubert, C., Ziemons, É., & Hubert, P. (2024). SFC-MS: advancements and applications in pharmaceutical quality control. European Pharmaceutical Review.
- Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation; Supporting Small Molecule R&D and Commercialization. (2024).
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025). Organic Process Research & Development.
- Two-Dimensional Separation Techniques Using Supercritical Fluid Chrom
- An automated sample preparation workflow for the analysis of nitrosamines in metformin. Thermo Fisher Scientific.
- SFC Achiral Separation Utilizing a Chiral Column. (2019).
- Analytical Advantages of SFC. Shimadzu.
- CDER Nitrosamine Impurity Acceptable Intake Limits. (2025). FDA.
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024).
- Nitrosamine Impurities Applic
- Control of Nitrosamine Impurities in Human Drugs. (2024). FDA.
- Separation of Ionic Analytes via Supercritical Fluid Chromatography: Achieving the Impossible. (2026).
- Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. (2021). PubMed.
- Schmidtsdorff, S., et al. (2021).
- How Good is SFC for Polar Analytes?.
- Nitrosamine impurities. (2025). European Medicines Agency (EMA).
- AS234 - nitrosamines in API and Drug Products. Thermo Fisher Scientific.
- Tackling the Nitrosamine Crisis - Supercritical Fluid Chromatography Coupled with Mass Spectrometry for the Determination of Unexpected Drug Impurities. (2023). Freie Universität Berlin.
- Nitrosamine Detection: Meet EMA and FDA Regul
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- New public
- Analytical lifecycle management for comprehensive and universal nitrosamine analysis in various pharmaceutical formulations by supercritical fluid chromatography. (2025).
- Nitrosamines Analysis with LC-MS/MS.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrosamine Detection: Meet EMA and FDA Regulations | SGS USA [sgs.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Analytical lifecycle management for comprehensive and universal nitrosamine analysis in various pharmaceutical formulations by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Refubium - Tackling the Nitrosamine Crisis - Supercritical Fluid Chromatography Coupled with Mass Spectrometry for the Determination of Unexpected Drug Impurities [refubium.fu-berlin.de]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
Troubleshooting & Optimization
How to improve sensitivity for low-level detection of N,N-Diamylnitrosamine
Welcome to the technical support center for the analysis of N-Nitrosamine impurities. This guide is designed for researchers, scientists, and drug development professionals facing the challenge of detecting and quantifying N,N-Diamylnitrosamine and other long-chain nitrosamines at trace levels. Given the classification of many nitrosamines as probable human carcinogens, achieving ultra-low detection limits is not just an analytical goal, but a critical component of ensuring pharmaceutical safety.[1][2]
This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on the causal relationships between analytical choices and their impact on sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting N,N-Diamylnitrosamine at low levels?
The core challenge lies in achieving the required sensitivity and selectivity to meet stringent regulatory limits, which can be in the low parts-per-billion (ppb) range.[3] N,N-Diamylnitrosamine (as a proxy for larger dialkyl nitrosamines like N-nitrosodibutylamine or NDBA) is less volatile than smaller nitrosamines like NDMA. This property, combined with its potential presence in complex sample matrices (like active pharmaceutical ingredients or APIs), leads to several analytical hurdles:
-
Matrix Effects: Co-extracted components from the sample can interfere with the analyte's ionization in the mass spectrometer, either suppressing or enhancing the signal and compromising accuracy.[4]
-
Analyte Loss: The compound can be lost during sample preparation due to adsorption onto glassware or plasticware, or incomplete extraction.
-
In-Situ Formation: A significant risk is the artificial formation of nitrosamines during sample preparation or analysis (e.g., in a hot GC inlet) if precursor amines and nitrosating agents are present, leading to false-positive results.[4][5]
-
Instrumental Sensitivity: Pushing modern analytical instruments like LC-MS/MS or GC-MS/MS to their absolute limits requires meticulous optimization.
Q2: Which analytical technique is superior for N,N-Diamylnitrosamine: LC-MS/MS or GC-MS/MS?
Both techniques are powerful and widely used, but the choice depends on the specific application, the properties of the drug substance, and available equipment. Coupling chromatography with tandem mass spectrometry (MS/MS) is essential for achieving the necessary sensitivity and selectivity.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the most versatile and preferred technique for a broad range of nitrosamines, including less volatile and thermally unstable ones like N,N-Diamylnitrosamine.[6] It avoids the high temperatures of a GC inlet, minimizing the risk of thermal degradation of the analyte or the API, and reducing the chance of in-situ nitrosamine formation.[4]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers excellent chromatographic separation for volatile and semi-volatile compounds. For larger nitrosamines like NDBA, direct liquid injection is more suitable than headspace analysis.[3] However, the high heat of the injection port can be a significant drawback if the sample matrix or API is thermally labile, potentially causing degradation and creating false positives.[4]
Comparative Overview of Primary Analytical Techniques
| Parameter | LC-MS/MS | GC-MS/MS | Causality & Expert Insight |
| Analyte Suitability | Excellent for a wide range, including non-volatile & thermally labile nitrosamines. | Good for volatile & semi-volatile nitrosamines. Less suitable for heat-sensitive matrices. | LC-MS/MS is inherently gentler, making it a safer default choice to avoid artificially generating the impurity you are trying to measure. |
| Ionization Source | ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization).[7] | EI (Electron Ionization). | For nitrosamines, APCI can sometimes offer better sensitivity and less matrix suppression than ESI. EI is a "hard" ionization technique that provides reproducible fragmentation patterns. |
| Risk of False Positives | Lower risk of thermal-induced formation. | Higher risk due to hot injection port causing degradation of some APIs or excipients into precursor amines.[4] | This is a critical safety and compliance consideration. A false positive can trigger unnecessary and costly product recalls. |
| Sensitivity | Can achieve sub-ppb detection limits (ng/mL).[8] | Can achieve low-ppb detection limits.[9][10] | Both can be highly sensitive, but this is heavily dependent on sample preparation and optimization of the MS/MS method. |
| Common Detector | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Orbitrap). | Triple Quadrupole (QqQ).[3] | A triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode is the industry workhorse, providing superior signal-to-noise by filtering out non-target ions.[11] |
Troubleshooting Guide: Low Signal & Poor Sensitivity
You've run your analysis, but the signal for N,N-Diamylnitrosamine is weak, buried in the noise, or below the required Limit of Quantification (LOQ). This section provides a systematic approach to diagnosing and resolving the issue.
Workflow for Diagnosing Sensitivity Issues
Caption: A logical workflow for troubleshooting low sensitivity in nitrosamine analysis.
Q3: My instrument passes its performance checks, but my sample signal is still low. How do I improve my sample preparation?
When the instrument is performing correctly, the issue almost always lies within the sample preparation protocol. The goal is twofold: efficiently extract the analyte and effectively remove interfering matrix components.[12]
Expert Insight: Do not underestimate analyte loss. Larger, more lipophilic nitrosamines like N,N-Diamylnitrosamine can adsorb to plastic surfaces. Use deactivated glass vials or polypropylene and minimize sample transfers. Also, nitrosamines can degrade under UV light, so using amber vials is a simple but crucial step.[13]
Step-by-Step Protocol: High-Recovery Solid-Phase Extraction (SPE)
This protocol provides a robust framework for extracting N,N-Diamylnitrosamine from a dissolved drug product matrix. This is a general guide and must be optimized for your specific sample matrix.
-
Sample Pre-treatment & Spiking:
-
Accurately weigh and dissolve the drug product powder in a suitable solvent (e.g., 10% methanol in water).
-
Crucially, add an isotopically labeled internal standard (e.g., N-Nitrosodibutylamine-d18) at this first step. This is non-negotiable for accurate quantification as it corrects for analyte loss during the subsequent steps.
-
Vortex and sonicate (use with caution to avoid heating) to ensure complete dissolution.[12]
-
Centrifuge the sample to pelletize any insoluble excipients.
-
-
SPE Cartridge Conditioning:
-
Select a suitable SPE sorbent. A polymeric reversed-phase sorbent (e.g., HLB type) is often a good starting point.
-
Condition the cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 volumes of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from Step 1 onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). A slow flow rate is critical for ensuring proper binding of the analyte to the sorbent.
-
-
Washing (Matrix Removal):
-
Wash the cartridge with a weak solvent mixture to remove polar interferences without eluting the analyte. For example, pass 1-2 volumes of 5-10% methanol in water. This is a critical step for reducing matrix effects.
-
-
Elution:
-
Elute the N,N-Diamylnitrosamine with a small volume of a strong organic solvent, such as methanol or acetonitrile. Collect the eluate.
-
-
Concentration & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 200 µL). This step concentrates the analyte, directly boosting the on-instrument signal.
-
Transfer to an appropriate LC or GC vial for analysis.[5]
-
Q4: I suspect matrix effects are suppressing my signal. How can I confirm this and what can I do about it?
Matrix effects are a primary cause of poor sensitivity and inaccurate quantification in LC-MS/MS.[14]
Causality: When complex, un-analyzed components from your sample co-elute with your target analyte, they can compete for ionization in the MS source. This competition can starve your analyte of the charge it needs to be efficiently ionized and detected, leading to "ion suppression."
Diagnosis: Post-Column Infusion Experiment
-
Set up a 'T' junction between your LC column and the MS inlet.
-
Through one arm of the 'T', infuse a constant, steady flow of a standard solution of N,N-Diamylnitrosamine using a syringe pump.
-
Through the other arm, inject a blank, extracted sample matrix (a sample prepared exactly as a real sample but containing no analyte).
-
Monitor the constant signal of the infused standard. If you see a dip in the signal at the retention time of your analyte, you have confirmed ion suppression from the matrix.
Mitigation Strategies:
-
Improve Chromatography: The best defense is to chromatographically separate the analyte from the interfering components. Try a different column chemistry (e.g., a PFP column instead of a C18) or adjust the gradient to better resolve the peak.[8][15]
-
Enhance Sample Cleanup: If separation isn't enough, revisit your SPE protocol. Add a more rigorous wash step or try a different sorbent chemistry to remove the specific interferences.
-
Dilute the Sample: A simple but effective strategy. Diluting the final extract (e.g., 5- or 10-fold) can significantly reduce the concentration of matrix components while potentially keeping your analyte within a detectable range.
-
Change Ionization Source: If using ESI, try APCI. APCI is a gas-phase ionization technique that can be less susceptible to matrix effects for certain compounds.[7]
Troubleshooting Guide: False Positives & Inaccurate Quantification
Q5: My analysis shows a positive result, but I'm worried it's an artifact. How can I prevent and identify false positives?
A false positive is a critical error in nitrosamine testing.[5] The most common cause is the unintended formation of the nitrosamine during the analytical process.[5][16]
Causality: The chemistry of nitrosamine formation requires a secondary amine (the precursor) and a nitrosating agent (like nitrite) under specific conditions (e.g., acidic pH or high temperature).[17] These conditions can be inadvertently replicated during sample workup or in a hot GC inlet.
Preventative Measures & Protocols:
-
Use of Scavengers: The most robust way to prevent in-situ formation is to add a "scavenger" to your sample preparation diluent. These agents react with and destroy nitrosating agents before they can react with any precursor amines.
-
Protocol: Prepare your initial sample diluent with a scavenger. For example, add sulfamic acid or ascorbic acid. The choice can depend on the sample pH.
-
Run a control experiment: Analyze the same sample prepared with and without the scavenger. A significantly lower result in the scavenger-treated sample is strong evidence of in-situ formation.
-
-
Avoid High Temperatures: Whenever possible, use LC-MS/MS to avoid thermal stress on the sample. If using GC-MS/MS, lower the inlet temperature as much as possible without compromising peak shape.
-
Control Sample pH: Keep sample solutions at a neutral or basic pH where nitrosation is less favorable, if compatible with your analyte's stability and extraction method.
-
Use High-Resolution Mass Spectrometry (HRMS): An isobaric interference (a different molecule with the same nominal mass) can be mistaken for your analyte in a triple quadrupole system. HRMS instruments (like Q-TOF or Orbitrap) can measure mass with very high accuracy, allowing you to distinguish between your analyte and an interference based on their elemental formulas.[18][19]
MS/MS Parameter Optimization for Selectivity
To ensure you are detecting the correct compound, optimize your MRM transitions. Do not rely on a single transition. A validated method should monitor at least two transitions, and the ratio of their peak areas should be consistent between your samples and a pure standard.
Typical MS/MS Transitions for N-Nitrosodibutylamine (NDBA) - A Proxy for N,N-Diamylnitrosamine
| Instrument | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Expert Note |
| LC-MS/MS | ESI+ / APCI+ | 159.1 | 103.1 (Quantifier) | The loss of the NO group (nitrosyl radical) is a common fragmentation pathway. |
| LC-MS/MS | ESI+ / APCI+ | 159.1 | 57.1 (Qualifier) | This corresponds to the butyl fragment ion, providing structural confirmation. |
| GC-MS/MS | EI | 158.1 | 102.1 | In EI, the molecular ion is often observed. Fragmentation patterns can be more complex. |
Note: These values must be empirically optimized on your specific instrument. Collision energies need to be tuned to maximize the signal for each transition.[11]
By implementing these systematic troubleshooting steps and grounding your methodology in a firm understanding of the underlying chemical principles, you can develop a robust, sensitive, and trustworthy method for the low-level detection of N,N-Diamylnitrosamine, ensuring the safety and quality of your pharmaceutical products.
References
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Waters. Retrieved from [Link]
-
Muttil, P., Singh, S. K., & Nema, R. K. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]
-
Various Authors. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Preprints.org. Retrieved from [Link]
-
Guiraldelli, A. (2021). Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. YouTube. Retrieved from [Link]
-
GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18. GL Sciences. Retrieved from [Link]
-
Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Retrieved from [Link]
-
Plata, D. L., et al. (2025). Low-level N-nitrosamine occurrence in disinfected drinking water and relationships with standard water quality indicators. PubMed. Retrieved from [Link]
-
ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. Retrieved from [Link]
-
Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent Technologies. Retrieved from [Link]
-
Ellutia. (n.d.). Nitrosamines in Pharma. Ellutia. Retrieved from [Link]
-
Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS Method Development for Nitrosamine Testing. ResolveMass Laboratories Inc. Retrieved from [Link]
-
FDA. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. Retrieved from [Link]
-
Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Retrieved from [Link]
-
Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Shimadzu. Retrieved from [Link]
-
James, M., & Edge, T. (2021). Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS. Semantic Scholar. Retrieved from [Link]
-
ACS Publications. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. Retrieved from [Link]
-
European Medicines Agency. (2025). Nitrosamine impurities. European Medicines Agency. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Nitrosamine Impurity Regulatory Limits: A Complete Guide. ResolveMass Laboratories Inc. Retrieved from [Link]
-
PubMed Central. (n.d.). Absolute Quantitation of N-Nitrosamines by Coulometric Mass Spectrometry without Using Standards. PubMed Central. Retrieved from [Link]
-
FDA. (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities. FDA. Retrieved from [Link]
-
Agilent Technologies. (2021). Nitrosamines Analysis in Pharmaceuticals. Agilent Technologies. Retrieved from [Link]
-
Niva Grow. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Niva Grow. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. ResearchGate. Retrieved from [Link]
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. shimadzu.com [shimadzu.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sepscience.com [sepscience.com]
- 15. glsciences.com [glsciences.com]
- 16. pmda.go.jp [pmda.go.jp]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Reducing baseline noise in the chromatographic analysis of polar nitrosamines
Welcome to the technical support center for the analysis of polar nitrosamines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise in chromatographic analyses. Achieving ultra-trace level detection for these compounds requires a meticulous approach to the entire analytical workflow, from solvent selection to mass spectrometer optimization. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you enhance the sensitivity and reliability of your results.
Frequently Asked Questions (FAQs)
This section is divided into key areas of the analytical process where baseline noise commonly originates.
Part 1: Mass Spectrometer (MS) Source Optimization
The MS source is a critical control point for reducing background noise, especially for low-molecular-weight analytes like N-nitrosodimethylamine (NDMA), which are prone to interference.
Q1: My baseline is excessively noisy for the NDMA transition (m/z 75.1 > 43.1). Where should I start my MS optimization?
A1: For low-mass transitions, chemical noise from the solvent stream and gas supply can be a primary contributor. The first parameters to investigate are the voltages that control ion sampling and the gas settings that prevent neutral species from entering the mass spectrometer.
-
Causality: The goal is to optimize the transfer of charged analyte ions from the atmospheric pressure source into the high vacuum of the mass analyzer while minimizing the entry of uncharged solvent clusters and contaminants, which are a major source of background noise.[1]
-
Key Parameters to Optimize:
-
Declustering Potential (DP) / Q0 Dissociation (Q0D): These parameters use a voltage potential to break up solvent clusters that may be weakly bound to your target ions. More importantly, they help dissociate interfering background ions. Increasing the DP or Q0D voltage can significantly reduce noise, but excessive voltage will fragment the target analyte, reducing its signal.[2] The optimal value is a balance that maximizes the signal-to-noise (S/N) ratio.
-
Cone Gas / Curtain Gas: These nitrogen gas flows act as a physical barrier to prevent neutral solvent droplets and contaminants from entering the orifice of the mass spectrometer.[2] Increasing the flow rate can dramatically reduce baseline noise. For NDMA, increasing curtain gas pressure from 40 to 55 psi has been shown to cut background noise by approximately 50%, doubling the S/N ratio.[2] Similarly, optimizing cone gas flow can reduce interferences.[1]
-
Collision Energy (CE) and Collision Cell Exit Potential (CXP): While these are compound-dependent parameters, ensuring they are correctly optimized is fundamental.[2] An incorrect CE will lead to either poor fragmentation or excessive fragmentation, both of which can negatively impact the S/N ratio.
-
Q2: Should I optimize source parameters using syringe infusion or by injecting on the LC-MS system?
A2: You must perform optimization via LC-MS analysis. Syringe infusion does not account for the chemical background noise originating from the mobile phase, gradient conditions, and the LC system itself.[2] Since these parameters have a significant impact on the background, optimizing them under real chromatographic conditions is essential for achieving the best S/N ratio.[2]
Protocol: On-Column Optimization of Declustering Potential (DP)
-
Prepare a Standard: Create a solution of your polar nitrosamine standard (e.g., NDMA) at a concentration that gives a moderate but clear signal.
-
Set Up Multiple MRMs: In your acquisition method, create several identical MRM transitions for your analyte.
-
Vary the DP: Assign a different DP value to each MRM transition. For example, for NDMA, you could set up transitions with DP values of 30V, 40V, 50V, 60V, and 70V.
-
Inject the Standard: Perform a single injection of the standard using your analytical gradient.
-
Analyze the Results: Overlay the chromatograms for each DP value. Observe how the baseline noise decreases and, eventually, how the analyte peak height also begins to decrease at higher voltages. Calculate the S/N ratio for each peak.
-
Select the Optimum Value: Choose the DP value that provides the highest S/N ratio, not necessarily the largest peak.
Q3: Can the nitrogen gas source itself be a cause of baseline noise?
A3: Absolutely. The quality of the nitrogen gas supplied to the mass spectrometer can have a major impact on the background for nitrosamines.[2] Contaminants within the gas supply or inconsistencies in pressure from a gas generator can introduce noise. It has been demonstrated that switching between two different gas generation systems can change the background noise for NDMA by a factor of three.[2] If you suspect the gas supply, consult your instrument manufacturer for specifications and consider using high-purity nitrogen tanks as a diagnostic tool.
Part 2: LC System, Mobile Phase, and Contamination
The liquid chromatography system delivers the mobile phase and sample to the MS. Every component in this path is a potential source of noise-inducing contaminants.
Q1: I see significant baseline drift during my gradient elution. What is the likely cause?
A1: Baseline drift during a gradient is most often caused by inconsistencies in the mobile phase composition reaching the detector.
-
Causality: When using UV-active additives like formic acid or TFA, the absorbance of the mobile phase changes as the proportion of organic solvent changes. If the additive is only in the aqueous phase (Solvent A), the baseline will rise or fall dramatically.[3] Even with mass spectrometry, impurities in the solvents can elute as the organic concentration increases, causing a rising baseline.
-
Troubleshooting Steps:
-
Check Mobile Phase Additives: If using a UV-active additive, ensure it is present at the same concentration in both your aqueous (A) and organic (B) mobile phases. This stabilizes the baseline as the gradient progresses.[3][4]
-
Verify Solvent Purity: Use only the highest quality LC-MS grade solvents and additives.[5] A comparison of different brands of LC-MS grade methanol showed that one brand produced significantly elevated background noise for certain nitrosamines.[1]
-
Inspect Pumping System: A pulsating or drifting baseline can be a symptom of pump malfunction.[5][6] Check for pressure fluctuations, which may indicate failing check valves or trapped air bubbles.[3][7]
-
Q2: My baseline is noisy even during an isocratic hold. What should I investigate?
A2: High-frequency, fuzzy noise in an isocratic run often points to issues with solvent preparation, system contamination, or the detector itself.
-
Causality: The detector requires a stable, homogeneous mobile phase to produce a quiet baseline. Any factor that disrupts this stability, such as outgassing, contamination, or temperature fluctuations, will manifest as noise.[8]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isocratic baseline noise.
Q3: How do I properly clean or flush my LC-MS system to remove nitrosamine contamination?
A3: System contamination is a pervasive issue, especially when analyzing at trace levels. Nitrosamines can be present in the laboratory environment and can be introduced from various materials.[9] A rigorous and regular cleaning protocol is essential.
Protocol: LC-MS System Flush for Contamination Removal
-
Safety First: Ensure you are wearing appropriate personal protective equipment (PPE).
-
Remove Column and Guard: Disconnect the column and any guard column. Connect the injector directly to the MS source using a PEEK union.
-
Prepare Fresh Solvents: Prepare fresh, high-purity LC-MS grade solvents. A common cleaning sequence is:
-
Solvent A: LC-MS Grade Water
-
Solvent B: LC-MS Grade Acetonitrile or Methanol
-
Solvent C: 50:50 Isopropanol:Water
-
Solvent D: 100% Isopropanol
-
-
Pump Seal Wash: Ensure your pump's seal wash solution is fresh (e.g., 90:10 Water:Isopropanol) to prevent salt buildup and contamination.[5]
-
Systematic Flush: Run a sequence of flushes at a moderate flow rate (e.g., 0.5 mL/min) for at least 30-60 minutes per step:
-
Flush all lines with 100% Solvent A (Water) to remove salts.
-
Flush all lines with 100% Solvent B (Acetonitrile/Methanol).
-
Flush all lines with 100% Solvent D (Isopropanol) to remove more stubborn organic residues.
-
Flush all lines with Solvent C (IPA:Water) as a transition.
-
Return to your starting mobile phase and allow the system to equilibrate for an extended period, monitoring the baseline until it is stable.
-
-
Clean Autosampler: Clean the autosampler needle and seat with appropriate wash solvents. Run several blank injections using LC-MS grade water or your initial mobile phase.
Part 3: Column and Sample Preparation
The choices made during sample preparation and the selection of the analytical column directly impact baseline quality and the ability to retain highly polar nitrosamines.
Q1: I'm having trouble retaining NDMA on my C18 column, and the peak is broad and noisy. What can I do?
A1: This is a classic challenge. NDMA is highly polar and shows poor retention on traditional C18 columns, often eluting near the void volume where interferences are highest.
-
Causality: The lack of retention means the analyte doesn't focus into a sharp band on the column, leading to poor peak shape. Eluting with the solvent front co-locates the analyte with many unretained matrix components and impurities, elevating the local baseline and making integration difficult.
-
Solutions:
-
Alternative Stationary Phase: Consider a column with a different stationary phase that offers better retention for polar compounds. A biphenyl phase, for instance, has been shown to retain NDMA more effectively than a standard C18, allowing it to move away from the solvent front.[2]
-
Sample Injection Solvent: Injecting highly polar analytes dissolved in a strong, non-polar solvent can cause significant peak distortion and breakthrough.[10] If your sample is in an organic solvent, consider using an autosampler with advanced injection capabilities (e.g., feed injection) to slowly introduce the sample, allowing it to trap and focus at the column head. This can improve the LOQ for NDMA by a factor of 5 compared to a standard injection.[10]
-
Q2: How can my sample preparation introduce baseline noise?
A2: Sample preparation is a major source of both contamination and matrix effects that elevate the baseline.
-
Contamination: Be aware of environmental contaminants. Trace amounts of nitrosamines can be found in plastics, rubber, and even airborne sources.[9] Use high-purity reagents and minimize the use of plasticware where possible.
-
Matrix Effects: Complex sample matrices, such as a final drug product, can cause analyte suppression or enhancement and contribute to a high baseline.[2] It is crucial to develop a sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) that effectively removes these interfering components.[11] Always run a "matrix blank" (a sample identical to your product but known to be free of nitrosamines) and a "reagent blank" (all preparation steps performed with no sample) to identify the source of any background peaks or noise.[7]
Data Summary: Impact of MS & LC Optimization on S/N Ratio
| Parameter Optimized | Action Taken | Typical Impact on Baseline Noise | Resulting S/N Improvement | Reference |
| Curtain Gas (CUR) | Increased from 40 to 55 psi | ~50% Reduction | ~2-fold Increase | [2] |
| Cone Gas | Increased from 150 to 500 L/hr | Significant Decrease | Substantial Increase | |
| Mobile Phase Purity | Switched LC-MS Grade Methanol | Significant Decrease | Substantial Increase | [1] |
| Injection Mode | Switched from Flow-Through to Feed | N/A (Peak Shape Improvement) | ~5-fold Lower LOQ for NDMA | [10] |
Visualizing the Sources of Baseline Noise
Understanding where noise originates is the first step to eliminating it. The following diagram illustrates the primary contributors in an LC-MS system.
Caption: Key sources of baseline noise in an LC-MS system.
References
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science. [Link]
-
What Causes Baseline Noise In Chromatography? - Chemistry For Everyone - YouTube. [Link]
-
Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro | Waters. [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals - FDA. [Link]
-
Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines | LabRulez LCMS. [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA. [Link]
-
Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. [Link]
-
Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? | LCGC. [Link]
-
Why am I getting Baseline noise in HPLC? - ResearchGate. [Link]
-
Common Causes of Baseline Noise in HPLC & UHPLC Systems - ResearchGate. [Link]
-
Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system - Shimadzu. [Link]
-
Improved LC/MS Performance for the Determination of Polar Nitrosamines by Means of the Agilent 1260 Infinity II Hybrid Multisamp. [Link]
-
What Causes Baseline Noise in HPLC, and How to Control It? - YouTube. [Link]
-
HPLC Repair Services: Common Causes of Baseline Noise. [Link]
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. sepscience.com [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. shimadzu.com [shimadzu.com]
Technical Support Center: Achieving Low Limits of Quantification for N-Nitrosamines
Welcome to the Technical Support Center for N-nitrosamine analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving low limits of quantification (LOQs) for these challenging analytes. As probable human carcinogens, the detection and quantification of N-nitrosamines at trace levels in pharmaceutical products are mandated by global regulatory bodies, presenting significant analytical hurdles.[1][2]
This guide provides in-depth, field-proven insights into the common challenges encountered during N-nitrosamine analysis and offers structured troubleshooting advice to ensure the accuracy, sensitivity, and robustness of your methods.
Frequently Asked Questions (FAQs)
Q1: Why is achieving low LOQs for N-nitrosamines so challenging?
A1: The difficulty stems from a combination of factors:
-
Low Regulatory Limits: Regulatory agencies like the FDA and EMA have set stringent acceptable intake (AI) limits for N-nitrosamines, often in the nanogram range, necessitating highly sensitive analytical methods.[1]
-
Ubiquitous Nature and Contamination Risk: N-nitrosamines and their precursors (nitrites and secondary/tertiary amines) are present in many materials and the environment, leading to a high risk of background contamination.[3] Sources can include laboratory air (NOx), solvents, plasticware, and even the manufacturing process of the drug product itself.[3][4]
-
Complex Sample Matrices: Drug products and active pharmaceutical ingredients (APIs) create complex matrices that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[5][6]
-
Physicochemical Properties of Nitrosamines: Many nitrosamines are small, polar, and some are volatile, while others are non-volatile, requiring different analytical approaches (e.g., GC vs. LC).[5][7] Nitrosamine Drug Substance-Related Impurities (NDSRIs) can be structurally similar to the API, making chromatographic separation difficult.[6][8]
-
Instrumental Limitations: Achieving the required sensitivity pushes analytical instrumentation to its limits, making methods susceptible to issues with robustness and reproducibility.[6]
Q2: What are the primary analytical techniques recommended for low-level nitrosamine analysis?
A2: The most commonly employed techniques are hyphenated mass spectrometry methods due to their high sensitivity and selectivity:[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a versatile technique suitable for a wide range of nitrosamines, including the less volatile and thermally labile NDSRIs.[6][9]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is well-suited for volatile nitrosamines like N-nitrosodimethylamine (NDMA).[10][11]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS (e.g., using Orbitrap or TOF analyzers) provide excellent selectivity to differentiate nitrosamines from matrix interferences with similar nominal masses, which is crucial for avoiding false positives.[3][12] For example, HRMS can resolve the interference between NDMA and the common solvent N,N-dimethylformamide (DMF).[12]
Q3: What are NDSRIs and why are they a particular challenge?
A3: Nitrosamine Drug Substance-Related Impurities (NDSRIs) are a class of nitrosamines that are structurally similar to the active pharmaceutical ingredient (API).[4][8] They typically form when a nitrosatable amine functional group within the API molecule or its precursors reacts with a nitrosating agent.[4] The challenge with NDSRIs lies in their structural similarity to the API, which can lead to co-elution during chromatographic separation, making accurate quantification difficult.[6][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Issue 1: High Background Noise or Blank Contamination
High background noise or the presence of nitrosamines in your blank injections can severely impact your ability to achieve a low LOQ.
Root Causes & Investigation Workflow:
Caption: Troubleshooting workflow for high background noise.
Corrective Actions:
-
Solvents and Reagents: Procure high-purity or certified nitrosamine-free solvents. Qualify new batches by running them as blanks before use.[3]
-
Consumables: Use vials, caps, and syringe filters that are certified to be free of nitrosamines or their precursors.[3] Avoid plasticware where possible, as additives can be a source of contamination.
-
Gas Supply: The quality of the gas delivered to the mass spectrometer can impact the background for some nitrosamines.[5] Compare different gas generation systems or use high-purity gas cylinders to investigate this as a potential source.[5]
-
Carryover: Implement a robust needle wash protocol using a strong organic solvent. Injecting blanks between samples can help identify and mitigate carryover.[3] Optimizing the chromatographic gradient can also help ensure all analytes elute from the column in each run.[9]
Issue 2: Poor Peak Shape and Low Sensitivity
Poor chromatography directly impacts sensitivity and the ability to accurately integrate peaks at the LOQ.
Root Causes & Investigation Workflow:
Caption: Troubleshooting workflow for poor peak shape and sensitivity.
Corrective Actions:
-
Sample Diluent: Ideally, use water or a weak solvent as the sample diluent to ensure good peak shape upon injection.[5] If the sample is not soluble, a minimal amount of organic solvent should be used. This can be a limiting factor for achieving the lowest LOQs.[5]
-
Chromatography: Select the appropriate column chemistry to achieve resolution between the API and the trace nitrosamines.[8] For NDSRIs that are structurally similar to the API, this may require significant method development. Directing the large API peak to waste can help minimize source contamination and suppression.[8]
-
Mass Spectrometer Optimization:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is often used for small, volatile nitrosamines, while electrospray ionization (ESI) is typically better for larger, more polar NDSRIs.[8] Ensure source parameters (e.g., gas flow, temperature) are optimized.[3]
-
Compound-Dependent Parameters: Optimize parameters like declustering potential (DP) or collision energy (CE) for each nitrosamine to maximize signal and minimize in-source fragmentation or interferences.[5]
-
Issue 3: Matrix Effects - Ion Suppression or Enhancement
The sample matrix can significantly impact the ionization efficiency of the target analytes, leading to inaccurate quantification.
Mitigation Strategies:
-
Effective Sample Preparation: The goal is to remove as much of the interfering matrix as possible while efficiently extracting the nitrosamines.
-
Simple Dilute-and-Shoot: Suitable for cleaner matrices, but may not be sufficient for complex formulations.[5]
-
Liquid-Liquid Extraction (LLE): A common technique to separate nitrosamines from the sample matrix.[11]
-
Solid-Phase Extraction (SPE): Can provide a cleaner extract and concentrate the analytes, helping to achieve lower LOQs.
-
-
Chromatographic Separation: Ensure that the nitrosamines are chromatographically separated from the bulk of the matrix components, especially the API.[8]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for each analyte will co-elute and experience the same ionization effects, allowing for accurate correction during data processing.[11]
Experimental Protocol: Generic Sample Preparation for a Solid Dosage Form
This protocol provides a starting point for developing a sample preparation method. Note: This method must be optimized and validated for each specific drug product matrix.
Objective: To extract N-nitrosamines from a solid tablet formulation for LC-MS/MS analysis.
Materials:
-
Certified nitrosamine-free methanol and water.
-
0.45 µm PVDF or PTFE syringe filters (validate for non-interference).[10]
-
Centrifuge tubes (15 mL).
-
Vortex mixer and centrifuge.
-
Analytical balance.
Procedure:
-
Sample Weighing: Accurately weigh a portion of the crushed tablet powder equivalent to a single dose into a 15 mL centrifuge tube.
-
Spiking (for recovery/QC): If preparing a spiked sample, add the appropriate volume of the nitrosamine spiking solution at this stage.
-
Extraction:
-
Add 5 mL of a suitable extraction solvent (e.g., methanol or dichloromethane).[10] The choice of solvent depends on the solubility of the API and the nitrosamines and must be optimized.
-
Add the internal standard solution.
-
-
Vortexing: Vortex the sample for 1-2 minutes to ensure thorough mixing and dissolution.[10]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to pellet the insoluble excipients.[10]
-
Filtration: Carefully transfer the supernatant to a syringe and filter through a 0.45 µm syringe filter into an autosampler vial.[10]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Data Presentation: Key Parameters for Method Validation
When validating a method for low-level nitrosamine quantification, the following parameters are critical.
| Validation Parameter | Acceptance Criterion | Rationale & Compliance Basis |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Ensures reliable quantification at the lowest reportable level.[3] |
| Precision at LOQ | %RSD ≤ 20% | Demonstrates reproducibility at the lower end of the calibration range (ICH Q2(R2)).[3] |
| Accuracy (Recovery) | 80 – 120% | Confirms the effectiveness of the sample preparation process (EMA Bioanalytical Method Guidelines).[3] |
| Calibration Curve Linearity | r² ≥ 0.995 | Ensures a linear relationship between concentration and response across the desired range. |
| Specificity | No interference at the retention time of the analytes in blank matrix. | Confirms that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. |
References
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]
-
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. LCGC International. [Link]
-
Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing. Contract Laboratory. [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent Technologies. [Link]
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. National Institutes of Health (NIH). [Link]
-
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. Egyptian Drug Authority. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Institutes of Health (NIH). [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration. [Link]
-
Nitrosamine impurities. European Medicines Agency (EMA). [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. [Link]
-
High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. Agilent Technologies. [Link]
-
Nitrosamines in Pharma. Ellutia. [Link]
Sources
- 1. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. sepscience.com [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ellutia.com [ellutia.com]
- 8. waters.com [waters.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. fda.gov [fda.gov]
Technical Support Center: Advanced Strategies for Differentiating N,N-Diamylnitrosamine
Welcome to our dedicated technical support guide for researchers, analytical scientists, and drug development professionals. This document provides in-depth, field-proven insights into the complex challenge of accurately identifying and quantifying N,N-Diamylnitrosamine (NDAN) by differentiating it from its isomeric and isobaric interferences. As regulatory scrutiny over nitrosamine impurities intensifies, robust and unambiguous analytical methods are not just a scientific necessity but a critical component of compliance.[1][2][3] This guide is structured to address the practical issues you face in the laboratory, moving beyond basic protocols to explain the causality behind experimental choices, ensuring your methods are both accurate and defensible.
The Core Challenge: Why Is NDAN So Difficult to Analyze?
N,N-Diamylnitrosamine, also known as N-Nitrosodipentylamine, is a member of the nitrosamine class of compounds, which are considered probable human carcinogens.[1] Its detection at trace levels is complicated by the presence of other molecules that are structurally similar (isomers) or have the same nominal mass (isobars). These interferences can lead to false-positive results or inaccurate quantification, triggering unnecessary investigations, product recalls, and regulatory delays.[4]
-
Isomeric Interference: Isomers are compounds with the same molecular formula (and thus the same exact mass) but different structural arrangements. Standard mass spectrometry cannot distinguish them without prior chromatographic separation. For NDAN (C₁₀H₂₂N₂O), several isomers could theoretically exist, arising from different arrangements of the alkyl chains attached to the nitrosamine functional group.
-
Isobaric Interference: Isobars are molecules with different molecular formulas but the same nominal mass. While they can be distinguished by high-resolution mass spectrometry (HRMS), they can be a significant source of interference in lower-resolution instruments like triple quadrupole (QqQ) mass spectrometers.
The primary goal of a robust analytical method is, therefore, to unequivocally distinguish NDAN from these potential interferences. This requires a multi-faceted approach combining optimized chromatography and mass spectrometry.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most likely isomers of N,N-Diamylnitrosamine I should be aware of?
When developing a method, it is crucial to consider potential isomeric impurities that may arise from starting materials or side reactions. While an exhaustive list is impossible, the most probable isomers are other C₁₀ nitrosamines. Understanding their structures is the first step toward developing a selective chromatographic method.
| Compound Name | Structure | Molecular Formula | Exact Mass |
| N,N-Diamylnitrosamine (NDAN) | (CH₃(CH₂)₄)₂N-N=O | C₁₀H₂₂N₂O | 186.1732 |
| N-Nitroso-N-methyl-N-nonylamine | CH₃(CH₂)₈-N(CH₃)-N=O | C₁₀H₂₂N₂O | 186.1732 |
| N-Nitroso-N-ethyl-N-octylamine | CH₃(CH₂)₇-N(C₂H₅)-N=O | C₁₀H₂₂N₂O | 186.1732 |
| N-Nitroso-N-propyl-N-heptylamine | CH₃(CH₂)₆-N(C₃H₇)-N=O | C₁₀H₂₂N₂O | 186.1732 |
| N-Nitroso-N-butyl-N-hexylamine | CH₃(CH₂)₅-N(C₄H₉)-N=O | C₁₀H₂₂N₂O | 186.1732 |
Table 1: Common Isomers of N,N-Diamylnitrosamine.
FAQ 2: My NDAN peak is showing a significant shoulder, or I'm seeing two closely eluting peaks. How can I resolve them?
This is a classic sign of isomeric co-elution. Because isomers have the same mass, you cannot resolve this with your mass spectrometer. The solution lies entirely in optimizing your chromatographic separation. Chromatographic separation of nitrosamine isomers is a known analytical challenge due to their structural similarity.[5]
| Parameter | Action & Rationale |
| Column Chemistry | Switch to an alternative selectivity column. If you are using a standard C18 column, the separation is primarily driven by hydrophobicity. Isomers with similar hydrophobicity will co-elute. Consider a Phenyl-Hexyl or a Polar Embedded column. The phenyl groups offer pi-pi interactions, while polar-embedded phases offer alternative dipole-dipole interactions, both of which can differentiate subtle structural differences between isomers. |
| Mobile Phase Gradient | Decrease the gradient slope (make it shallower). A slower increase in organic solvent composition increases the residence time of the analytes on the column, providing more opportunities for the stationary phase to interact differently with the isomers and improve resolution. |
| Temperature | Systematically vary the column temperature. Temperature affects analyte viscosity and interaction kinetics with the stationary phase. Sometimes, decreasing the temperature can enhance resolution, while other times, increasing it may be beneficial. A systematic study (e.g., 25°C, 30°C, 35°C, 40°C) is recommended.[6] |
| Flow Rate | Optimize the flow rate. Lowering the flow rate can sometimes improve resolution, but be mindful of the trade-off with analysis time and peak broadening due to diffusion. |
-
Establish a Baseline: Run your current method with a standard containing NDAN and any available isomers to document the initial resolution.
-
Column Screening: If available, screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano). This is often the most impactful change.
-
Gradient Optimization: On the most promising column, systematically adjust the gradient. Start by doubling the gradient time to halve the slope. Analyze the effect on resolution.
-
Temperature Tuning: Once the gradient is optimized, evaluate the effect of temperature on the separation.
-
Validation: Once satisfactory resolution is achieved, ensure the method is robust by performing small, deliberate changes to the method parameters and confirming that the resolution is maintained.
FAQ 3: I have a peak at the correct m/z for NDAN, but how do I confirm it's not an isobaric interference?
This is where mass spectrometry, specifically tandem mass spectrometry (MS/MS), becomes essential. Isobars, having different elemental compositions, will almost certainly produce different fragment ions upon collision-induced dissociation (CID). The fragmentation pattern of a molecule is a characteristic fingerprint that can be used for definitive identification.
Protonated nitrosamine compounds generally produce diagnostic fragment ions upon MS/MS.[7][8] A common fragmentation pathway is the neutral loss of the NO radical, which corresponds to a loss of 30 Da.[7]
Caption: Workflow for isobar differentiation using tandem mass spectrometry.
For NDAN ([M+H]⁺, m/z 187.18), the fragmentation is dominated by alpha-cleavage. The primary fragment ions would arise from the loss of alkyl chains.
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Description |
| 187.18 | 157.17 | 30 | Loss of NO radical (•NO) |
| 187.18 | 116.14 | 71 | Loss of pentyl radical (•C₅H₁₁) |
| 187.18 | 88.11 | 99 | Cleavage resulting in [C₅H₁₂N]⁺ |
| 187.18 | 71.08 | 116 | Cleavage resulting in [C₅H₁₁]⁺ |
Table 2: Predicted MS/MS Fragmentation of N,N-Diamylnitrosamine.
Crucial Step: You must analyze a certified reference standard of N,N-Diamylnitrosamine to obtain a definitive fragmentation pattern on your specific instrument. This reference spectrum is the ground truth for confirming the identity of unknown peaks in your samples.
FAQ 4: Can High-Resolution Mass Spectrometry (HRMS) solve all my problems with interferences?
HRMS is an incredibly powerful tool, but it is not a silver bullet.
-
What HRMS can do: It can easily differentiate isobars . An instrument with high resolving power (e.g., > 60,000) can measure mass with enough accuracy to determine the elemental composition of an ion. For example, if you have an interfering compound with the same nominal mass as NDAN but a different formula (e.g., containing sulfur instead of nitrogen and oxygen), HRMS will show two distinct peaks at slightly different m/z values. This provides excellent selectivity.[9][10]
-
What HRMS cannot do: It cannot differentiate isomers . Since isomers have the same elemental composition, they have the exact same mass. Therefore, even the highest resolution mass spectrometer will see them as a single peak. For isomers, you are still entirely reliant on effective chromatographic separation.
Caption: Decision tree for selecting the appropriate analytical strategy.
Troubleshooting Common Pitfalls
-
In-situ Formation of Nitrosamines: Acidic conditions during sample preparation can sometimes cause the formation of nitrosamines, leading to artificially high results. If this is suspected, consider using a nitrite scavenger like ascorbic acid in your sample diluent.[4]
-
Matrix Effects: Complex sample matrices can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (e.g., NDAN-d22) is the most effective way to compensate for these effects.
-
Low Sensitivity: Achieving the low detection limits required by regulatory bodies can be challenging.[11] Ensure your mass spectrometer is properly tuned and that sample preparation includes an effective concentration step, such as solid-phase extraction (SPE), as described in methods like EPA 521.[12][13]
By combining meticulous chromatographic development with the specificity of tandem or high-resolution mass spectrometry, you can build a robust and reliable method for the analysis of N,N-Diamylnitrosamine. Always validate your method according to regulatory guidelines to ensure it is fit for purpose and that your results are scientifically sound and defensible.[3][14]
References
-
Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Available at: [Link]
-
Charlebois, J. P., Lister, A., & LeBlanc, Y. (2015). MS–MS spectra of the seven nitrosamines. ResearchGate. Available at: [Link]
-
Panchal, D., Sutar, A., & Patel, P. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Available at: [Link]
-
United States Pharmacopeia. (2023). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Available at: [Link]
-
Wang, Y., et al. (2021). Absolute Quantitation of N-Nitrosamines by Coulometric Mass Spectrometry without Using Standards. Analytical Chemistry. Available at: [Link]
-
Barcelo-Barrachina, E., et al. (2015). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 7(15), 6258-6268. Available at: [Link]
-
Barcelo-Barrachina, E., et al. (2015). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. ResearchGate. Available at: [Link]
-
Barcelo-Barrachina, E., et al. (2015). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument [PDF]. ResearchGate. Available at: [Link]
-
Farrelly, J. G., & Stewart, M. L. (1982). Microsomal metabolism of the Z and E isomers of N-nitroso-N-methyl-N-n-pentylamine. Carcinogenesis, 3(11), 1299-1302. Available at: [Link]
-
Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Isomeric Nitrosamines Analysis. ResolveMass. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-NERL: 521: Nitrosamines in water by SPE and GC/MS/MS. National Environmental Methods Index. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals. EDQM. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. Available at: [Link]
-
Valisure. (2021). Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. Valisure. Available at: [Link]
-
Resolian Analytical Sciences. (n.d.). Preventing False Positives in Nitrosamine Testing. Resolian. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. FDA. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass. Available at: [Link]
-
ResearchGate. (2025). (PDF) NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. ResearchGate. Available at: [Link]
-
ECA Academy. (2024). FDA: Updated Guidance for Nitrosamines. ECA Academy. Available at: [Link]
-
Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate. Available at: [Link]
-
Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Eurofins. Available at: [Link]
-
Ye, W., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4749. Available at: [Link]
-
LCGC International. (2025). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. LCGC International. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of dimethylamine. Doc Brown's Chemistry. Available at: [Link]
-
Liang, S. H. (n.d.). (PDF) Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate. Available at: [Link]
-
Schantz, M. (2016). Determination of N-Nitrosamines by USEPA Method 521 using Triple Quadrupole Gas Chromatography Mass Spectrometry. Pittcon 2016. Available at: [Link]
-
Ye, W., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. PubMed. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. ResolveMass. Available at: [Link]
-
Agilent Technologies, Inc. (2018). Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. Agilent. Available at: [Link]
-
LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. LibreTexts. Available at: [Link]
-
Pharmaceutical Outsourcing. (2024). What Does the FDA's Recent Update of the Nitrosamine Guidance Convey?. Pharmaceutical Outsourcing. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fda.gov [fda.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolian.com [resolian.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. NEMI Method Summary - 521 [nemi.gov]
- 14. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
Improving recovery of volatile nitrosamines during sample preparation
Welcome to the technical support center for volatile nitrosamine analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving consistent and high recovery rates for volatile nitrosamines during sample preparation. Given the low acceptable intake limits set by regulatory bodies like the FDA and EMA, robust and accurate quantification is paramount.[1][2] This resource provides in-depth, experience-based answers to common issues, explains the scientific principles behind our recommendations, and offers detailed protocols to enhance the reliability of your results.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions about nitrosamine analysis to provide context for the troubleshooting guide that follows.
Q1: Why are volatile nitrosamines so challenging to analyze accurately?
A: The accurate analysis of volatile nitrosamines at trace levels is inherently difficult due to a combination of their physicochemical properties and the complexity of sample matrices.[3] Key challenges include:
-
Volatility and Analyte Loss: Small, volatile nitrosamines like N-nitrosodimethylamine (NDMA) can be easily lost during sample concentration steps, such as evaporation under nitrogen.[4] Careful control of temperature and gas flow is critical to prevent this.
-
Matrix Effects: Pharmaceutical drug products are complex mixtures of active ingredients (APIs) and excipients. These components can interfere with the extraction process, leading to poor recovery, or cause ion suppression/enhancement in the mass spectrometer, affecting accuracy.[4][5]
-
In-Situ Formation: A significant risk is the artificial formation of nitrosamines during sample preparation.[4][5] This can occur if precursor amines (secondary or tertiary) and nitrosating agents (like residual nitrites) are present in the sample and exposed to acidic conditions or high temperatures.[6][7]
-
Contamination Risk: Volatile nitrosamines can be present in the laboratory environment, arising from sources like plasticware, rubber products (including gloves), solvents, and even ambient air, leading to false positives.[6][8][9]
-
Analyte Instability: Nitrosamines are susceptible to degradation, particularly when exposed to UV light (photolysis).[10][11] Sample handling and storage must be designed to minimize light exposure.
Q2: What is the single most critical factor to control during sample preparation to avoid inaccurate results?
A: Preventing the artificial in-situ formation of nitrosamines is arguably the most critical factor. A false positive or an artificially inflated result can have significant consequences. This is primarily controlled by managing the sample's pH and temperature.
-
pH Control: The optimal pH for nitrosation is acidic, typically between pH 3 and 4. During sample preparation, it is crucial to maintain a neutral to slightly basic pH (generally pH > 7) to minimize the risk of new nitrosamine formation.[10] However, some nitrosamines can degrade under strongly basic conditions, so a careful balance is needed.
-
Temperature Control: High temperatures used during sample extraction or concentration can accelerate the reaction between precursor amines and nitrosating agents.[4][7] Therefore, all steps should be performed at controlled, minimized temperatures.
To proactively prevent in-situ formation, it is best practice to add a nitrosation inhibitor or "scavenger," such as ascorbic acid or sulfamic acid, to the sample at the very beginning of the preparation process.[5]
Q3: What are the primary sample preparation techniques used for volatile nitrosamines?
A: The goal is to isolate and concentrate the target nitrosamines from the complex sample matrix. The most common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[4]
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleanup and concentration.[12] It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the nitrosamines. Interfering compounds are washed away, and the purified nitrosamines are then eluted with a small volume of solvent. The choice of sorbent is critical and depends on the specific nitrosamines and the sample matrix.[13]
-
Liquid-Liquid Extraction (LLE): In this technique, the sample is mixed with an immiscible organic solvent (like dichloromethane). The nitrosamines partition into the organic layer, which is then separated, dried, and concentrated for analysis.[12][14] Salting-out LLE (SALLE), where salt is added to the aqueous layer to decrease the solubility of the analyte and promote its transfer to the organic phase, can significantly improve extraction efficiency.[12][15]
Section 2: Troubleshooting Guide for Low Recovery
This section is structured to help you diagnose and solve specific problems encountered during sample preparation.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or no recovery of all nitrosamines, including the surrogate standard. | 1. Inefficient Extraction: The chosen solvent or SPE sorbent is not effectively capturing the analytes from the matrix. 2. Analyte Loss During Elution/Drying: The elution solvent is not strong enough, or the sample is being over-dried. 3. Improper pH: The sample pH may be causing degradation of certain nitrosamines. | 1. Optimize Extraction: For LLE, try a different solvent like dichloromethane.[12] For SPE, screen different sorbent types (e.g., activated carbon, mixed-mode cation exchange). Activated carbon is particularly effective for polar nitrosamines.[16] Ensure vigorous mixing (vortexing, shaking) for a sufficient duration to reach equilibrium.[4] 2. Verify Elution & Drying: Ensure the elution solvent is appropriate for the sorbent and analytes. For SPE, ensure the sorbent bed does not dry out between the conditioning and sample loading steps. When concentrating the final extract, use a gentle stream of nitrogen and a controlled temperature water bath. Avoid evaporating to complete dryness, which causes loss of volatile compounds.[4] For aqueous samples processed by SPE, completely drying the sorbent with dry air or nitrogen before elution can improve recovery.[17] 3. Check and Adjust pH: Volatile nitrosamines are generally stable at neutral and basic pH.[10][11] Ensure your sample diluent is buffered appropriately. Avoid strongly acidic conditions ( |
| Poor recovery specifically for polar, early-eluting nitrosamines (e.g., NDMA). | 1. Breakthrough on SPE Cartridge: The sorbent has insufficient retention for highly polar analytes, allowing them to pass through during sample loading. 2. Inefficient Partitioning in LLE: Highly polar nitrosamines have low affinity for common LLE solvents like dichloromethane. | 1. Select Appropriate SPE Sorbent: Traditional C18 sorbents may not be suitable. Use sorbents designed for polar analytes, such as activated coconut charcoal (as recommended in EPA Method 521) or certain polymeric mixed-mode cartridges.[18] 2. Modify LLE: Use the "salting-out" effect by adding sodium chloride to the aqueous sample before LLE to decrease the polarity of the aqueous phase and drive the polar nitrosamines into the organic solvent.[12][15] |
| Inconsistent recovery from sample to sample (high %RSD). | 1. Matrix Variability: The drug product matrix is complex and may vary slightly between batches, affecting extraction efficiency. 2. Inconsistent Manual Procedure: Manual sample preparation steps, especially LLE or SPE, can introduce variability.[4] 3. Channeling in SPE Cartridge: The sample is passing through the SPE cartridge too quickly or unevenly, leading to inefficient interaction with the sorbent. | 1. Use an Internal Standard: The most effective way to correct for variability is to use a stable isotope-labeled internal standard (e.g., NDMA-d6) that is chemically identical to the analyte. It should be added to every sample before extraction to compensate for any analyte loss or matrix effects during the entire process.[19] 2. Automate Sample Prep: If possible, use an automated SPE system to improve precision and reproducibility.[20] 3. Optimize SPE Flow Rate: Ensure the sample is loaded onto the SPE cartridge at a slow, controlled, and consistent flow rate to allow for proper binding of the analytes to the sorbent. |
| Results are unexpectedly high or show nitrosamines not expected to be present. | 1. In-Situ Formation: Precursors in the sample are reacting to form nitrosamines during preparation (e.g., under acidic conditions).[6] 2. Environmental/Material Contamination: Contamination from gloves, solvents, plasticware, or the air is being introduced.[4][6][8] | 1. Add a Scavenger: Add ascorbic acid or sulfamic acid to the sample diluent to inhibit the nitrosation reaction.[5] Maintain a neutral or slightly basic pH throughout the process. 2. Conduct a Blank Analysis: Prepare a "method blank" (a sample with no drug product, using only the reagents and materials) alongside your actual samples. This will reveal any background contamination. Test all materials (e.g., filters, vials) for nitrosamine leaching beforehand.[6] Use high-purity solvents. |
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Solid-Phase Extraction (SPE) for Volatile Nitrosamines from an Aqueous Matrix
This protocol is a general framework based on established methods like EPA 521 and must be optimized for your specific matrix and target analytes.[20] Using a stable isotope-labeled surrogate standard, added before extraction, is essential for validating recovery.
Materials:
-
SPE Cartridges: Activated Coconut Charcoal, 6 mL, 500 mg (or other appropriate sorbent)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Reagent Water (all high purity)
-
Reagents: Ascorbic Acid, Anhydrous Sodium Sulfate
-
SPE Vacuum Manifold, Collection Vials, Evaporation System (e.g., N-Evap)
Step-by-Step Methodology:
-
Sample Preparation:
-
Measure 500 mL of the aqueous sample.
-
Add a nitrosation inhibitor (e.g., ascorbic acid).
-
Spike the sample with a known amount of surrogate standard (e.g., NDMA-d6). Mix thoroughly.
-
-
SPE Cartridge Conditioning (Critical Step):
-
Purpose: To activate the sorbent and ensure a consistent, wetted surface for sample interaction.
-
Wash the cartridge with 5 mL of DCM.
-
Wash the cartridge with 5 mL of MeOH.
-
Equilibrate the cartridge with 10 mL of reagent water. Crucially, do not allow the sorbent bed to go dry from this point until the sample has been loaded.
-
-
Sample Loading:
-
Purpose: To pass the sample through the sorbent, allowing the nitrosamines to be retained.
-
Load the entire 500 mL sample through the conditioned cartridge at a slow and steady flow rate (e.g., 10 mL/min).
-
-
Sorbent Drying:
-
Analyte Elution:
-
Purpose: To wash the retained nitrosamines off the sorbent using a strong organic solvent.
-
Place a collection tube inside the manifold.
-
Elute the nitrosamines from the cartridge by passing 5 mL of DCM through it at a slow flow rate (e.g., 1-2 mL/min).
-
-
Extract Drying and Concentration:
-
Purpose: To remove any remaining water from the eluate and concentrate the sample to increase sensitivity.
-
Pass the DCM eluate through a small column containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath (e.g., 35-40°C). Do not evaporate to dryness.
-
Add the internal standard just before analysis. The sample is now ready for GC-MS/MS or LC-MS/MS analysis.
-
Visualization of Key Processes
References
-
Steed, J. (2025, March 28). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Retrieved from [Link]
-
Phenomenex. (n.d.). Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction. Retrieved from [Link]
-
Anonymous. (2023, January 16). Nitrosamines in solution at pH 7. ECA Academy. Retrieved from [Link]
-
ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2023, August 4). CDER Nitrosamine Impurity Acceptable Intake Limits. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in meat samples. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. Retrieved from [Link]
-
AZoM. (2022, December 2). Rapid, Quantitative Analysis of Volatile Nitrosamine Impurities in Drug Products. Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
ECA Academy. (2023, December 13). Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS. Retrieved from [Link]
-
LCGC International. (2025, April 15). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. Retrieved from [Link]
-
The Analytical Scientist. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Long Term Stability of Volatile Nitrosamines in Human Urine. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Improving the Chromatographic Analysis of N-Nitrosamines in Drinking Water by Completely Drying the Solid Sorbent Using. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantification of Trace Nitrosamines with GC-MS: When and Why?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996, December). Method 8070A: Nitrosamines by Gas Chromatography. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
ACS Publications. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Retrieved from [Link]
-
ECA Academy. (2024, September 18). FDA: Updated Guidance for Nitrosamines. Retrieved from [Link]
-
ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]
-
Oxford Academic. (2016, July 5). Long-Term Stability of Volatile Nitrosamines in Human Urine. Retrieved from [Link]
-
Agilent. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Volatile N-Nitrosamines in various fish products. Retrieved from [Link]
-
YouTube. (2025, June 25). GDF2025 - D2S02- Nitrosamine Related Guidance. Retrieved from [Link]
Sources
- 1. azom.com [azom.com]
- 2. fda.gov [fda.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. phenomenex.com [phenomenex.com]
- 17. pjoes.com [pjoes.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
Selection of appropriate internal standards for N,N-Diamylnitrosamine analysis
An essential component of robust and reliable quantitative analysis is the proper selection and implementation of an internal standard (IS). For the analysis of N,N-Diamylnitrosamine (NDAN), a carefully chosen internal standard is critical for correcting variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of the results.
This technical support guide provides a comprehensive overview, in a question-and-answer format, to assist researchers, scientists, and drug development professionals in selecting and validating an appropriate internal standard for NDAN analysis.
Frequently Asked Questions (FAQs) on Internal Standard Selection
Q1: What is the primary role of an internal standard in NDAN analysis?
An internal standard is a compound added in a constant, known amount to all samples, calibration standards, and quality controls before sample processing. Its purpose is to mimic the analytical behavior of the target analyte, NDAN. By comparing the response of the analyte to the response of the IS, one can correct for the loss of analyte during sample preparation and variations in instrument performance.[1][2] This is particularly crucial for trace-level analysis where even minor variations can significantly impact the final quantitative result.[3]
Q2: What is the most suitable type of internal standard for N,N-Diamylnitrosamine (NDAN) analysis?
The gold standard and most highly recommended internal standard for mass spectrometry-based methods (e.g., LC-MS/MS, GC-MS) is a stable isotopically labeled (SIL) analog of the analyte.[2][4] For NDAN, this would ideally be a deuterated or ¹⁵N-labeled version, such as N,N-Diamylnitrosamine-d₁₄ or N,N-Diamylnitrosamine-¹⁵N₂ .
Why are SIL standards preferred?
-
Similar Physicochemical Properties : SIL standards have nearly identical chemical and physical properties to the unlabeled analyte.[4] This ensures they behave similarly during extraction, derivatization, and chromatography.
-
Co-elution : They typically co-elute with the analyte, which is ideal for correcting matrix effects in LC-MS analysis.
-
Mass Difference : They are easily differentiated from the analyte by their difference in mass-to-charge ratio (m/z) in the mass spectrometer.[4]
Q3: What should I do if a stable isotopically labeled standard for NDAN is not commercially available?
If a SIL-NDAN is unavailable, the next best option is to use a structurally similar compound. However, this approach carries significant risks and requires more extensive validation. A potential candidate could be another N-nitrosamine with a similar alkyl chain length that is not expected to be present in the sample, for example, N-Nitrosodihexylamine.
Key considerations when using a structural analog:
-
Extraction Recovery : You must rigorously validate that the extraction recovery of the analog closely matches that of NDAN across different matrices.
-
Chromatographic Behavior : The IS should elute close to, but be chromatographically resolved from, NDAN. Perfect co-elution is not expected and could lead to interference.
-
Ionization Efficiency : The analog's ionization efficiency should be similar to NDAN and show a similar response to matrix effects.
-
Absence in Samples : It is absolutely critical to confirm that the chosen analog is not present in any of the test samples.[1]
Q4: Are there any risks associated with using deuterated internal standards?
Deuterated standards are widely used and generally reliable.[4][5] The primary concern is the potential for hydrogen-deuterium (H-D) exchange, which can compromise the integrity of the standard.[4] However, this is mainly a risk when deuterium is attached to a heteroatom (like O, N, S). For a compound like NDAN, deuteration on the carbon atoms of the amyl chains results in a very stable label with a negligible risk of H-D exchange under typical analytical conditions.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in Internal Standard (IS) response across a run. | 1. Inconsistent addition of IS to samples. 2. Degradation of the IS in the sample matrix or during storage. 3. Poor instrument stability. | 1. Use a calibrated positive displacement pipette. Prepare samples in batches to ensure consistency. 2. Investigate the stability of the IS in the matrix. Nitrosamines can be light-sensitive; store samples in amber vials.[6] 3. Perform system suitability tests and instrument calibration before the analytical run. |
| Analyte/IS response ratio is not linear in the calibration curve. | 1. The concentration of the IS is too high, causing detector saturation. 2. The IS is interfering with the analyte's ionization (ion suppression). 3. The chosen IS is not behaving similarly to the analyte across the concentration range. | 1. Reduce the concentration of the IS. The IS response should be well within the linear dynamic range of the detector.[1] 2. If using a structural analog, this is a known risk. The ideal solution is to switch to a SIL standard. If not possible, chromatographic separation must be optimized. 3. This indicates the IS is not a suitable surrogate. Re-evaluate the choice of IS based on its physicochemical properties relative to NDAN. |
| Poor recovery of both analyte and IS. | 1. Inefficient sample extraction procedure (e.g., wrong SPE sorbent, incorrect elution solvent). 2. Degradation of both compounds during sample processing. | 1. Re-optimize the sample preparation method. For nitrosamines, solid-phase extraction (SPE) is common.[3][7] Ensure the chosen method is validated for NDAN. 2. Check for pH or temperature-related instability. Ensure all processing steps are performed consistently. |
| The IS is detected in blank matrix samples. | 1. The IS is naturally present in the sample matrix. 2. Cross-contamination from glassware, pipette tips, or the autosampler. | 1. The chosen compound is not a suitable IS and must be replaced.[1] 2. Implement rigorous cleaning procedures for all lab equipment. Run solvent blanks between samples to check for carryover. |
Workflow and Protocols
Diagram: Internal Standard Selection and Validation Workflow
The following diagram outlines the logical steps for selecting and validating an internal standard for NDAN analysis.
Caption: Workflow for selecting and validating an internal standard.
Experimental Protocol: Validation of a Selected Internal Standard
This protocol assumes a SIL standard (NDAN-d₁₄) has been selected for use with an LC-MS/MS method, as recommended by regulatory bodies for nitrosamine analysis.[3][8][9]
Objective: To validate NDAN-d₁₄ as a suitable internal standard for the quantitative analysis of NDAN in a specific sample matrix (e.g., drug product).
Materials:
-
N,N-Diamylnitrosamine (NDAN) certified reference standard.
-
N,N-Diamylnitrosamine-d₁₄ (NDAN-d₁₄) certified reference standard.
-
Control matrix (blank sample known to be free of NDAN).
-
HPLC-grade solvents (e.g., methanol, water, formic acid).
-
Calibrated analytical balance and pipettes.
-
LC-MS/MS system.
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare individual stock solutions of NDAN and NDAN-d₁₄ in methanol (e.g., 1 mg/mL). Store appropriately, protected from light.[6]
-
Prepare an intermediate stock solution of the internal standard (IS Working Solution) at a concentration that will yield a robust detector response when spiked into samples (e.g., 1 µg/mL).[8]
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking known amounts of NDAN into the blank matrix extract.
-
Add a constant volume of the IS Working Solution to each calibration standard to achieve a fixed final concentration (e.g., 50 ng/mL).
-
The final calibration curve should cover the expected concentration range of NDAN in the test samples.
-
-
Quality Control (QC) Sample Preparation:
-
Prepare QC samples by spiking the blank matrix at low, medium, and high concentrations of NDAN.
-
Add the same fixed amount of the IS to each QC sample as was added to the calibration standards.
-
-
Matrix Effect Evaluation:
-
Test 1 (Neat Standard): Prepare a solution of NDAN and NDAN-d₁₄ in the final mobile phase composition.
-
Test 2 (Post-Extraction Spike): Extract a blank matrix sample. Spike the final extract with the same concentrations of NDAN and NDAN-d₁₄ as in Test 1.
-
Analysis: Inject both sets of samples. Calculate the matrix effect by comparing the peak areas from Test 2 with those from Test 1. A properly functioning SIL standard should show a similar degree of ion suppression or enhancement as the analyte, resulting in a consistent analyte/IS area ratio.
-
-
Extraction Recovery Evaluation:
-
Test A (Pre-Extraction Spike): Spike a blank matrix sample with NDAN and NDAN-d₁₄ before the extraction process.
-
Test B (Post-Extraction Spike): Use the samples prepared for the Matrix Effect evaluation (Test 2).
-
Analysis: Inject both sets of samples. Calculate the extraction recovery by comparing the peak area ratios (Analyte/IS) from Test A and Test B. Since the SIL standard should have a nearly identical recovery to the analyte, the ratio should be close to 1.0.
-
-
Data Analysis and Acceptance Criteria:
-
Linearity: The calibration curve (Analyte/IS area ratio vs. Analyte concentration) should have a correlation coefficient (r²) of ≥ 0.99.[8]
-
Accuracy & Precision: The calculated concentrations of the QC samples should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification).
-
System Suitability: The performance of the analytical system should be verified before and during the analysis, as per USP <1469> guidelines.[10]
-
This rigorous validation ensures that the chosen internal standard provides a self-validating system, leading to trustworthy and accurate quantitative results for N,N-Diamylnitrosamine.
References
-
Liebisch, G., et al. (2013). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PubMed Central. Available at: [Link]
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Waters Corporation. Available at: [Link]
-
Advent Chembio. (n.d.). Buy Deuterated Nitrosamine Standards Online. Advent Chembio. Available at: [Link]
-
USP. (2021). Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. YouTube. Available at: [Link]
-
Ma, J., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). MRM parameters of 12 nitrosamines and 5 internal standards. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. EPA. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). ResolveMass Laboratories Inc.. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8070A: Nitrosamines by Gas Chromatography. EPA. Available at: [Link]
-
Outsourced Pharma. (2024). What Does the FDA's Recent Update of the Nitrosamine Guidance Convey? Outsourced Pharma. Available at: [Link]
-
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. FDA. Available at: [Link]
-
Spectroscopy Online. (n.d.). Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. Spectroscopy Online. Available at: [Link]
-
Federal Register. (2024). Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. Federal Register. Available at: [Link]
-
Agilent. (2018). Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. Agilent. Available at: [Link]
Sources
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 6. epa.gov [epa.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. usp.org [usp.org]
Optimizing ionization source conditions for enhanced N-nitrosamine detection
Welcome to the technical support center for N-nitrosamine analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to achieve sensitive and robust detection of N-nitrosamine impurities by LC-MS. Given the potent carcinogenic nature of many N-nitrosamines and the stringent regulatory limits on their presence in pharmaceutical products, highly optimized analytical methods are not just recommended, but essential.[1][2]
This resource is structured to provide direct, actionable advice through a troubleshooting guide and a set of frequently asked questions. We will delve into the causality behind experimental choices, focusing primarily on Atmospheric Pressure Chemical Ionization (APCI), the standard and preferred ionization technique for small, volatile nitrosamines.[3][4]
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the analysis of N-nitrosamines. Each issue is followed by a series of questions to diagnose the root cause and a step-by-step protocol to resolve it.
Issue 1: Low Sensitivity or No Signal for Nitrosamine Analytes
This is one of the most frequent challenges, particularly for small nitrosamines like N-nitrosodimethylamine (NDMA).
Initial Diagnosis Questions:
-
Is the mass spectrometer tuned and calibrated?
-
Have you confirmed the correct precursor and product ions in your MRM transitions?
-
Are you using the appropriate ionization source? For small, volatile nitrosamines, APCI is generally superior to Electrospray Ionization (ESI).[4][5]
-
Is the LC flow rate compatible with your APCI source? APCI performs optimally at flow rates of 100 µL/min or higher.[3]
Root Cause & Solution Pathways
A. Inefficient Ionization in the APCI Source
-
Scientific Rationale: APCI is a gas-phase ionization technique. It requires the complete vaporization and desolvation of the analyte before it can be ionized by reacting with charged reagent gas molecules created by a corona discharge.[5] If thermal energy is insufficient, the analyte remains in liquid droplets and never reaches the corona discharge region, resulting in a poor signal.
-
Troubleshooting Protocol:
-
Increase Vaporizer/Probe Temperature: This is the most critical parameter. Systematically increase the vaporizer temperature in increments of 25-50°C. Start from a baseline (e.g., 350°C) and go up to the instrument's maximum (often 500-550°C). Monitor the analyte signal-to-noise (S/N) ratio at each step to find the optimum.
-
Optimize Corona Discharge Current: The corona current controls the density of reagent ions.[6] A higher current generally produces more reagent ions and can enhance the signal. However, an excessively high current can lead to in-source fragmentation or an unstable plasma.
-
Start with a low setting (e.g., 1-2 µA).
-
Increase in 0.5 µA increments, allowing the source to stabilize at each setting.
-
Monitor the S/N ratio. A typical optimum is often found between 3-5 µA.
-
-
Adjust Gas Flows (Nebulizer and Drying Gas):
-
Nebulizer Gas: This gas aids in forming a fine aerosol. Higher pressures can improve nebulization but may also cool the source. Optimize this in conjunction with the vaporizer temperature.
-
Drying Gas (Auxiliary Gas): This heated gas helps desolvate the aerosol droplets. Higher flow rates and temperatures enhance desolvation but can sometimes disperse the ion plume, reducing the number of ions entering the mass spectrometer. A systematic optimization is required.
-
-
B. In-Source Neutralization or Adduct Formation
-
Scientific Rationale: The environment within the ion source and the ion transfer region is critical. Incorrect voltage settings can cause ions to be neutralized before they reach the detector. Furthermore, nitrosamines can form adducts (e.g., with sodium, [Na]+) which will have a different mass-to-charge ratio than the expected protonated molecule [M+H]+, causing the signal to be missed in a targeted MRM analysis.[7]
-
Troubleshooting Protocol:
-
Optimize Declustering Potential (DP) / Cone Voltage: This voltage prevents solvent clusters from entering the mass analyzer and helps focus the ions. A value that is too low may result in poor sensitivity due to clustering, while a value that is too high can cause in-source fragmentation of the analyte. It is critical to optimize this parameter using on-column analysis rather than infusion, as the matrix affects the optimal setting.[3]
-
Check for Adducts: Perform a full scan or precursor ion scan experiment to see if the nitrosamine is forming adducts (e.g., [M+Na]+, [M+K]+). If adducts are dominant, consider reducing sources of sodium or potassium in your mobile phase or sample preparation, or target the adduct ion in your method.
-
Troubleshooting Workflow for Low Sensitivity
Caption: A logical workflow for troubleshooting low sensitivity in N-nitrosamine analysis.
Issue 2: Poor Signal Reproducibility and Stability
Initial Diagnosis Questions:
-
Is the spray from the probe tip stable and consistent? (Visually inspect if possible).
-
Are the LC pump pressure and flow rate stable?
-
Is the corona needle clean and positioned correctly?
Root Cause & Solution Pathways
A. Unstable Corona Discharge
-
Scientific Rationale: A stable corona discharge is the foundation of reproducible APCI.[8] Contamination on the corona needle tip can disrupt the electric field, leading to an erratic discharge and fluctuating ion generation. Similarly, incorrect positioning can cause arcing to the source housing or inefficient ionization of the incoming vapor stream.
-
Troubleshooting Protocol:
-
Clean the Corona Needle: Follow the manufacturer's instructions to carefully remove and clean the needle. Typically, this involves sonicating in methanol or isopropanol. Ensure it is completely dry before re-installation.
-
Check Needle Position: Ensure the needle is positioned correctly according to the vendor's specifications. The distance from the probe tip and the mass spectrometer inlet is critical.
-
Evaluate Mobile Phase: High concentrations of non-volatile buffers (e.g., phosphate) are incompatible with APCI and can coat the needle and source components. If possible, use volatile mobile phase modifiers like formic acid or ammonium formate.
-
B. Inconsistent Nebulization and Vaporization
-
Scientific Rationale: Reproducibility depends on the consistent conversion of the LC eluent into a vapor. A partially clogged nebulizer, fluctuating gas pressures, or an unstable heater can all lead to variable analyte delivery to the corona discharge region.
-
Troubleshooting Protocol:
-
Check for Clogs: Inspect the APCI probe nebulizer for any blockages.
-
Verify Gas Supplies: Ensure gas pressures for nebulizer and drying gas are stable and within the recommended range.
-
Monitor Temperatures: Check that the vaporizer and drying gas temperatures are stable and not fluctuating significantly during the analytical run.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is APCI generally preferred over ESI for small N-nitrosamines?
A1: The preference for APCI is rooted in the physicochemical properties of small nitrosamines like NDMA and NDEA.
-
Ionization Mechanism: ESI is a solution-phase ionization technique that works best for polar, pre-charged, or easily chargeable molecules in solution. Small, relatively non-polar nitrosamines are not efficiently charged in solution. APCI, a gas-phase technique, is much more effective for such volatile and semi-volatile neutral molecules.[4][5]
-
Matrix Effects: APCI is often less susceptible to ion suppression from matrix components and mobile phase buffers compared to ESI.[5] This leads to more rugged and reliable methods, especially for trace analysis in complex samples.
-
Sensitivity: Multiple studies have shown that for small nitrosamines, APCI can provide a 3-4 times higher signal response compared to ESI under similar conditions.[5]
Q2: What are typical starting conditions for an APCI source for nitrosamine analysis?
A2: While optimal conditions are instrument and compound-specific, the following table provides a validated starting point for method development.
| Parameter | Typical Starting Value | Range for Optimization | Rationale |
| Ionization Mode | Positive | N/A | Nitrosamines readily form [M+H]+ ions.[9] |
| Vaporizer Temp. | 400 °C | 350 - 550 °C | Ensures efficient desolvation and volatilization. |
| Corona Current | 3.0 µA | 1.0 - 5.0 µA | Controls the density of reactant ions for chemical ionization.[6] |
| Nebulizer Gas | 40 psi | 20 - 60 psi | Assists in creating a fine, consistent aerosol. |
| Drying Gas Flow | 10 L/min | 5 - 15 L/min | Aids in desolvation of the aerosol droplets. |
| Drying Gas Temp. | 250 °C | 200 - 350 °C | Provides additional thermal energy for desolvation. |
| Declustering Potential | 60 V | 20 - 120 V | Critical for reducing noise and preventing adducts from entering the MS.[3] |
Note: These values are illustrative. Always consult your instrument manufacturer's recommendations.
Q3: How do I systematically optimize my APCI source parameters?
A3: A methodical approach is crucial. The "One-Factor-at-a-Time" (OFAT) method is a reliable way to optimize the source.
APCI Source Optimization Workflow
Sources
- 1. mac-mod.com [mac-mod.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sepscience.com [sepscience.com]
- 4. lcms.cz [lcms.cz]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. ijpest.com [ijpest.com]
- 9. Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Nanogram Maze: A Comparative Guide to Validating N-Nitrosamine Analytical Methods
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
The discovery of N-nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry. These compounds, classified as probable human carcinogens, can form at trace levels during the synthesis, formulation, or storage of drug products.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits, necessitating the development and rigorous validation of highly sensitive analytical methods to ensure patient safety.[2][3][4]
This guide provides a comprehensive comparison of the predominant analytical techniques for N-nitrosamine determination, offering insights into the rationale behind methodological choices and presenting a framework for robust method validation.
The Analytical Arsenal: A Comparative Overview
The detection of N-nitrosamines at the required low levels is a formidable analytical task.[5][6] The primary techniques employed are chromatography coupled with mass spectrometry, each with distinct advantages and limitations.[7]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is currently the most widely used and versatile technique for nitrosamine analysis.[6] Its strength lies in its applicability to a broad range of nitrosamines, including those that are non-volatile or thermally labile. The high selectivity of tandem mass spectrometry (MS/MS) allows for accurate quantification even in complex drug matrices.[8]
-
Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[9][10] When coupled with a triple quadrupole mass spectrometer (GC-MS/MS), it offers exceptional sensitivity and specificity.[5] However, its applicability is limited for less volatile or thermally unstable nitrosamines.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While less common for trace-level quantification of nitrosamines due to lower sensitivity compared to mass spectrometry, HPLC-UV can be a viable option in some cases.[6][11] Its simplicity and lower cost are advantageous, but it often lacks the selectivity needed to distinguish nitrosamines from other components in a complex sample matrix.[9]
The Bedrock of Reliability: A Deep Dive into Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures.[12][13] For N-nitrosamine analysis, the following parameters are critical:
Specificity and Selectivity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] In mass spectrometry-based methods, this is achieved by monitoring specific precursor-to-product ion transitions (in MS/MS) or by using high-resolution mass spectrometry (HRMS) to differentiate the analyte from isobaric interferences.[8]
-
Causality in Action: The choice of ionization source can significantly impact selectivity. Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for nitrosamine analysis as it can be less susceptible to matrix effects, which is a common challenge in pharmaceutical analysis.[14]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Expert Insight: For nitrosamine analysis, the LOQ must be sufficiently low to ensure that impurities can be reliably quantified at or below the regulatory acceptable intake (AI) limit, which is often in the nanogram range.[16] Regulatory agencies generally expect the LOQ to be at or below 30% of the AI limit.
The following diagram illustrates the typical workflow for validating an analytical method for N-nitrosamine determination:
Caption: A flowchart of the analytical method validation process.
Linearity and Range
Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Comparative Performance of Analytical Techniques
The choice of the analytical technique significantly impacts the achievable performance characteristics. The following table summarizes typical performance data for the determination of common N-nitrosamines in pharmaceutical matrices.
| Analytical Technique | Analyte(s) | Typical LOQ (ng/mL or ppm) | Key Advantages | Key Limitations |
| LC-MS/MS | Broad range of nitrosamines | 0.005 - 0.5 ng/mL | High selectivity and sensitivity; suitable for non-volatile and thermally labile compounds.[8] | Potential for matrix effects; higher instrument cost.[6] |
| GC-MS/MS | Volatile nitrosamines (NDMA, NDEA) | 0.1 - 1.0 ng/mL | Excellent for volatile compounds; high sensitivity.[5] | Not suitable for non-volatile or thermally labile compounds; potential for analyte degradation at high temperatures.[9] |
| HPLC-UV | Various nitrosamines | 10 - 100 ng/mL | Lower cost; simpler instrumentation. | Lower sensitivity and selectivity compared to MS methods.[11] |
Note: LOQ values are highly dependent on the specific drug matrix, sample preparation, and instrumentation used.
Step-by-Step Protocol: A Validated LC-MS/MS Method for Metformin
The following is an example of a validated LC-MS/MS method for the determination of multiple nitrosamines in metformin, a widely prescribed antidiabetic drug.[17]
1. Sample Preparation:
-
Weigh and powder a representative number of metformin tablets.
-
Accurately weigh a portion of the powdered sample equivalent to a single dose into a centrifuge tube.
-
Add an appropriate internal standard solution (e.g., isotopically labeled nitrosamines).
-
Add extraction solvent (e.g., methanol or a mixture of water and organic solvent).
-
Vortex or sonicate to ensure complete extraction of the nitrosamines.
-
Centrifuge to pelletize insoluble excipients.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid).
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: APCI or ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each nitrosamine and internal standard.
3. Method Validation:
-
The method must be validated according to ICH Q2(R1) guidelines, demonstrating acceptable specificity, LOD, LOQ, linearity, range, accuracy, precision, and robustness.
Making the Right Choice: A Decision Framework
Selecting the most appropriate analytical technique depends on several factors. This decision tree can guide the selection process:
Caption: A decision tree for selecting an analytical method.
Conclusion
The validation of analytical methods for N-nitrosamine determination is a critical component of ensuring the safety and quality of pharmaceutical products. A thorough understanding of the strengths and weaknesses of different analytical techniques, coupled with a rigorous adherence to validation principles, is essential for generating reliable data that meets regulatory expectations. As the landscape of nitrosamine impurities continues to evolve, the development and application of robust, validated analytical methods will remain a cornerstone of the pharmaceutical industry's commitment to patient safety.
References
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications. Available at: [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (2024). U.S. Food and Drug Administration. Available at: [Link]
-
Nitrosamines Analysis in Pharmaceuticals. Agilent. Available at: [Link]
-
Parr, M. K., & Joseph, J. F. (2019). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (2020). U.S. Food and Drug Administration. Available at: [Link]
-
Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. (2021). YouTube. Available at: [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (2019). Pharmaceuticals and Medical Devices Agency. Available at: [Link]
-
Trends and Challenges in Nitrosamine Testing: Part Two. (2025). The Analytical Scientist. Available at: [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Available at: [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (2024). U.S. Food and Drug Administration. Available at: [Link]
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023). European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
-
Nitrosamine impurities. European Medicines Agency. Available at: [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. Available at: [Link]
-
Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing. (2025). ResolveMass Laboratories Inc. Available at: [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. (2023). U.S. Food and Drug Administration. Available at: [Link]
-
Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. (2025). Spectroscopy Online. Available at: [Link]
-
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (2025). LCGC International. Available at: [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025). ResolveMass Laboratories Inc. Available at: [Link]
-
GC-MS Method Development for Nitrosamine Testing. (2025). ResolveMass Laboratories Inc. Available at: [Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). Hyman, Phelps & McNamara, P.C. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025). ACS Publications. Available at: [Link]
-
Nitrosamines by GC-MS/MS. OMCL. Available at: [Link]
-
Nitrosamine impurities. (2023). Heads of Medicines Agencies. Available at: [Link]
-
GDF2025 - D2S02- Nitrosamine Related Guidance. (2025). YouTube. Available at: [Link]
-
CMDh/EMA: Update of Appendix 1 for Nitrosamines. (2025). ECA Academy. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Available at: [Link]
Sources
- 1. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 2. fda.gov [fda.gov]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. agilent.com [agilent.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. pmda.go.jp [pmda.go.jp]
- 10. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. starodub.nl [starodub.nl]
- 14. youtube.com [youtube.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. resolvemass.ca [resolvemass.ca]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of N,N-Diamylnitrosamine (NDAN) Analytical Procedures
Introduction: The Imperative for Accurate N,N-Diamylnitrosamine (NDAN) Quantification
N,N-Diamylnitrosamine (NDAN), a member of the nitrosamine class of compounds, is a potential mutagenic impurity of significant concern in the pharmaceutical industry. The presence of nitrosamines in drug products, even at trace levels, can pose a risk to patient safety due to their carcinogenic potential.[1][2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities in human drugs.[2][3][4] This has necessitated the development and validation of highly sensitive and selective analytical methods for their detection and quantification.[5][6]
This guide provides an in-depth, objective comparison of the primary analytical procedures for NDAN analysis, drawing upon established methodologies for nitrosamine detection. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and implement the most appropriate analytical strategy for their specific needs. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure trustworthiness and scientific integrity.
Pillar 1: Understanding the Analytical Landscape for NDAN
The choice of an analytical technique for NDAN is governed by several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The majority of nitrosamines are volatile or semi-volatile, making Gas Chromatography-Mass Spectrometry (GC-MS) a viable option.[7] However, for non-volatile nitrosamines or thermally labile active pharmaceutical ingredients (APIs), Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Nitrosamines
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like many nitrosamines.[9] The principle lies in separating compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, providing both qualitative and quantitative information.
Causality of Experimental Choices in GC-MS:
-
Injection Mode: Direct liquid injection is often preferred for its simplicity and applicability to a wide range of nitrosamine volatilities.[9] However, for highly volatile nitrosamines, headspace sampling can be employed to minimize matrix introduction into the system.[9]
-
Column Selection: A mid-polar stationary phase is typically chosen to achieve optimal separation of nitrosamines from other matrix components.
-
Ionization Technique: Electron Ionization (EI) is a common choice for its ability to generate reproducible mass spectra.
-
Detection Mode: To achieve the low detection limits required for nitrosamine analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is often employed.[9][10] This enhances selectivity and reduces background noise.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Solution for Broader Applications
LC-MS has emerged as a powerful and versatile technique for the analysis of a wide range of nitrosamines, including those that are non-volatile or present in complex matrices.[5][11] Separation is achieved in a liquid mobile phase based on the analyte's affinity for the stationary phase. The eluent is then introduced into a mass spectrometer for detection.
Causality of Experimental Choices in LC-MS:
-
Chromatographic Mode: Reversed-phase liquid chromatography (RPLC) with a C18 column is the most common approach for separating nitrosamines.[12]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often favored for the analysis of low-mass nitrosamines, while Electrospray Ionization (ESI) is better suited for more complex nitrosamines.[11]
-
Mass Analyzer: High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, provides high selectivity and accurate mass measurement, which is crucial for differentiating nitrosamines from matrix interferences.[6][8] Tandem mass spectrometry (MS/MS) with triple quadrupole instruments is also widely used for its high sensitivity and specificity in MRM mode.
Pillar 2: Experimental Protocols for NDAN Analysis
The following protocols are designed as self-validating systems, incorporating best practices for accuracy and reliability.
Experimental Workflow: A Visual Overview
Caption: General Experimental Workflow for NDAN Analysis.
Protocol 1: GC-MS/MS Method for NDAN Analysis
This protocol is adapted from established methods for volatile nitrosamines.[9][10]
1. Sample Preparation:
- Weigh and transfer a representative amount of the drug substance or product into a suitable vial.
- Add an appropriate volume of a suitable solvent (e.g., dichloromethane).
- Spike with an internal standard (e.g., NDAN-d14) to correct for matrix effects and variations in extraction efficiency.
- Vortex the sample for 1 minute to ensure complete dissolution.
- If necessary, perform a liquid-liquid extraction to remove interfering matrix components.
- Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial.
2. GC-MS/MS Instrumental Parameters:
- GC System: Agilent 8890 GC or equivalent
- Column: Agilent DB-624 UI, 30 m x 0.25 mm, 1.4 µm or equivalent
- Injection Volume: 1 µL
- Inlet Temperature: 250 °C
- Oven Program: 40 °C (hold for 1 min), ramp to 240 °C at 15 °C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Ion Source Temperature: 230 °C
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions for NDAN: To be determined empirically (e.g., precursor ion -> product ion 1, precursor ion -> product ion 2).
3. System Suitability:
- Inject a standard solution containing NDAN and the internal standard.
- The signal-to-noise ratio for the NDAN peak should be ≥ 10.
- The peak asymmetry should be between 0.8 and 1.5.
Protocol 2: LC-MS/MS Method for NDAN Analysis
This protocol is based on general LC-MS methods for nitrosamine analysis.[11]
1. Sample Preparation:
- Weigh and transfer a representative amount of the drug substance or product into a suitable vial.
- Add an appropriate volume of a diluent (e.g., 0.1% formic acid in water:methanol, 50:50 v/v).
- Spike with an internal standard (e.g., NDAN-d14).
- Vortex the sample for 1 minute and then sonicate for 10 minutes to ensure complete dissolution.
- Centrifuge the sample at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial.
2. LC-MS/MS Instrumental Parameters:
- LC System: Waters ACQUITY UPLC I-Class or equivalent
- Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
- Mass Spectrometer: Waters Xevo TQ-XS Triple Quadrupole MS or equivalent
- Ionization Mode: Electrospray Ionization (ESI) Positive
- Capillary Voltage: 3.0 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 500 °C
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions for NDAN: To be determined empirically.
3. System Suitability:
- Inject a standard solution.
- The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
- The y-intercept should be not more than 25% of the response of the medium concentration standard.
Pillar 3: Inter-laboratory Comparison and Data Presentation
An inter-laboratory study is crucial for assessing the robustness and transferability of analytical methods.[13][14] While a dedicated inter-laboratory comparison for NDAN is not publicly available, we can extrapolate expected performance based on studies of other nitrosamines. A collaborative study involving various regulatory bodies demonstrated that mass spectrometry-based techniques are capable of quantitating small molecule nitrosamines with acceptable accuracy and precision.[13]
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance characteristics of the described methods for NDAN analysis, based on typical values observed for similar nitrosamines.
| Parameter | GC-MS/MS | LC-MS/MS | LC-HRMS |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.05 - 0.5 ng/mL | 0.01 - 0.2 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 ng/mL | 0.15 - 1.5 ng/mL | 0.03 - 0.6 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Throughput | Moderate | High | High |
Method Selection Logic
The choice between these methods depends on the specific analytical challenge.
Caption: Decision Tree for NDAN Analytical Method Selection.
Conclusion and Future Perspectives
The accurate and reliable determination of N,N-Diamylnitrosamine in pharmaceutical products is paramount for ensuring patient safety. Both GC-MS/MS and LC-MS/MS offer viable and robust analytical solutions, with the choice of method being contingent on the specific properties of the drug product and the required sensitivity. LC-HRMS stands out for its superior sensitivity and selectivity, making it the preferred technique for trace-level quantification and confirmatory analysis.[6]
It is evident that while the analytical frameworks for nitrosamine analysis are well-established, a dedicated inter-laboratory comparison for NDAN would be highly beneficial. Such a study would provide a clearer understanding of method performance across different laboratories and contribute to the harmonization of analytical procedures within the pharmaceutical industry. As regulatory expectations continue to evolve, the development of even more sensitive and robust analytical methods will remain a key focus for the scientific community.
References
-
National Institute of Health (NIH). (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2022, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]
-
ResearchGate. (2015). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. Retrieved from [Link]
-
Semantic Scholar. (1981). Analytical methodology for sample preparation, detection, quantitation, and confirmation of N-nitrosamines in foods. Journal of the Association of Official Analytical Chemists. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2023, August 4). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
Restek. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Nitrosamine impurities. Retrieved from [Link]
-
OMCL. (n.d.). Nitrosamines by GC-MS/MS. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Nitrosamine impurities in specific medicines. Retrieved from [Link]
-
LinkedIn. (2023, October 13). Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. Retrieved from [Link]
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]
-
PubMed. (1981, September). Analytical methodology for sample preparation, detection, quantitation, and confirmation of N-nitrosamines in foods. Journal of the Association of Official Analytical Chemists. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2023, May). Quality Risk Management. ICH guidance for industry Q9(R1). Retrieved from [Link]
-
LCGC International. (2024, June 5). Experts Discuss the Complexities of Nitrosamine Analysis. Retrieved from [Link]
-
ResearchGate. (2020, January 3). Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples. Retrieved from [Link]
-
ECA Academy. (2024, September 18). FDA: Updated Guidance for Nitrosamines. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. Retrieved from [Link]
-
PubMed. (2021). A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities (NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA) in Commercially Used Organic Solvents: Dichloromethane, Ethyl Acetate, Toluene, and O-xylene. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Agilent. (2024, June 5). Emerging Trends in Nitrosamine Analysis for Pharma. LCGC International. Retrieved from [Link]
-
Curiogen. (2024, August 17). Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. Retrieved from [Link]
-
ECA Academy. (2025, January 8). CMDh/EMA: Update of Appendix 1 for Nitrosamines. Retrieved from [Link]
-
ResearchGate. (2024, July 1). Miniaturized sample preparation strategies for the determination of N-nitrosamines in pharmaceutical products: A comprehensive review. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024, September 4). CDER Nitrosamine Impurity Acceptable Intake Limits. Retrieved from [Link]
-
Heads of Medicines Agencies (CMDh). (n.d.). Nitrosamine impurities. Retrieved from [Link]
-
GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a new methodology for the determination of N-nitrosamines impurities in ranitidine pharmaceuticals using microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. pmda.go.jp [pmda.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 10. edqm.eu [edqm.eu]
- 11. waters.com [waters.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of N,N-Diamylnitrosamine, NDMA, and NDEA Carcinogenicity: A Guide for Researchers
This guide provides an in-depth comparative study of the carcinogenic properties of three N-nitrosamine compounds: N,N-Diamylnitrosamine (NDAN), N-Nitrosodimethylamine (NDMA), and N-Nitrosodiethylamine (NDEA). Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, metabolic activation pathways, and resulting carcinogenic potential of these compounds, supported by experimental data and authoritative references. Our objective is to equip you with the critical knowledge to inform risk assessment and guide future research in this important area of toxicology.
Introduction: The Persistent Threat of Nitrosamines
N-nitrosamines are a class of potent genotoxic carcinogens that have garnered significant attention due to their presence as contaminants in various consumer products, including cured meats, tobacco smoke, and even some pharmaceuticals.[1][2] Their carcinogenic activity is intrinsically linked to their metabolic activation into reactive electrophilic species that can form adducts with DNA, leading to mutations and the initiation of cancer.[3][4] Among the hundreds of nitrosamines identified, NDMA and NDEA are two of the most well-studied and are classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A).[5] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[6]
This guide extends the focus to include N,N-Diamylnitrosamine (NDAN), a less-studied but structurally related nitrosamine. By comparing the carcinogenic profiles of these three compounds, we can gain a deeper understanding of the structure-activity relationships that govern the carcinogenic potency of nitrosamines.
Comparative Carcinogenic Profiles: A Tabular Overview
The following table summarizes the key carcinogenic properties of NDAN, NDMA, and NDEA, providing a quick reference for their comparative assessment.
| Property | N,N-Diamylnitrosamine (NDAN) | N-Nitrosodimethylamine (NDMA) | N-Nitrosodiethylamine (NDEA) |
| Chemical Structure | (C₅H₁₁)₂N-N=O | (CH₃)₂N-N=O | (C₂H₅)₂N-N=O |
| IARC Classification | Not explicitly classified | Group 2A (Probably carcinogenic to humans)[5][7] | Group 2A (Probably carcinogenic to humans)[5][6] |
| Primary Target Organs | Liver, Esophagus (in rats)[8] | Liver, Lung, Kidney (in rodents)[9][10] | Liver, Respiratory Tract, Kidney, Upper Digestive Tract (in various species)[11] |
| Relative Carcinogenic Potency | Considered less potent than NDMA and NDEA based on metabolic pathways favoring detoxification. | Potent carcinogen.[8] | Highly potent carcinogen, often considered more potent than NDMA in specific contexts.[11][12] |
Metabolic Activation: The Gateway to Carcinogenicity
The carcinogenicity of nitrosamines is not inherent to the parent compounds but is a consequence of their metabolic activation by cytochrome P450 (CYP) enzymes. This process, primarily occurring in the liver, involves the hydroxylation of the α-carbon atom adjacent to the nitroso group. The resulting α-hydroxynitrosamine is unstable and undergoes spontaneous decomposition to form a highly reactive electrophilic diazonium ion, which can then alkylate DNA.[3][12]
While this general pathway is common to many nitrosamines, the specific alkyl groups attached to the nitrogen atom significantly influence the rate of metabolism, the nature of the DNA adducts formed, and ultimately, the carcinogenic potency and organ specificity.
Caption: Comparative Metabolic Pathways of NDAN, NDMA, and NDEA.
As illustrated in the diagram, the metabolic fates of these three nitrosamines diverge significantly:
-
NDMA and NDEA: Both readily undergo α-hydroxylation, leading to the formation of highly reactive methyldiazonium and ethyldiazonium ions, respectively.[12] These ions are potent alkylating agents that readily form adducts with DNA, a critical step in initiating carcinogenesis.[3]
-
NDAN: In contrast, the metabolism of NDAN in rats primarily involves oxidation at the ω, ω-1, ω-2, and ω-3 positions of the amyl chains, as well as β-oxidation.[8] This leads to the formation of various oxidized metabolites that are more readily excreted. While α-hydroxylation is the key activation pathway for many carcinogenic nitrosamines, the metabolic profile of NDAN suggests that detoxification pathways are more prominent. This metabolic preference for oxidation at positions other than the α-carbon likely contributes to its lower carcinogenic potency compared to NDMA and NDEA.
Experimental Protocol: In Vivo Carcinogenicity Assessment in a Rodent Model
To experimentally validate and compare the carcinogenic potential of these nitrosamines, a long-term in vivo bioassay in a rodent model, such as the Fischer 344 rat, is the gold standard. The following protocol outlines the key steps in such a study.
Rationale for Experimental Design:
-
Animal Model: The Fischer 344 rat is a commonly used inbred strain in carcinogenicity studies due to its well-characterized background tumor incidence and susceptibility to a wide range of chemical carcinogens.
-
Route of Administration: Oral administration (in drinking water or by gavage) is often chosen as it mimics a likely route of human exposure.
-
Dose Selection: A dose-response study with multiple dose levels is crucial to determine the carcinogenic potency and establish a potential no-observed-adverse-effect level (NOAEL). Dose selection is typically informed by shorter-term toxicity studies.
-
Duration: Chronic exposure, typically for the lifespan of the animal (e.g., 2 years for rats), is necessary to allow for the development of tumors.
-
Endpoints: The primary endpoint is the incidence of tumors in various organs, as determined by gross necropsy and histopathological examination. Secondary endpoints can include clinical signs of toxicity, body weight changes, and survival rates.
Step-by-Step Methodology:
-
Animal Acclimation: Male and female Fischer 344 rats (6-8 weeks old) are acclimated to the laboratory conditions for at least one week.
-
Group Allocation: Animals are randomly assigned to control and treatment groups (e.g., 50 rats per sex per group).
-
Dosing Preparation and Administration:
-
NDAN, NDMA, and NDEA are dissolved in the appropriate vehicle (e.g., drinking water).
-
Fresh dosing solutions are prepared regularly to ensure stability.
-
Animals in the treatment groups receive the respective nitrosamine at predetermined concentrations daily. The control group receives the vehicle only.
-
-
Clinical Observation: Animals are observed twice daily for clinical signs of toxicity. Body weights and food/water consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Necropsy and Histopathology:
-
At the end of the study (or when animals are found moribund), a full necropsy is performed.
-
All organs are examined macroscopically for any abnormalities.
-
A comprehensive set of tissues from all animals is collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
A certified veterinary pathologist examines all tissue slides to identify and classify any neoplastic and non-neoplastic lesions.
-
-
Data Analysis: The incidence of tumors in each treatment group is compared to the control group using appropriate statistical methods (e.g., Fisher's exact test).
Caption: Experimental Workflow for an In Vivo Carcinogenicity Study.
Genotoxicity and Mutagenicity: The Molecular Basis of Carcinogenesis
The formation of DNA adducts by the reactive metabolites of nitrosamines is the primary mechanism of their genotoxicity. These adducts, if not repaired by the cell's DNA repair machinery, can lead to miscoding during DNA replication, resulting in permanent mutations.
-
NDMA is a potent methylating agent, forming adducts such as O⁶-methylguanine (O⁶-MeG) and N⁷-methylguanine (N⁷-MeG).[4] O⁶-MeG is particularly pro-mutagenic as it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.
-
NDEA acts as an ethylating agent, forming analogous ethylated DNA adducts. While both methylation and ethylation are genotoxic, the specific type of adduct and its persistence in a particular tissue can influence the carcinogenic outcome.
-
NDAN , due to its preferential metabolism at sites other than the α-carbon, is expected to be a significantly weaker DNA alkylating agent than NDMA and NDEA. Its carcinogenic activity, if any, may be mediated by different mechanisms or may require much higher doses to induce a significant level of DNA damage.
Target Organ Specificity: A Complex Interplay of Factors
The observation that different nitrosamines induce tumors in specific organs is a hallmark of their carcinogenicity. This organotropism is determined by a complex interplay of factors, including:
-
Metabolic Activation Capacity: The expression and activity of specific CYP enzymes in different tissues play a crucial role. Tissues with a high capacity for α-hydroxylation will be more susceptible to the carcinogenic effects of nitrosamines that are activated by this pathway.
-
DNA Repair Efficiency: The ability of a tissue to repair specific DNA adducts is a critical determinant of its susceptibility to carcinogenesis. Tissues with lower DNA repair capacity will accumulate more mutations and are therefore at a higher risk of tumor development.
-
Cell Proliferation Rates: Tissues with higher rates of cell division are more likely to convert DNA adducts into permanent mutations before they can be repaired.
For NDMA and NDEA, the liver is a primary target organ due to its high concentration of metabolizing enzymes.[6][9] However, tumors are also observed in other tissues such as the lungs and kidneys, indicating that these organs also possess the necessary metabolic machinery for activation, albeit to a lesser extent.[9][10] The primary target organs for NDAN in rats are the liver and esophagus, suggesting that these tissues have the enzymatic capability to generate carcinogenic metabolites from this specific nitrosamine, even if the overall activation is less efficient than for NDMA and NDEA.[8]
Caption: Logical Relationship of Nitrosamine Carcinogenesis.
Conclusion
This comparative analysis highlights the significant differences in the carcinogenic potential of N,N-Diamylnitrosamine, N-Nitrosodimethylamine, and N-Nitrosodiethylamine. While NDMA and NDEA are potent carcinogens due to their efficient metabolic activation via α-hydroxylation to form highly reactive DNA alkylating agents, the metabolism of NDAN appears to favor detoxification pathways. This crucial difference in metabolic fate likely explains the observed lower carcinogenic potency of NDAN.
For researchers and drug development professionals, this guide underscores the importance of considering the specific chemical structure of a nitrosamine when assessing its potential carcinogenic risk. A thorough understanding of the metabolic pathways and the resulting genotoxic events is essential for accurate risk assessment and the development of strategies to mitigate human exposure to these hazardous compounds. Further research into the carcinogenicity of less-studied nitrosamines like NDAN is warranted to build a more complete picture of the structure-activity relationships within this important class of carcinogens.
References
-
Hoffmann, D., & Hecht, S. S. (1985). A comparison of the carcinogenicity of N-nitrosodiethylamine and N-nitrosodimethylamine after intratracheal instillation into Syrian golden hamsters. Journal of the National Cancer Institute, 74(3), 743–745. [Link]
-
Suzuki, E., & Okada, M. (1980). Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder. Gann, 71(6), 864–872. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA). Retrieved January 24, 2026, from [Link]
-
Zeilmaker, M. J., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 18(18), 9572. [Link]
-
ResearchGate. (n.d.). Metabolic activation pathways for NDMA and NDEA. Retrieved January 24, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). N-Nitrosodimethylamine. Retrieved January 24, 2026, from [Link]
-
International Agency for Research on Cancer. (2025). Agents Classified by the IARC Monographs, Volumes 1–140. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Classification of Nitrate/Nitrite and N-Nitroso compounds from IARC. Retrieved January 24, 2026, from [Link]
-
World Health Organization. (2002). Concise international chemical assessment document: N-Nitrosodimethylamine. Retrieved January 24, 2026, from [Link]
-
PubMed. (1980). Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder. Retrieved January 24, 2026, from [Link]
-
U.S. Food and Drug Administration. (2025). Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals. Retrieved January 24, 2026, from [Link]
-
Lijinsky, W. (1987). Species differences in nitrosamine carcinogenesis. Journal of Cancer Research and Clinical Oncology, 113(3), 221–224. [Link]
-
ResearchGate. (n.d.). Metabolic activation pathways for NDMA and NDEA. Retrieved January 24, 2026, from [Link]
-
PubMed. (2024). A systematic review on multipotent carcinogenic agent, N-nitrosodiethylamine (NDEA), its major risk assessment, and precautions. Retrieved January 24, 2026, from [Link]
-
Brunnemann, K. D., Hecht, S. S., & Hoffmann, D. (1982). N-nitrosamines: environmental occurrence, in vivo formation and metabolism. Journal of toxicology. Clinical toxicology, 19(6-7), 661–688. [Link]
-
New Jersey Department of Health. (2008). N-Nitrosodiethylamine - Hazardous Substance Fact Sheet. Retrieved January 24, 2026, from [Link]
-
Health and Environmental Sciences Institute. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Retrieved January 24, 2026, from [Link]
-
PubMed. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. Retrieved January 24, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (2023). N-Nitrosodimethylamine (NDMA) - ToxFAQs™. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. Retrieved January 24, 2026, from [Link]
-
U.S. Food and Drug Administration. (2019). Combined N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA) Impurity Assay by GC/MS-Headspace. Retrieved January 24, 2026, from [Link]
-
ScienceDirect. (2022). Use of the bacterial reverse mutation assay to predict carcinogenicity of N-nitrosamines. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). N-Nitrosodiethylamine. Retrieved January 24, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). n-Nitrosodimethylamine (NDMA) | ToxFAQs™ | ATSDR. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. Retrieved January 24, 2026, from [Link]
Sources
- 1. Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hesiglobal.org [hesiglobal.org]
- 5. www2.mst.dk [www2.mst.dk]
- 6. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the carcinogenicity of N-nitrosodiethylamine and N-nitrosodimethylamine after intratracheal instillation into Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pjoes.com [pjoes.com]
A Senior Application Scientist’s Guide to Structure-Activity Relationship (SAR) Analysis of N-Nitrosamines
Introduction: Deconstructing the "Cohort of Concern"
The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the drug development and manufacturing sectors.[1] Classified as a "cohort of concern" by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), these compounds are considered probable human carcinogens based on extensive animal studies.[2][3] This classification necessitates rigorous risk assessment and control strategies to ensure patient safety.[4][5]
At the heart of this risk assessment lies the principle of Structure-Activity Relationship (SAR) analysis. For the vast majority of N-nitrosamines, particularly the more complex Nitrosamine Drug Substance-Related Impurities (NDSRIs), robust carcinogenicity data is absent.[6][7] SAR provides a predictive framework, grounded in mechanistic understanding, to estimate the carcinogenic and mutagenic potential of a novel or uncharacterized N-nitrosamine by comparing its structural features to those of well-documented analogues.[2][8]
This guide provides an in-depth comparison of N-nitrosamine activity, delving into the causal relationships between chemical structure and biological effect. We will explore the core mechanism of action, dissect the key molecular features that govern potency, and present the validated experimental workflows used to generate the data that underpins these critical safety assessments.
The Central Mechanism: Metabolic Activation is Key
The genotoxicity of most carcinogenic N-nitrosamines is not inherent to the parent molecule. Instead, it is a consequence of metabolic activation, a process predominantly catalyzed by the Cytochrome P450 (CYP) family of enzymes in the liver.[9][10] The cornerstone of this activation is α-hydroxylation .[11][12][13]
This enzymatic reaction involves the hydroxylation of a carbon atom immediately adjacent (in the α-position) to the nitroso group.[9][11] The resulting α-hydroxy nitrosamine is a highly unstable intermediate that spontaneously decomposes.[9] This decomposition cascade ultimately yields a highly reactive electrophilic species: an alkyldiazonium ion .[9][11] This ion is the ultimate carcinogen, readily alkylating nucleophilic sites on DNA bases (such as the O⁶ and N⁷ positions of guanine), forming DNA adducts.[10] If not repaired, these adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.
The specific CYP isozymes involved can vary depending on the nitrosamine's structure. For small, low-molecular-weight nitrosamines like N-nitrosodimethylamine (NDMA), CYP2E1 is the primary metabolizing enzyme.[14][7] However, for larger and more complex NDSRIs, a broader range of CYP enzymes may be involved.[7] This is a critical consideration when designing in vitro assays, as the metabolic activation system (e.g., liver S9 fraction) must possess the relevant enzymatic capability.
Caption: Metabolic activation pathway of N-nitrosamines via α-hydroxylation.
Dissecting the Structure: Key Determinants of Activity
The carcinogenic potency of N-nitrosamines can span several orders of magnitude, from highly potent to inactive.[6] This vast range is almost entirely dictated by specific structural features that influence the efficiency of metabolic activation.[8]
-
α-Hydrogen Atoms (The Prerequisite): The presence of at least one hydrogen atom on an α-carbon is the single most important structural requirement for the α-hydroxylation pathway. Nitrosamines lacking α-hydrogens (e.g., those with two tertiary butyl groups attached to the nitrogen) cannot be activated by this mechanism and are generally considered non-carcinogenic.[15]
-
α-Carbon Substitution (Steric Hindrance): Increasing the degree of substitution on the α-carbon significantly reduces carcinogenic potency. This is due to steric hindrance, which impedes the CYP enzyme's access to the α-position.[8][15] The general trend in decreasing potency is:
-
Primary α-carbon (-CH₃, -CH₂R): Most susceptible to hydroxylation, associated with high potency.
-
Secondary α-carbon (-CHR₂): Sterically hindered, leading to reduced potency.
-
Tertiary α-carbon (-CR₃): Lacks α-hydrogens, blocking the activation pathway entirely.[15]
-
-
Electronic Effects: The presence of electron-withdrawing groups near the N-nitroso functionality can decrease potency. For instance, functional groups on the β-carbon that pull electron density away from the α-carbon can deactivate the molecule towards enzymatic oxidation.[15]
-
Ring Systems and Aromaticity: For cyclic nitrosamines, ring size can influence reactivity.[15] A critical distinction must be made for nitrosamines where the nitrogen atom is part of an aromatic ring (e.g., N-nitrosopyrrole). In these cases, α-hydroxylation would require breaking the ring's aromaticity, a highly unfavorable process.[16] Consequently, such compounds are not activated by the canonical pathway and fall outside the cohort of concern for this specific mechanism.[16]
Comparative Analysis of N-Nitrosamine Potency
To contextualize SAR, it is useful to compare representative N-nitrosamines. Carcinogenic potency is often quantified by the TD50 value, which is the chronic daily dose rate in mg/kg body weight/day that would cause tumors in 50% of animals. A lower TD50 value indicates higher carcinogenic potency. Regulatory agencies use this data to establish Acceptable Intake (AI) limits for impurities.[2]
| N-Nitrosamine Compound | Structure | α-Carbon Feature(s) | Carcinogenic Potency (TD50, Rat, mg/kg/day) | Potency Category |
| N-Nitrosodimethylamine (NDMA) | (CH₃)₂N-N=O | Two primary (methyl) | 0.096 | High |
| N-Nitrosodiethylamine (NDEA) | (CH₃CH₂)₂N-N=O | Two primary (methylene) | 0.17 | High |
| N-Nitrosodi-n-propylamine (NDPA) | (CH₃CH₂CH₂)₂N-N=O | Two primary (methylene) | 1.19 | Moderate |
| N-Nitrosodiisopropylamine (NDIPA) | ((CH₃)₂CH)₂N-N=O | Two secondary (methine) | 145.0 | Low |
| N-Nitrosodi-tert-butylamine (NDtBA) | ((CH₃)₃C)₂N-N=O | Two tertiary | Inactive | Inactive |
| N-Nitrosopiperidine (NPIP) | C₅H₁₀N-N=O | Two secondary (cyclic) | 2.1 | Moderate |
| N-Nitroso-N-methyl-4-aminobenzoic acid (NMBA) | CH₃(HOOC-C₆H₄)N-N=O | One primary (methyl) | 0.35 | High |
Note: TD50 values are compiled from publicly available databases and literature for illustrative purposes. The exact values may vary slightly between sources.
This data clearly illustrates the SAR principles. The potency decreases as the α-substituents go from the unhindered methyl groups in NDMA to the sterically bulky isopropyl groups in NDIPA.[8] N-nitrosodi-tert-butylamine, which lacks α-hydrogens, is inactive. This comparative data is the foundation for "read-across," where the risk of an unstudied nitrosamine is inferred from the known potency of its closest structural analogue.[16]
Experimental Workflows for Genotoxicity Assessment
A robust SAR assessment relies on validated, high-quality experimental data. The following protocols describe the two cornerstone in vitro assays for evaluating the genotoxic potential of N-nitrosamines. The causality behind specific protocol choices, particularly the "enhanced" conditions for nitrosamines, is critical for obtaining reliable results.
The Enhanced Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used assay to detect a compound's potential to cause gene mutations.[17] For N-nitrosamines, standard test conditions are often insufficient, necessitating an "enhanced" protocol to ensure adequate metabolic activation.[18]
Experimental Protocol: Enhanced Ames Test (OECD 471 Compliant)
-
Strain Selection: Utilize a panel of bacterial strains, with Salmonella typhimurium TA100 and TA1535, and Escherichia coli WP2 uvrA (pKM101) being particularly sensitive to nitrosamines.[17][18]
-
Metabolic Activation (S9): Prepare S9 metabolic activation mix using liver homogenates from hamsters induced with P450 inducers (e.g., phenobarbital/β-naphthoflavone).[18][19]
-
Assay Method (Pre-incubation): The pre-incubation method must be used instead of the plate incorporation method.[17][18]
-
Rationale: Pre-incubating the test compound, bacteria, and S9 mix together in a liquid suspension for a defined period (e.g., 30-60 minutes) before plating enhances the interaction between the short-lived metabolic intermediates and the bacterial DNA, increasing assay sensitivity.[19]
-
-
Procedure: a. To a sterile test tube, add 0.1 mL of an overnight bacterial culture, 0.5 mL of the S9 mix (for activated tests) or buffer (for non-activated tests), and 0.1 mL of the test compound at various concentrations. b. Include a vehicle control (e.g., water or DMSO) and appropriate positive controls for each strain with and without S9. c. Incubate the tubes at 37°C with shaking for 30-60 minutes. d. After incubation, add 2.0 mL of molten top agar (containing a trace of histidine and biotin) to each tube, vortex briefly, and pour onto the surface of minimal glucose agar plates. e. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-dependent increase in revertant colonies that is at least two-fold greater than the vehicle control count.
Caption: Workflow for the Enhanced Ames Test for N-nitrosamine assessment.
In Vitro Micronucleus Assay
This assay assesses chromosomal damage in mammalian cells. It detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[20][21] The formation of small, membrane-bound nuclei (micronuclei) in the cytoplasm of daughter cells indicates that a chromosome fragment or a whole chromosome failed to be incorporated into the main nucleus during cell division.
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487 Compliant)
-
Cell System: Use a suitable mammalian cell line (e.g., CHO, TK6, HepaRG) or primary human peripheral blood lymphocytes.[21]
-
Metabolic Activation: As with the Ames test, parallel experiments must be conducted with and without an exogenous metabolic activation system (S9, typically induced rat or hamster liver).[21]
-
Exposure: a. Seed cells into culture vessels and allow them to attach/stabilize. b. Treat the cells with the test compound across a range of concentrations, including vehicle and positive controls. c. Short Treatment with S9: Expose cells for a short period (e.g., 3-4 hours) in the presence of the S9 mix.[21] d. Extended Treatment without S9: Expose cells for a longer period (e.g., 21-24 hours, equivalent to about 1.5-2 normal cell cycles) in the absence of S9.[21]
-
Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B .[22][23]
-
Rationale: Cytochalasin B inhibits cytokinesis (the final stage of cell division) but not nuclear division. This results in the accumulation of binucleated cells. Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have successfully undergone one round of mitosis in the presence of the test compound, which is a prerequisite for the expression of chromosomal damage as micronuclei.[23]
-
-
Harvesting and Staining: Harvest the cells at a time point equivalent to 1.5-2 normal cell cycles after the start of treatment. Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring and Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells. Cytotoxicity is also assessed, typically by calculating the Cytokinesis-Block Proliferation Index (CBPI).
Caption: Workflow for the cytokinesis-block in vitro micronucleus assay.
Conclusion: An Integrated, Mechanistic Approach to Safety
The Structure-Activity Relationship analysis of N-nitrosamines is a powerful, science-driven approach to risk assessment. It is not a theoretical exercise but a predictive science built upon a deep understanding of metabolic mechanisms and validated by robust experimental data. The core principle is clear: the potential for a nitrosamine to be genotoxic is primarily governed by its susceptibility to enzymatic α-hydroxylation.[8] Structural features that hinder this metabolic step, such as steric bulk at the α-carbon, reduce or eliminate carcinogenic potency.
By integrating SAR principles with data from carefully designed and executed experiments like the enhanced Ames test and the in vitro micronucleus assay, researchers and drug development professionals can create a self-validating system. The structural assessment predicts the outcome, and the experimental results verify it. This integrated strategy is indispensable for ensuring the safety of pharmaceuticals and protecting public health in the face of challenges posed by this important class of impurities.
References
- Developing Structure-Activity Relationships for N-Nitrosamine Activity - ResearchGate. (2025). ResearchGate.
-
Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships | Chemical Research in Toxicology. (2022). ACS Publications. Retrieved from [Link]
-
Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment - Frontiers. (2024). Frontiers Media. Retrieved from [Link]
-
The Nitrosamine “Saga”: Lessons Learned from Five Years of Scrutiny - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - ACS Publications. (2021). ACS Publications. Retrieved from [Link]
-
N-Nitroso Compounds : Activation of Nitrosamines to Biological Alkylating Agents - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]
-
Developing Structure-activity Relationships For N-nitrosamine Activity | Lhasa Limited. (2021). Lhasa Limited. Retrieved from [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Nitrosamine impurities | European Medicines Agency (EMA). (2025). European Medicines Agency. Retrieved from [Link]
-
In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. (2024). European Medicines Agency. Retrieved from [Link]
-
Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment | Chemical Research in Toxicology. (2023). ACS Publications. Retrieved from [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). ScienceDirect. Retrieved from [Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies | Organic Process Research & Development - ACS Publications. (2023). ACS Publications. Retrieved from [Link]
-
Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.). SpringerLink. Retrieved from [Link]
-
Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline. | PNAS. (n.d.). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - NIH. (2025). National Center for Biotechnology Information. Retrieved from [Link]
-
New publication: Genotoxicity testing of N-nitrosamines using mammalian cells - Toxys. (2025). Toxys. Retrieved from [Link]
-
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026). SlideShare. Retrieved from [Link]
-
The in vitro micronucleus technique - CRPR. (n.d.). Cancer Research and Prevention. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Developing Structure-activity Relationships For N-nitrosamine Activity | Lhasa Limited [lhasalimited.org]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. Frontiers | Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. hesiglobal.org [hesiglobal.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 23. crpr-su.se [crpr-su.se]
A Head-to-Head Battle: Selecting the Optimal Mass Spectrometry Platform for N,N-Diamylnitrosamine Analysis
A Senior Application Scientist's In-Depth Guide to LC-MS and GC-MS Performance
For researchers, scientists, and drug development professionals tasked with the critical analysis of N,N-Diamylnitrosamine (NDAN), a potential genotoxic impurity, the choice of analytical technology is paramount. This guide provides a comprehensive comparison of two powerful techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the fundamental principles of each, present supporting experimental data for analogous compounds, and offer evidence-based recommendations to guide your method development and validation strategies.
The Specter of Nitrosamines: A Regulatory Overview
The detection of nitrosamine impurities in various pharmaceuticals has triggered widespread concern within the global regulatory landscape.[1] Classified as probable human carcinogens, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now mandate rigorous risk assessments and the implementation of sensitive analytical tests to control their presence in drug substances and products.[2][3] This necessitates the development of highly selective and sensitive methods capable of detecting and quantifying these impurities at trace levels.[4][5]
The Contenders: LC-MS and GC-MS
Both LC-MS and GC-MS are workhorse techniques in analytical laboratories, each with its own set of strengths and limitations, particularly when applied to the diverse class of nitrosamines.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Powerhouse
LC-MS is often hailed as the gold standard for nitrosamine analysis due to its broad applicability to a wide range of compounds, irrespective of their volatility or thermal stability.[3] This is a crucial advantage when dealing with a diverse array of potential nitrosamine impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso
GC-MS remains a trusted and powerful technique, especially for the analysis of volatile nitrosamines.[6] Its high chromatographic resolution and established libraries of electron ionization (EI) mass spectra make it an excellent choice for targeted analysis.
Deciding the Victor for N,N-Diamylnitrosamine: A Data-Driven Comparison
While direct head-to-head comparative studies for N,N-Diamylnitrosamine (NDAN), also known as N-Nitrosodipentylamine, are not extensively available in published literature, we can draw strong, scientifically-backed inferences from its chemical properties and data from closely related, higher molecular weight nitrosamines.
Key Physicochemical Considerations for NDAN:
-
Molecular Weight: 186.29 g/mol
-
Volatility: As a larger dialkylnitrosamine, NDAN is expected to be less volatile than smaller counterparts like N-nitrosodimethylamine (NDMA). While still amenable to GC analysis, its lower volatility may require higher inlet and oven temperatures.
-
Thermal Stability: The thermal stability of nitrosamines can be a concern for GC analysis, as elevated temperatures in the injector port can lead to degradation and inaccurate quantification.[7] For larger, less volatile nitrosamines, the required higher temperatures increase this risk.
Performance Parameter Showdown: LC-MS vs. GC-MS for NDAN
| Performance Parameter | LC-MS/MS | GC-MS/MS | The Senior Scientist's Verdict |
| Applicability to NDAN | Excellent. Can analyze NDAN without concerns of thermal degradation. Suitable for a wide range of nitrosamines, making it ideal for screening. | Good, with caveats. Suitable for volatile nitrosamines, but the higher temperatures required for the less volatile NDAN may pose a risk of thermal decomposition. | LC-MS is the safer, more robust choice for NDAN, especially in complex matrices. |
| Sensitivity (LOD/LOQ) | Excellent. Can achieve low parts-per-billion (ppb) to parts-per-trillion (ppt) detection limits.[6] | Very Good. Can achieve low ppb detection limits, particularly with a high-efficiency source.[8] | Both techniques offer excellent sensitivity, but LC-MS/MS often has a slight edge for a broader range of nitrosamines. |
| Selectivity | Excellent. Tandem MS (MS/MS) provides high selectivity through Multiple Reaction Monitoring (MRM). | Excellent. MS/MS also provides high selectivity through MRM. | Both techniques offer comparable and excellent selectivity with tandem mass spectrometry. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components. This can be mitigated with good chromatographic separation and the use of isotopically labeled internal standards. | Generally less prone to matrix effects than ESI-LC-MS, but complex matrices can still cause issues. | LC-MS requires more careful management of matrix effects, but modern techniques and internal standards can effectively address this. |
| Run Time | Modern UHPLC systems can achieve rapid analysis times. | Can offer fast run times, especially with optimized temperature programs. | Both techniques can be optimized for high throughput. |
| Robustness | Robust and reliable for routine analysis. | Can be very robust, but the potential for inlet contamination from complex matrices is higher. | LC-MS is generally considered more robust for the analysis of a wider range of nitrosamines in diverse matrices. |
A Note on Ionization: For LC-MS analysis of nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) often provides better sensitivity for smaller, less polar nitrosamines, while Electrospray Ionization (ESI) is generally more suitable for larger, more complex, or more polar nitrosamines.[9] For NDAN, both should be evaluated during method development, with APCI being a strong starting point.
Experimental Workflows: A Practical Guide
To provide a tangible framework, here are detailed, step-by-step methodologies for both LC-MS/MS and GC-MS/MS analysis, adaptable for NDAN.
LC-MS/MS Experimental Protocol
This protocol is adapted from established methods for the analysis of a range of nitrosamines in pharmaceutical products.[9][10]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance or ground tablet powder into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Spike with an appropriate isotopically labeled internal standard (e.g., NDAN-d14, if available, or a suitable surrogate like N-nitrosodibutylamine-d18).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in a cooled water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.
2. LC-MS/MS Parameters:
-
LC System: UHPLC system
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to resolve NDAN from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Tandem quadrupole mass spectrometer
-
Ion Source: APCI (or ESI, to be evaluated) in positive ion mode
-
MRM Transitions: To be determined by infusing an NDAN standard. A common fragmentation for dialkylnitrosamines is the loss of the nitroso group (-NO).[11]
GC-MS/MS Experimental Protocol
This protocol is based on general methods for volatile and semi-volatile nitrosamines.[8][12]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance or ground tablet powder into a 15 mL centrifuge tube.
-
Add 10 mL of dichloromethane.
-
Spike with an appropriate isotopically labeled internal standard.
-
Vortex for 1 minute.
-
Shake for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
2. GC-MS/MS Parameters:
-
GC System: Gas chromatograph with a split/splitless inlet
-
Column: A mid-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250 °C (or optimized to balance volatilization and minimize degradation)
-
Oven Program: A temperature gradient suitable for the elution of NDAN.
-
Carrier Gas: Helium at a constant flow.
-
Injection Volume: 1 µL (splitless)
-
MS System: Tandem quadrupole mass spectrometer
-
Ion Source: Electron Ionization (EI) at 70 eV
-
MRM Transitions: To be determined from the mass spectrum of NDAN.
Visualizing the Workflow
Caption: Generalized analytical workflow for the analysis of N,N-Diamylnitrosamine.
The Final Verdict: A Recommendation from the Senior Application Scientist
For the specific analysis of N,N-Diamylnitrosamine, LC-MS/MS emerges as the superior technique.
The primary rationale for this recommendation is the mitigation of risk associated with the thermal lability of nitrosamines. While GC-MS is a powerful tool for volatile compounds, the higher temperatures required to volatilize NDAN increase the potential for on-column or in-injector degradation, which can lead to inaccurate and unreliable results. LC-MS, by its nature, analyzes compounds in the liquid phase at or near ambient temperatures, thus preserving the integrity of the analyte.
Furthermore, the versatility of LC-MS allows for the simultaneous analysis of a broader range of potential nitrosamine impurities, both volatile and non-volatile, which is a significant advantage in a comprehensive risk assessment strategy. While matrix effects in LC-MS require careful consideration and management, the use of appropriate sample preparation techniques, robust chromatography, and isotopically labeled internal standards can effectively address these challenges.
References
- Waters Corporation. (n.d.). Analysis of N-Nitroso-Sertraline in Drug Substance and Tablet Using LC-MS/MS.
- Thermo Fisher Scientific. (n.d.). LC-MS/MS method for the quantification of 10 nitrosamine impurities in metformin.
- ResolveMass Laboratories Inc. (2025). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS).
- Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation.
- U.S. Environmental Protection Agency. (1984). Method 607: Nitrosamines.
- Pérez Brizuela, S. (n.d.). Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS. Biblioteca IQS.
- ResearchGate. (n.d.). Thermal decomposition of some N-Nitroso-N-Alkyl(aryl) hydroxylaminates.
- Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
- U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 607: Nitrosamines in wastewater.
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 2-Nitrodiphenylamine and its Derivatives.
- Kim, J., et al. (n.d.). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment.
- ResearchGate. (n.d.). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
- Giri, S. K., & Misra, U. (2025). Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N-Nitrosodibutylamine (Ndba) & Nitroso Of N-Dimethyl Erythromycin In Sertraline Hcl Drug Substance By Lc-Ms/Ms.
- Garcia, Y., et al. (n.d.).
- Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
- ResearchGate. (n.d.). Fragmentation pattern of 7-nitroso impurity m/z 221.9, N-NO bond cleavage and formation of m/z 191.9 and probability of nitrogen molecule elimination from m/z 191.9 and formation of m/z 166.0 in the mass ionization chamber.
- BA Sciences. (2021). GC-MS/LC-MS for the Analysis of Nitrosamines.
- Thermo Fisher Scientific. (n.d.). LC Separation of Nitrosamines in EPA 8270 Using a Thermo Scientific™ Acclaim™ PolarAdvantage (PA) Column.
- ResearchGate. (n.d.). Thermal Decomposition of N-nitrosopiperazine.
- Thermo Fisher Scientific. (n.d.). HRAM-LC-MS method for the determination of nitrosamine impurities in drugs.
- University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.
- Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408.
- Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
- Giri, S. K., & Misra, U. (n.d.). Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N- Nitrosodibutylamine (Ndba) & Nit.
- Thermo Fisher Scientific. (n.d.). Determining Nitrosamines Using GC-MS/MS with Electron Ionization.
- Siddiqui, F., et al. (n.d.).
- ResearchGate. (2025). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity.
- Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- U.S. Environmental Protection Agency. (1984). Project Summary: EPA Method Study 17, Method 607, Nitrosamines.
- National Institutes of Health. (n.d.). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes.
- YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
- LinkedIn. (2022). Publications review on Nitrosamines (Analytical) 2022.
- Thermo Fisher Scientific. (n.d.). Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities in metformin drug products.
- Thermo Fisher Scientific. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry.
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
A Senior Application Scientist's Guide to Inter-Laboratory Analytical Method Cross-Validation
Ensuring Data Comparability and Integrity Across a Global Landscape
In the realm of pharmaceutical development and manufacturing, the ability to generate consistent and reliable analytical data across different laboratory sites is not merely a matter of good practice; it is a regulatory and scientific necessity. Whether scaling up production, outsourcing testing to a contract research organization (CRO), or conducting multi-site clinical trials, the cross-validation of analytical methods stands as a critical gatekeeper to ensuring data integrity and comparability.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the principles, protocols, and comparative analysis of inter-laboratory analytical method cross-validation.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] Cross-validation, a crucial component of this lifecycle, is the process of comparing data from the same analytical method used by at least two different laboratories to determine if the obtained data are comparable.[4] This ensures that a method, when performed at a receiving laboratory, yields equivalent results to those obtained at the transferring laboratory.[1]
Foundational Principles: Why Cross-Validation is Non-Negotiable
The transfer of an analytical method between laboratories is a complex undertaking fraught with potential pitfalls, including subtle differences in equipment, reagents, environmental conditions, and analyst technique.[5][6] A poorly executed transfer can lead to significant discrepancies in analytical results, potentially causing out-of-specification (OOS) investigations, delays in product release, and even regulatory non-compliance.[1]
The core principle of cross-validation is to proactively identify and mitigate these potential sources of variability before the analysis of critical samples. This is achieved by establishing a predefined set of experiments and acceptance criteria that demonstrate the method's performance is equivalent at both the originating (transferring) and receiving sites.
Regulatory Imperative
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the validation of analytical procedures.[7][8][9] The ICH Q2(R1) guideline, a cornerstone of analytical method validation, outlines the validation characteristics that need to be considered.[3][10][11] While the FDA provides guidance on when cross-validation is required, detailed procedural instructions are often left to the discretion of the sponsor, emphasizing the need for a scientifically sound and well-documented approach.[4]
Strategic Approaches to Inter-Laboratory Cross-Validation: A Comparative Analysis
There are several established strategies for conducting an analytical method transfer, each with its own advantages and ideal use cases.[1][6] The choice of strategy depends on factors such as the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.
| Strategy | Principle | Ideal Use Case | Key Considerations |
| Comparative Testing | The most common approach where both the transferring and receiving laboratories analyze the same set of well-characterized samples.[1][12][13] | Well-established and validated methods being transferred to a laboratory with similar equipment and expertise.[1] | Requires meticulous sample handling and robust statistical analysis (e.g., t-tests, F-tests, equivalence testing).[1] |
| Co-validation | The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[1][6][12] | New methods being developed for multi-site use or significant revisions to existing methods.[1] | Fosters close collaboration and builds confidence from the outset but can be resource-intensive.[1] |
| Revalidation (Partial or Full) | The receiving laboratory conducts a full or partial revalidation of the method according to established guidelines like ICH Q2(R1).[1][12] | Transfer to a lab with significantly different equipment, or when the transferring lab's data is insufficient.[1] | The most rigorous and resource-intensive approach, treating the method as new to the receiving site.[1] |
| Transfer Waiver | A scientifically justified decision to forgo formal testing based on a thorough risk assessment.[1] | Simple, compendial methods or when the receiving laboratory is already proficient with a very similar method. | Requires comprehensive documentation and a strong scientific rationale to be accepted by regulatory authorities. |
Below is a workflow diagram illustrating the decision-making process for selecting a cross-validation strategy.
Caption: Decision workflow for selecting a cross-validation strategy.
The Cross-Validation Protocol: A Blueprint for Success
A meticulously crafted cross-validation protocol is the cornerstone of a successful inter-laboratory transfer.[8] This document should be a collaborative effort between the transferring and receiving laboratories and approved by all relevant parties before any experimental work begins.[14]
Key Elements of a Robust Cross-Validation Protocol:
-
Objective and Scope: Clearly state the purpose of the transfer and the specific analytical method being validated.[12]
-
Responsibilities: Define the roles and responsibilities of both the transferring and receiving laboratories.[12][14]
-
Materials and Instruments: List all critical reagents, reference standards, and equipment, including model numbers and qualification status.[12][14]
-
Analytical Procedure: Provide a detailed, step-by-step description of the analytical method.[12]
-
Experimental Design: Outline the specific experiments to be performed, including the number of samples, replicates, and concentration levels.[12]
-
Acceptance Criteria: Pre-define the statistical criteria for demonstrating equivalence between the laboratories.[12] This is arguably the most critical section of the protocol.
-
Deviation Management: Describe the procedure for documenting and addressing any deviations from the protocol.[12]
Experimental Design in Detail: A Self-Validating System
The experimental design should be structured to provide a comprehensive assessment of the method's performance at the receiving site. A typical design for comparative testing involves the analysis of quality control (QC) samples at multiple concentration levels.
Step-by-Step Protocol for Comparative Testing:
-
Preparation of QC Samples: The transferring laboratory prepares a set of at least three levels of QC samples (low, medium, and high) in the relevant matrix. These concentrations should span the calibration range of the assay.
-
Sample Distribution: A portion of the QC samples is shipped to the receiving laboratory under appropriate storage and shipping conditions. The remaining samples are retained by the transferring laboratory.
-
Parallel Analysis: Both laboratories analyze the QC samples in replicate (e.g., n=6) on the same day, if possible, to minimize temporal variability.
-
Data Reporting: All raw data, including chromatograms, peak areas, and calculated concentrations, are documented and shared between the laboratories.
-
Statistical Analysis: The results are statistically evaluated against the pre-defined acceptance criteria.
The causality behind this design is to create a closed-loop system where the only significant variable is the laboratory itself. By using the same batch of QC samples, variability from sample preparation is minimized, allowing for a direct comparison of the method's performance.
Data Analysis and Acceptance Criteria: The Moment of Truth
The statistical analysis of the cross-validation data provides the objective evidence of method equivalence. The choice of statistical tools should be pre-specified in the protocol.[9]
Common Statistical Approaches and Acceptance Criteria:
| Parameter | Statistical Tool | Typical Acceptance Criteria |
| Accuracy | Mean accuracy (or percent recovery) | The mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration for chromatographic assays and between 80.0% and 120.0% for ligand-binding assays.[4] |
| Precision | Percent Coefficient of Variation (%CV) or Relative Standard Deviation (RSD) | The precision (%CV) should be within 15.0% for chromatographic assays and within 20.0% for ligand-binding assays.[4] |
| Inter-Laboratory Comparison | Percent difference between the mean results of the two laboratories | At least two-thirds of the concentrations measured must have a deviation (percentage difference) of ≤20% of the mean result for chromatographic methods or ≤30% for ligand-binding methods.[4] |
Causality of Acceptance Criteria: These criteria are not arbitrary; they are based on years of industry experience and regulatory expectations, providing a balance between scientific rigor and practical achievability. They are designed to ensure that any observed differences between laboratories are not statistically significant and will not impact the interpretation of study data.
Caption: Logical flow of data analysis and acceptance criteria.
Common Challenges and Mitigation Strategies
Despite careful planning, challenges can arise during a method transfer.[5] Proactive identification and mitigation of these risks are key to a successful outcome.
| Challenge | Potential Impact | Mitigation Strategy |
| Inadequate Method Robustness | The method is sensitive to small variations in analytical conditions, leading to inconsistent results between labs.[5] | Perform a thorough robustness study during method development to identify and control critical parameters. |
| Poor Communication | Misunderstandings about the analytical procedure or experimental design. | Establish clear lines of communication between the analytical experts at both sites and hold regular meetings.[12] |
| Equipment and Reagent Differences | Even seemingly minor differences in instrument models or reagent suppliers can affect results. | Conduct a gap analysis of equipment and reagents beforehand and, if possible, use the same lots of critical reagents. |
| Sample Instability | Degradation of samples during shipping or storage can lead to discrepant results.[13] | Ensure appropriate shipping and storage conditions are maintained and validated. The testing window between the two laboratories should be controlled.[13] |
Conclusion
The cross-validation of analytical methods across different laboratory sites is a multifaceted process that demands rigorous scientific principles, meticulous planning, and transparent communication. By understanding the foundational principles, selecting the appropriate transfer strategy, developing a comprehensive protocol, and setting clear acceptance criteria, organizations can ensure the generation of comparable and reliable data, thereby safeguarding product quality and accelerating the drug development lifecycle. This guide provides a framework for navigating the complexities of inter-laboratory cross-validation, empowering scientists and researchers to achieve data integrity and regulatory compliance in a globalized pharmaceutical landscape.
References
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC - NIH. [Link]
-
Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]
-
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. (2018). PubMed Central. [Link]
-
Analytical Method Validation: Key Parameters & Common Challenges. (2023). Neuland Labs. [Link]
-
Best practices for analytical method transfers. (2023). Medfiles. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). [Link]
-
Design and Statistical Analysis of Method Transfer Studies for Biotechnology Products. IABS. [Link]
-
Challenges of Analytical Method Transfer in the Pharmaceutical Industry. RSSL. [Link]
-
Cross and Partial Validation. SlideShare. [Link]
-
Current Practices and Challenges in Method Validation. (2018). ResearchGate. [Link]
-
Analytical Method Transfer: step-by-step guide & best practices. (2024). QbD Group. [Link]
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2017). EDP Sciences. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2024). PharmaGuru. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
-
Best Practices for Transferring Analytical Methods. (2023). The J. Molner Company. [Link]
-
Common Problems in Analytical Method Validation. (2024). Pharma Specialists. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
-
Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. (2024). Pharmaguideline. [Link]
-
Quality Guidelines. ICH. [Link]
-
FDA Guidelines for Analytical Method Validation. Scribd. [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
Sources
- 1. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 6. jmolner.com [jmolner.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. fda.gov [fda.gov]
- 9. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 13. rssl.com [rssl.com]
- 14. qbdgroup.com [qbdgroup.com]
A Comparative Guide to the Metabolic Profiling of N,N-Diamylnitrosamine and N,N-Dibutylnitrosamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the metabolic profiling of two structurally related N-nitrosamines: N,N-Diamylnitrosamine (NDNA) and N,N-Dibutylnitrosamine (NDBA). As a senior application scientist, this document is structured to offer not just a recitation of facts, but a causal understanding of the experimental observations and methodologies, grounded in scientific literature.
Introduction: The Significance of Comparative Metabolism
N-nitrosamines are a class of potent carcinogens that require metabolic activation to exert their genotoxic effects. Understanding the metabolic fate of these compounds is paramount for assessing their carcinogenic risk. NDNA and NDBA, differing only by a single carbon in their alkyl chains, present a compelling case study in how subtle structural differences can lead to distinct metabolic profiles and, consequently, different toxicological outcomes. Notably, NDBA is a potent urinary bladder carcinogen in rats, while NDNA primarily induces tumors in the liver and esophagus, a difference attributed to their distinct metabolic pathways and resulting urinary metabolites[1]. This guide will dissect these differences, providing a comprehensive overview of their metabolic activation and detoxification routes.
Metabolic Pathways: A Tale of Two Nitrosamines
The metabolism of N-nitrosamines is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which catalyze the initial and rate-limiting step of α-hydroxylation. This reaction leads to the formation of unstable α-hydroxynitrosamines that spontaneously decompose to yield highly reactive alkylating agents capable of forming DNA adducts. However, oxidation at other positions of the alkyl chain, such as ω and (ω-1)-hydroxylation, can lead to detoxification or the formation of different active metabolites.
N,N-Dibutylnitrosamine (NDBA): A Pathway to Bladder Carcinogenesis
The metabolism of NDBA has been extensively studied, revealing a complex network of oxidative pathways. The primary routes of metabolism involve oxidation of the butyl chains at various positions.
-
α-Hydroxylation: This is the key activation pathway leading to the formation of a butyl diazonium ion, which can alkylate DNA.
-
ω-Hydroxylation: Oxidation at the terminal carbon (C4) of one butyl chain leads to the formation of N-nitroso-N-butyl-N-(4-hydroxybutyl)amine (4-OH-NDBA).
-
(ω-1)-Hydroxylation: Oxidation at the penultimate carbon (C3) results in N-nitroso-N-butyl-N-(3-hydroxybutyl)amine (3-OH-NDBA).
-
(ω-2)-Hydroxylation: Oxidation at the C2 position also occurs.
In vivo studies in rats have shown that ω and (ω-1) oxidations are the principal metabolic pathways[2]. The major urinary metabolites of NDBA are N-nitroso-3-hydroxybutylbutylamine (3-OH-NDBA) and its further oxidation product, N-nitroso-3-carboxypropylbutylamine (BCPN)[3]. The formation of BCPN is considered a critical step in the induction of urinary bladder tumors by NDBA[4]. Additionally, N-acetyl-S-butyl-L-cysteine derivatives have been identified as urinary metabolites, suggesting the involvement of glutathione conjugation in NDBA metabolism[5].
The enzymatic basis for NDBA metabolism involves cytochrome P450 enzymes, with studies indicating a significant role for the CYP2B subfamily in its dealkylation[4][6].
Figure 1: Simplified metabolic pathways of N,N-Dibutylnitrosamine (NDBA).
N,N-Diamylnitrosamine (NDNA): A Different Metabolic Route
In contrast to NDBA, the metabolism of NDNA in rats leads to a different set of urinary metabolites, which is believed to be the reason for its lack of carcinogenicity in the urinary bladder[1]. The primary metabolic pathways for NDNA involve:
-
ω-Oxidation: Oxidation at the terminal carbon (C5) of one amyl chain.
-
β-Oxidation: Subsequent shortening of the oxidized amyl chain.
The principal urinary metabolite of NDNA has been identified as N-amyl-N-(2-carboxyethyl) nitrosamine . This metabolite is formed through a combination of ω- and β-oxidation of one of the amyl chains, a process consistent with the Knoop mechanism of fatty acid oxidation[1]. In addition to this major metabolite, several other compounds oxidized at the ω, (ω-1), (ω-2), and (ω-3) positions of one or both amyl chains have been isolated and characterized, with some also present as glucuronide conjugates[1]. This suggests a more complex pattern of oxidation along the longer alkyl chain of NDNA compared to NDBA.
Figure 2: Simplified metabolic pathways of N,N-Diamylnitrosamine (NDNA).
Comparative Analysis of Metabolite Profiles
While a direct quantitative comparison of urinary metabolites from a single study is not available in the current literature, a qualitative comparison based on the identified major metabolites reveals significant differences in the metabolic fate of NDNA and NDBA.
| Feature | N,N-Dibutylnitrosamine (NDBA) | N,N-Diamylnitrosamine (NDNA) |
| Major Metabolic Pathways | ω and (ω-1)-hydroxylation | ω and β-oxidation |
| Principal Urinary Metabolite | N-nitroso-3-carboxypropylbutylamine (BCPN) | N-amyl-N-(2-carboxyethyl) nitrosamine |
| Key Activation Step for Bladder Carcinogenesis | Formation of BCPN | Not implicated in bladder carcinogenesis |
| Other Reported Metabolites | 3-OH-NDBA, 4-OH-NDBA, N-acetyl-S-butyl-L-cysteine derivatives | Multiple other oxidized metabolites (ω-1, ω-2, ω-3), Glucuronide conjugates |
Expert Interpretation: The shorter alkyl chain of NDBA appears to favor hydroxylation at the (ω-1) position, leading to the formation of BCPN, a key player in its bladder carcinogenicity. In contrast, the longer amyl chain of NDNA undergoes a more extensive oxidative shortening via β-oxidation, resulting in a different primary urinary metabolite that does not appear to target the bladder. This highlights the critical role of alkyl chain length in directing the metabolic pathway and, ultimately, the organ-specific carcinogenicity of these nitrosamines.
Experimental Protocols for Metabolic Profiling
The following provides a detailed, step-by-step methodology for the in vitro and in vivo metabolic profiling of NDNA and NDBA, synthesized from established practices in the field.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify and quantify the metabolites formed by the action of hepatic enzymes.
1. Preparation of Liver Microsomes:
-
Isolate liver microsomes from the species of interest (e.g., rat) using differential centrifugation as described by established protocols[2][7][8][9].
-
Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).
2. Incubation:
-
Prepare an incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (e.g., 1 mg/mL protein)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
NDNA or NDBA (at various concentrations to assess kinetics)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the nitrosamine substrate.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
3. Sample Preparation for LC-MS/MS Analysis:
-
Centrifuge the terminated incubation mixture to precipitate proteins.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
In Vivo Metabolism and Urinary Metabolite Analysis
This protocol outlines the steps for analyzing urinary metabolites following administration of NDNA or NDBA to a model organism.
1. Animal Dosing and Urine Collection:
-
Administer NDNA or NDBA to the study animals (e.g., rats) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
House the animals in metabolic cages for the collection of urine over a specified period (e.g., 24-48 hours).
-
Measure the total volume of urine collected.
2. Urine Sample Preparation:
-
Centrifuge the urine samples to remove any solid debris.
-
For the analysis of conjugated metabolites, an aliquot of urine can be treated with β-glucuronidase/arylsulfatase to hydrolyze the conjugates.
-
Perform solid-phase extraction (SPE) to clean up the urine sample and concentrate the metabolites. A suitable SPE cartridge (e.g., C18) should be used.
-
Elute the metabolites from the SPE cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[10][11][12][13].
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI or APCI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known metabolites.
-
MRM Transitions: Develop specific precursor-to-product ion transitions for the parent compounds and their expected metabolites.
Figure 3: General experimental workflow for the metabolic profiling of NDNA and NDBA.
Conclusion: From Metabolism to Carcinogenicity
The comparative metabolic profiling of NDNA and NDBA provides a clear example of how subtle changes in chemical structure can profoundly influence biological activity. The preferential metabolic pathway of NDBA towards the formation of the urinary bladder carcinogen BCPN offers a compelling explanation for its organ-specific toxicity. In contrast, the metabolism of NDNA is directed towards chain-shortened carboxylic acids that are readily excreted without apparent targeting of the bladder.
This guide underscores the importance of comprehensive metabolic studies in the risk assessment of N-nitrosamines. The provided experimental frameworks offer a robust starting point for researchers in drug development and toxicology to further investigate the metabolic fate of these and other related compounds, ultimately contributing to a safer pharmaceutical landscape.
References
-
Airoldi, L., Spagone, C., Bonfanti, M., Pantarotto, C., & Fanelli, R. (1983). Rapid method for quantitative analysis of N,N-dibutylnitrosamine, N-butyl-N-(4-hydroxybutyl)nitrosamine and N-butyl-N-(3-carboxypropyl)-nitrosamine in rat urine by gas chromatography--thermal energy analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 276(2), 402-407. [Link]
- Borchert, P., Miller, J. A., Miller, E. C., & Shires, T. K. (1973).
-
Current Protocols in Pharmacology. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]
- Gescher, A., & Mooney, C. A. (1982). Fluoro-substituted N-nitrosamines. 8.
- Jones, S. D., & Hollenberg, P. F. (1996). Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. Carcinogenesis, 17(11), 2415-2421.
- Lijinsky, W., & Reuber, M. D. (1980). Tumours of the urinary bladder in rats treated with N-nitrosodibutylamine and its principal urinary metabolite N-nitroso(3-carboxypropyl)butylamine. Carcinogenesis, 1(8), 695-698.
-
Loeppky, R. N. (2016). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
-
MDPI. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q. [Link]
-
Okada, M., Suzuki, E., & Hashimoto, Y. (1978). Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder. Gann, 69(4), 571-578. [Link]
-
Park, N. Y., & Jung, W. (2017). Analysis method of N-nitrosamines in human urine by LC-MS/MS system. Journal of the Korean Chemical Society, 61(2), 51-56. [Link]
-
RSC Publishing. (2024). Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry. [Link]
-
Seo, J. E., Guo, X., et al. (2025). Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes. Chemico-Biological Interactions, 416, 111538. [Link]
-
U.S. National Library of Medicine. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]
-
Waters Corporation. (n.d.). Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software. [Link]
-
Yang, H., Xing, H., et al. (2025). Comparative Toxicokinetics and Biomarker Responses of Typical Psychiatric Pharmaceuticals in Daphnia magna. Toxics, 13(6), 481. [Link]
-
Zaitsev, A. M., et al. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis, 164, 590-604. [Link]
-
Zuman, P., & Shah, B. (2014). Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated With Amine-Based Carbon Capture and Storage. Environmental Science & Technology, 48(14), 8146-8153. [Link]
-
Suzuki, E., Osabe, M., Okada, M., Ishizaka, T., & Suzuki, T. (1987). Urinary metabolites of N-nitrosodibutylamine in the rat: identification of N-acetyl-S-butyl-L-cysteine derivatives. IARC Scientific Publications, (84), 153-155. [Link]
-
U.S. National Library of Medicine. (n.d.). In vitro drug metabolism using liver microsomes. [Link]
Sources
- 1. Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid method for quantitative analysis of N,N-dibutylnitrosamine, N-butyl-N-(4-hydroxybutyl)nitrosamine and N-butyl-N-(3-carboxypropyl)-nitrosamine in rat urine by gas chromatography--thermal energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary metabolites of N-nitrosodibutylamine in the rat: identification of N-acetyl-S-butyl-L-cysteine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. khu.elsevierpure.com [khu.elsevierpure.com]
- 13. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
A Comparative Analysis of the Mutagenic Potency of N,N-Diamylnitrosamine and Other Nitrosamines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory bodies and drug developers worldwide.[1][2] These compounds are often potent mutagens and carcinogens, necessitating rigorous assessment of their potential risks.[3][4] This guide provides a detailed comparison of the mutagenic potency of N,N-Diamylnitrosamine (NDAA) relative to other common nitrosamines, supported by experimental data and standardized protocols.
The Landscape of Nitrosamine Mutagenicity
N-Nitrosamines are a class of chemicals characterized by a nitroso group bonded to an amine.[3] Many have been identified as impurities in drug substances and products.[3] Their mutagenic and carcinogenic properties classify them as a "Cohort of Concern," meaning their presence in pharmaceuticals is strictly regulated to levels far below those for typical impurities.[3][5] The mutagenic potential of a nitrosamine is a critical indicator of its carcinogenic risk.[6]
Nitrosamines can be broadly categorized into two subtypes: small-molecule N-nitrosamines (e.g., NDMA, NDEA) and nitrosamine drug substance-related impurities (NDSRIs), which are structurally similar to the active pharmaceutical ingredient (API).[3] NDAA falls into the category of symmetrical dialkylnitrosamines. While some nitrosamines are potent carcinogens, it is important to note that not all possess this characteristic, with studies indicating that around 18% of tested nitrosamines are non-carcinogenic.[4]
Comparative Mutagenic Potency: An Evidence-Based Overview
The mutagenic potency of nitrosamines is most commonly evaluated using the bacterial reverse mutation assay, or Ames test.[3] This in vitro test assesses a chemical's ability to induce mutations in specific strains of Salmonella typhimurium and Escherichia coli.[7] The results, often expressed as the number of revertant colonies per microgram of substance, provide a quantitative measure of mutagenic potency.
The following table summarizes available data on the mutagenic potency of N,N-Diamylnitrosamine in comparison to other well-studied nitrosamines. It is crucial to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Mutagenic Potency of Selected Nitrosamines in the Ames Test
| Nitrosamine Compound | Common Abbreviation | Bacterial Strain(s) | Metabolic Activation (S9) | Result | Reference |
| N,N-Diamylnitrosamine | NDAA | S. typhimurium | Required | Mutagenic | [8] |
| N-Nitrosodimethylamine | NDMA | S. typhimurium TA100, TA1535; E. coli WP2uvrA(pKM101) | Required | Mutagenic | [9][10] |
| N-Nitrosodiethylamine | NDEA | S. typhimurium TA100, TA1535; E. coli WP2uvrA(pKM101) | Required | Mutagenic | [9][10] |
| N-Nitrosodipropylamine | NDPA | S. typhimurium | Required | Mutagenic | [9] |
| N-Nitrosodibutylamine | NDBA | S. typhimurium | Required | Potent Mutagen | [8] |
| N-Nitrosopyrrolidine | NPYR | S. typhimurium | Required | Weakly Mutagenic | [9] |
Analysis of Comparative Potency:
While specific quantitative data for N,N-Diamylnitrosamine is less abundant in publicly available literature compared to NDMA and NDEA, studies on its metabolic fate and carcinogenicity indicate that it is a recognized carcinogen, primarily inducing tumors in the liver and esophagus in rats.[8] The mutagenicity of symmetrical dialkylnitrosamines like NDAA is well-established and is dependent on their metabolic activation.
In general, the mutagenic and carcinogenic potency of dialkylnitrosamines is influenced by the length and structure of the alkyl chains. Shorter-chain nitrosamines like NDMA and NDEA are well-characterized potent mutagens and carcinogens.[2][9][11] The carcinogenicity of N,N-Dibutylnitrosamine (NDBA), a close structural analog of NDAA, is particularly notable for its potent effect on the urinary bladder.[8] The lack of bladder carcinogenicity for NDAA is attributed to differences in its metabolic pathway.[8]
The "How" and "Why": Mechanism of Nitrosamine Mutagenicity
The mutagenicity of most nitrosamines is not direct. They require metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver, to become genotoxic.[6][12] This process, known as bioactivation, is a critical determinant of their mutagenic potential.
The key steps in the metabolic activation of dialkylnitrosamines are:
-
α-Hydroxylation: CYP enzymes catalyze the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group.
-
Formation of an Unstable Intermediate: This creates an unstable α-hydroxy nitrosamine.
-
Generation of a Diazonium Ion: The intermediate spontaneously decomposes to form a highly reactive electrophilic alkyldiazonium ion.
-
DNA Alkylation: The diazonium ion readily reacts with DNA, transferring an alkyl group to nucleotide bases, primarily guanine. This formation of DNA adducts can lead to mispairing during DNA replication, resulting in mutations.[13]
Standardized Protocols for Assessing Mutagenicity
To ensure the reliability and comparability of mutagenicity data, standardized testing protocols are essential. The OECD (Organisation for Economic Co-operation and Development) provides widely accepted guidelines for these assays.
The Ames test is a cornerstone of genotoxicity testing.[3][7][14] Here is a detailed protocol, including the scientific rationale for key steps.
Objective: To determine the potential of a test substance to induce reverse mutations at selected loci of several bacterial strains.
Materials:
-
Tester Strains: A set of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA pKM101) strains.[14][15] Rationale: These strains have pre-existing mutations in genes required for histidine (Salmonella) or tryptophan (E. coli) synthesis. They are designed to detect different types of mutations (e.g., base-pair substitutions, frameshifts).
-
Test Substance: N,N-Diamylnitrosamine (or other nitrosamine).
-
Metabolic Activation System (S9 mix): A homogenate of liver from rats or hamsters induced with enzyme-inducing agents (e.g., Aroclor 1254, phenobarbital).[3][14] Rationale: The S9 fraction contains CYP450 enzymes necessary to metabolically activate pro-mutagens like nitrosamines.
-
Minimal Glucose Agar Plates: Agar plates containing minimal nutrients and a trace amount of histidine/tryptophan. Rationale: The minimal media selects for revertant bacteria that have regained the ability to synthesize the essential amino acid. The trace amount allows for a few cell divisions, which is necessary for mutations to be fixed.
-
Top Agar: Soft agar used to overlay the plates.
-
Positive and Negative Controls: Known mutagens (e.g., sodium azide, 2-nitrofluorene) and a solvent control (e.g., DMSO, water).[10] Rationale: Controls ensure the validity of the experiment by demonstrating that the bacterial strains are responsive and that the solvent does not induce mutations.
Procedure (Pre-incubation Method):
-
Preparation: Prepare serial dilutions of the test substance. Prepare the S9 mix.
-
Incubation: In a test tube, combine the test substance, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer (without S9).
-
Pre-incubation: Incubate the mixture at 37°C for a specified time (e.g., 20-30 minutes).[10][14] Rationale: This step allows for the metabolic activation of the test substance and its interaction with the bacterial DNA before plating.
-
Plating: Add molten top agar to the test tube, mix gently, and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
While the Ames test is a powerful screening tool, in vivo assays are necessary to evaluate mutagenic potential within a whole organism, considering factors like absorption, distribution, metabolism, and excretion.[16] The micronucleus test is a widely used in vivo assay for detecting genotoxicity.[17][18]
Principle: This test identifies damage to chromosomes or the mitotic apparatus in erythroblasts (immature red blood cells) of treated animals, typically rodents.[16] When an erythroblast matures, it expels its main nucleus. If chromosomal fragments or whole chromosomes are left behind due to genotoxic damage, they form small, separate nuclei called micronuclei.[16] An increase in the frequency of micronucleated erythrocytes in treated animals indicates genotoxicity.[16]
Brief Protocol Outline:
-
Dosing: Animals (e.g., rats, mice) are administered the test substance at several dose levels.
-
Sample Collection: At appropriate time points after dosing, bone marrow or peripheral blood is collected.
-
Slide Preparation and Staining: The collected cells are smeared onto microscope slides and stained to differentiate between different types of erythrocytes and to visualize micronuclei.
-
Microscopic Analysis: A large number of erythrocytes are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated erythrocytes in the treated groups is compared to that in the control group.
Studies have shown that potent carcinogenic nitrosamines like NDMA and NDEA induce micronuclei in rat liver cells, and the magnitude of this response correlates with their carcinogenic potency in the liver.[19]
Conclusion and Future Directions
The assessment of the mutagenic potency of nitrosamines like N,N-Diamylnitrosamine is a critical component of pharmaceutical safety assessment. Based on available data, NDAA is a mutagenic and carcinogenic compound, consistent with the properties of many other dialkylnitrosamines. Its potency, relative to other nitrosamines, is influenced by its metabolic fate.
The Ames test, particularly when enhanced with specific conditions like the use of hamster liver S9 and a pre-incubation step, remains a highly sensitive and crucial tool for detecting the mutagenic potential of nitrosamines.[3][10][14] In vivo assays, such as the micronucleus test, provide essential complementary data for a comprehensive risk assessment.
Continued research is needed to generate more extensive quantitative mutagenicity data for a wider range of nitrosamines, including NDSRIs, to refine structure-activity relationships and improve the accuracy of risk assessments. This will ultimately contribute to ensuring the safety and quality of pharmaceutical products.
References
-
Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. National Institutes of Health (NIH). [Link]
-
Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. PubMed. [Link]
-
Mutational specificities of N-nitrosamines in a host-mediated assay: comparison with direct-acting N-nitroso compounds in vitro and an approach to deducing the nature of ultimate mutagens in vivo. PubMed. [Link]
-
Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder. PubMed. [Link]
-
Integration of the rat liver micronucleus assay into a 28-day treatment protocol: testing the genotoxicity of 4 small-molecule nitrosamines with different carcinogenic potencies and tumor target specificities. PubMed. [Link]
-
Are All Nitrosamines Concerning? A Review Of Mutagenicity And Carcinogenicity Data. Lhasa Limited. [Link]
-
Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. PubMed. [Link]
-
Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. National Institutes of Health (NIH). [Link]
-
A Deep Dive Into Historical Ames Study Data For N-nitrosamine Compounds. Lhasa Limited. [Link]
-
N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamines. U.S. Food and Drug Administration (FDA). [Link]
-
GLP OECD 471 Ames Test. Scantox. [Link]
-
Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Health and Environmental Sciences Institute. [Link]
-
N-Nitrosodimethylamine. Wikipedia. [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [Link]
-
OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. [Link]
-
Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Springer Link. [Link]
-
Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. ACS Publications. [Link]
-
Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. PubMed. [Link]
-
A deep dive into historical Ames study data for N-nitrosamine compounds. ResearchGate. [Link]
-
Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. ResearchGate. [Link]
-
The micronucleus test—most widely used in vivo genotoxicity test. ResearchGate. [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]
-
Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass Laboratories Inc. [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. [Link]
-
The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. National Institutes of Health (NIH). [Link]
-
In vivo rodent micronucleus assay: protocol, conduct and data interpretation. PubMed. [Link]
-
Rodent Micronucleus Assay. Charles River Laboratories. [Link]
-
N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. National Center for Biotechnology Information (NCBI). [Link]
-
OECD 471: Ames Test. Gentronix. [Link]
-
Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. U.S. Food and Drug Administration (FDA). [Link]
Sources
- 1. A Deep Dive Into Historical Ames Study Data For N-nitrosamine Compounds | Lhasa Limited [lhasalimited.org]
- 2. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are All Nitrosamines Concerning? A Review Of Mutagenicity And Carcinogenicity Data | Lhasa Limited [lhasalimited.org]
- 5. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 8. Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutational specificities of N-nitrosamines in a host-mediated assay: comparison with direct-acting N-nitroso compounds in vitro and an approach to deducing the nature of ultimate mutagens in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. hesiglobal.org [hesiglobal.org]
- 14. scantox.com [scantox.com]
- 15. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nucro-technics.com [nucro-technics.com]
- 17. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Integration of the rat liver micronucleus assay into a 28-day treatment protocol: testing the genotoxicity of 4 small-molecule nitrosamines with different carcinogenic potencies and tumor target specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nanogram Labyrinth: A Comparative Guide to Mass Spectrometry-Based Nitrosamine Analysis in Pharmaceuticals
By: A Senior Application Scientist
The unexpected discovery of nitrosamine impurities in common medications has presented a formidable challenge to the pharmaceutical industry.[1][2][3] These compounds, classified as probable human carcinogens, can form during drug synthesis, formulation, or storage and must be controlled at exceptionally low levels.[1][2][3] For researchers, scientists, and drug development professionals, the analytical task is clear: to detect and accurately quantify these trace-level impurities with unwavering confidence. This guide provides an in-depth comparison of the predominant mass spectrometry-based methods employed for nitrosamine analysis, offering field-proven insights into their performance characteristics and practical application.
The analytical imperative is driven by stringent regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the United States Pharmacopeia (USP).[1][2][3][4] These agencies mandate rigorous risk assessment and the implementation of sensitive, validated analytical procedures to ensure patient safety.[1][5][6] The choice of analytical technique is therefore a critical decision, directly impacting the reliability of safety assessments and the compliance of pharmaceutical products.
The Analytical Arsenal: A Head-to-Head Comparison
The primary tools for nitrosamine analysis are chromatographic separation techniques coupled with mass spectrometry. This combination provides the necessary selectivity to isolate nitrosamines from complex drug matrices and the sensitivity to detect them at the required low levels.[7] The most commonly employed methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (HRMS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique, particularly well-suited for the analysis of volatile and semi-volatile nitrosamines.[8] Its principle of operation involves separating compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection with a mass spectrometer.
-
Strengths:
-
Excellent for Volatile Analytes: GC-MS excels in the analysis of small, volatile nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[8]
-
High Chromatographic Resolution: Capillary GC columns offer superior separation efficiency, minimizing interferences from matrix components.
-
Established Methods: Numerous validated GC-MS methods are available from regulatory bodies, providing a solid foundation for laboratory implementation.[9]
-
-
Limitations:
-
Thermal Lability: Some nitrosamines are thermally unstable and may degrade in the high temperatures of the GC inlet, potentially leading to inaccurate quantification.[8]
-
Derivatization Requirement: Non-volatile nitrosamines may require chemical derivatization to make them suitable for GC analysis, adding complexity and potential for variability in the workflow.
-
Matrix Effects: Complex sample matrices can sometimes interfere with the analysis, requiring extensive sample cleanup.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for nitrosamine analysis due to its broad applicability and exceptional sensitivity.[7][10] This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass analyzers in series (tandem mass spectrometry).
-
Strengths:
-
Broad Applicability: LC-MS/MS can analyze a wide range of nitrosamines, including both volatile and non-volatile species, without the need for derivatization.[7][11]
-
High Sensitivity and Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides outstanding sensitivity and selectivity, enabling the detection of nitrosamines at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[7][10][11]
-
Reduced Sample Preparation: Compared to GC-MS, sample preparation for LC-MS/MS can often be simpler.
-
-
Limitations:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can impact accuracy and reproducibility.[8] Careful method development and the use of internal standards are crucial to mitigate these effects.
-
Ionization Efficiency: The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) is critical, as different nitrosamines exhibit varying ionization efficiencies.[8][12]
-
High-Resolution Mass Spectrometry (HRMS)
HRMS, often coupled with liquid chromatography (LC-HRMS), offers unparalleled mass accuracy and resolving power. This capability allows for the confident identification and quantification of known and unknown nitrosamines.
-
Strengths:
-
Unambiguous Identification: The high mass accuracy of HRMS provides a high degree of confidence in the identification of target nitrosamines and can help in the characterization of novel or unexpected nitrosamine drug substance-related impurities (NDSRIs).[10][11][13]
-
Retrospective Analysis: Full-scan HRMS data allows for retrospective analysis of samples for newly identified nitrosamines without the need for re-injection.
-
Reduced Method Development for Unknowns: HRMS is a powerful tool for screening for unknown impurities.
-
-
Limitations:
-
Cost and Complexity: HRMS instruments are generally more expensive and require a higher level of operator expertise than triple quadrupole instruments.
-
Sensitivity: While modern HRMS instruments offer excellent sensitivity, achieving the same level of quantification as the most sensitive LC-MS/MS systems for all nitrosamines can be challenging.[8]
-
Data Processing: The large and complex datasets generated by HRMS require sophisticated software and skilled personnel for data processing and interpretation.
-
Performance Characteristics at a Glance
The following table summarizes the key performance characteristics of the different mass spectrometry-based methods for nitrosamine analysis. The values provided are indicative and can vary depending on the specific instrument, method, and sample matrix.
| Performance Characteristic | GC-MS | LC-MS/MS | LC-HRMS |
| Sensitivity (Typical LOQ) | 0.1 - 10 ng/mL | 0.01 - 1 ng/mL | 0.05 - 5 ng/mL |
| Selectivity | Good to Excellent | Excellent | Excellent |
| Accuracy (% Recovery) | 80 - 120% | 85 - 115% | 85 - 115% |
| Precision (%RSD) | < 15% | < 10% | < 10% |
| Throughput | Moderate | High | Moderate to High |
| Cost | Moderate | High | Very High |
| Expertise Required | Moderate | High | Very High |
Experimental Workflow: A Validated LC-MS/MS Method
A robust and reliable analytical method is the cornerstone of any nitrosamine testing strategy. The following is a detailed, step-by-step methodology for a typical LC-MS/MS workflow, designed to be a self-validating system.
Diagram: General LC-MS/MS Workflow for Nitrosamine Analysis
Caption: A typical workflow for nitrosamine analysis using LC-MS/MS.
Step-by-Step Protocol
-
Sample Preparation:
-
Weighing and Dissolution: Accurately weigh a representative portion of the drug substance or product.[13] Dissolve the sample in a suitable solvent, such as methanol or a mixture of water and an organic solvent.[13]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., NDMA-d6) to all samples, calibration standards, and quality control samples.[9] This is crucial for correcting for any variations in sample preparation and instrument response.
-
Extraction: Depending on the complexity of the matrix, a sample cleanup step may be necessary to remove interfering substances.[14] Common techniques include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[11]
-
Centrifugation and Filtration: Centrifuge the sample to pellet any undissolved excipients.[13] Filter the supernatant through a 0.22 µm filter to remove any remaining particulates before injection into the LC-MS/MS system.[13]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto a suitable liquid chromatography column (e.g., a C18 or mixed-mode column). The mobile phase composition and gradient are optimized to achieve good separation of the target nitrosamines from each other and from matrix components.
-
Mass Spectrometric Detection: The eluent from the LC column is directed to the mass spectrometer. An appropriate ionization source, typically APCI for many small nitrosamines or ESI for others, is used to generate ions.[12] The mass spectrometer is operated in MRM mode, where specific precursor-to-product ion transitions for each nitrosamine and internal standard are monitored for highly selective and sensitive detection.[9]
-
-
Data Analysis and Quantification:
-
Calibration Curve: A calibration curve is constructed by analyzing a series of calibration standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
Quantification: The concentration of the nitrosamine in the unknown sample is determined by interpolating its peak area ratio onto the calibration curve.
-
Method Validation: The entire analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][6] This includes assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11][13]
-
Logical Relationships of Analytical Techniques
The choice of analytical technique is often guided by the specific requirements of the analysis. The following diagram illustrates the logical relationships and decision-making process for selecting the appropriate mass spectrometry-based method.
Diagram: Decision Tree for Nitrosamine Analysis Method Selection
Caption: Decision tree for selecting a suitable mass spectrometry method.
Conclusion: A Forward-Looking Perspective
The challenge of nitrosamine analysis in pharmaceuticals demands a deep understanding of the available analytical technologies. While GC-MS remains a valuable tool for specific applications, LC-MS/MS has become the workhorse for its versatility and sensitivity. The increasing adoption of LC-HRMS provides an unparalleled ability to identify and characterize both known and novel nitrosamine impurities, offering a glimpse into the future of proactive impurity monitoring.
Ultimately, the choice of method should be guided by a thorough risk assessment and a clear understanding of the analytical objectives. By leveraging the strengths of each technique and adhering to rigorous validation principles, the pharmaceutical industry can confidently navigate the complexities of nitrosamine analysis and ensure the safety and quality of medicines for patients worldwide.
References
-
U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
Agilent Technologies. (2024). Emerging Trends in Nitrosamine Analysis for Pharma. [Link]
-
Kim, J., et al. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Toxics, 9(11), 281. [Link]
-
Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
-
LCGC International. (2024). Experts Discuss the Complexities of Nitrosamine Analysis. [Link]
-
European Medicines Agency. (2024). Nitrosamine impurities. [Link]
-
Nudelman, R., et al. (2023). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development, 27(11), 1956-1975. [Link]
-
U.S. Pharmacopeia. (2020). General Chapter <1469> Nitrosamine Impurities. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. [Link]
-
European Medicines Agency. (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. [Link]
-
ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines. [Link]
-
Shimadzu. (n.d.). Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. [Link]
-
Yang, J., et al. (2023). Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study. Journal of Pharmaceutical Sciences, 112(10), 2685-2695. [Link]
-
Shimadzu. (n.d.). Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. [Link]
-
Al-Rimawi, F., et al. (2023). Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon composite as a solid-phase extraction sorbent. Journal of the Iranian Chemical Society, 20(1), 1-10. [Link]
-
U.S. Food and Drug Administration. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]
-
European Medicines Agency. (n.d.). Nitrosamine impurities in specific medicines. [Link]
-
ResolveMass Laboratories Inc. (2025). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). [Link]
-
U.S. Food and Drug Administration. (2025). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]
-
U.S. Pharmacopeia. (2020). General Chapter Prospectus: <1469> Nitrosamine Impurities. [Link]
-
ECA Academy. (2025). CMDh/EMA: Update of Appendix 1 for Nitrosamines. [Link]
-
ResolveMass Laboratories Inc. (2025). Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. [Link]
-
ResearchGate. (2025). Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study | Request PDF. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. usp.org [usp.org]
- 4. uspnf.com [uspnf.com]
- 5. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pmda.go.jp [pmda.go.jp]
- 9. agilent.com [agilent.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. agilent.com [agilent.com]
- 12. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Establishing Specificity in Analytical Methods for N,N-Diamylnitrosamine in the Presence of Degradants
Introduction: The Imperative for Specificity in Nitrosamine Analysis
The detection and quantification of nitrosamine impurities in pharmaceutical products have become a paramount concern for regulatory bodies and manufacturers worldwide.[1][2] N-nitrosamines are classified as probable human carcinogens, necessitating their control at trace levels to ensure patient safety.[2] Among these, N,N-Diamylnitrosamine (NDLA), a potential process-related or degradation product, requires robust analytical methods for its accurate measurement. A critical parameter in the validation of such methods is specificity, defined as the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[3]
This guide provides a comprehensive comparison of analytical methodologies for establishing the specificity of N,N-Diamylnitrosamine (NDLA) detection in the presence of its potential degradation products. We will delve into the rationale behind experimental design, provide detailed protocols for forced degradation studies, and compare the suitability of various analytical techniques, equipping researchers, scientists, and drug development professionals with the knowledge to develop and validate reliable, specific analytical methods.
Understanding N,N-Diamylnitrosamine and Its Potential Degradation Pathways
A thorough understanding of the analyte and its potential degradants is the foundation for developing a specific analytical method.
N,N-Diamylnitrosamine (NDLA) is a nitrosamine with two pentyl (amyl) chains attached to the nitroso group. Its structure suggests a non-polar character, influencing its chromatographic behavior.
Potential Degradation Pathways: Forced degradation studies are essential to artificially generate potential degradants and challenge the analytical method's specificity.[4][5] Based on general knowledge of nitrosamine degradation and specific metabolic studies on NDLA, several degradation pathways can be anticipated:[6][7]
-
Oxidative Degradation: The alkyl chains of NDLA are susceptible to oxidation. Metabolic studies on N,N-diamylnitrosamine in rats have shown that omega (ω) and beta (β) oxidation of the amyl chains are major metabolic routes.[7] This can lead to the formation of hydroxylated and carboxylated derivatives.
-
Hydrolytic Degradation: Cleavage of the N-N bond under acidic or basic conditions can lead to the formation of diamylamine and nitrous acid.
-
Photolytic Degradation: Exposure to UV light can induce cleavage of the N-N bond, generating radical species.[6]
A well-designed forced degradation study will expose NDLA to a variety of stress conditions to generate a comprehensive profile of its potential degradants.
Experimental Workflow for Establishing Specificity
The process of establishing specificity involves a systematic approach, beginning with forced degradation and culminating in the analysis of the stressed samples by a chosen analytical technique.
Caption: Workflow for establishing analytical method specificity.
Comparison of Analytical Techniques for NDLA Analysis
The choice of analytical technique is critical for achieving the required sensitivity and specificity for nitrosamine analysis. Traditional methods like HPLC-UV often lack the necessary sensitivity for trace-level quantification of these impurities.[2] Therefore, hyphenated mass spectrometric techniques are the methods of choice.[1][2]
| Technique | Principle | Strengths for NDLA Specificity | Limitations for NDLA Specificity |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separates compounds based on their interaction with a stationary phase, followed by detection based on their mass-to-charge ratio (m/z) and fragmentation patterns. | - High selectivity and sensitivity.[1] - Applicable to a wide range of polar and non-polar compounds. - Can differentiate between isomers with different fragmentation patterns. - Well-suited for analyzing the expected polar degradants of NDLA (hydroxylated and carboxylated forms). | - Potential for matrix effects that can suppress or enhance the signal. - Requires careful optimization of chromatographic and mass spectrometric parameters. |
| GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) | Separates volatile and thermally stable compounds in the gas phase, followed by mass spectrometric detection. | - Excellent for volatile and semi-volatile compounds like NDLA.[8] - High chromatographic resolution. - Less prone to matrix effects compared to LC-MS/MS. | - Not suitable for non-volatile or thermally labile degradants (e.g., carboxylated derivatives) without derivatization. - High injection port temperatures can cause degradation of some analytes. |
Expert Recommendation: For a comprehensive specificity study of NDLA and its potential degradants, LC-MS/MS is the preferred technique . Its ability to analyze both the parent compound and its more polar, non-volatile degradation products without derivatization provides a more complete picture of the degradation profile. GC-MS/MS can be a valuable complementary technique, particularly for confirming the identity of NDLA and any volatile degradants.
Detailed Experimental Protocols
Protocol 1: Forced Degradation of N,N-Diamylnitrosamine
Objective: To generate potential degradation products of NDLA to challenge the specificity of the analytical method.
Materials:
-
N,N-Diamylnitrosamine (NDLA) reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of NDLA in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the NDLA stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 N NaOH.
-
Dilute with methanol/water to a final concentration of approximately 10 µg/mL.
-
-
Base Hydrolysis:
-
Mix 1 mL of the NDLA stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 N HCl.
-
Dilute with methanol/water to a final concentration of approximately 10 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of the NDLA stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with methanol/water to a final concentration of approximately 10 µg/mL.
-
-
Thermal Degradation:
-
Place 1 mL of the NDLA stock solution in a vial and heat at 80°C for 24 hours.
-
Cool to room temperature.
-
Dilute with methanol/water to a final concentration of approximately 10 µg/mL.
-
-
Photolytic Degradation:
-
Expose 1 mL of the NDLA stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
Dilute with methanol/water to a final concentration of approximately 10 µg/mL.
-
-
Control Sample: Prepare a control sample by diluting the NDLA stock solution to 10 µg/mL with methanol/water without subjecting it to any stress.
Protocol 2: Comparative Analysis by LC-MS/MS and GC-MS/MS
Objective: To compare the ability of LC-MS/MS and GC-MS/MS to resolve NDLA from its degradants.
A. LC-MS/MS Method
-
Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.
-
Gradient: A suitable gradient from low to high organic phase to elute compounds with a range of polarities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for the parent ion of NDLA and its characteristic fragment ions. Also, monitor for the expected masses of potential degradants (e.g., hydroxylated and carboxylated forms).
B. GC-MS/MS Method
-
Chromatographic System: Gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A mid-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) is recommended.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Program: A temperature gradient starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 300°C) to elute NDLA and any volatile degradants.
-
Injection Mode: Splitless.
-
Ionization Source: Electron Ionization (EI).
-
MRM Transitions: Monitor for the molecular ion of NDLA and its characteristic fragment ions.
Data Interpretation and Specificity Assessment
The specificity of the analytical method is confirmed by demonstrating that the peak corresponding to NDLA is free from interference from any degradant peaks in the chromatograms of the stressed samples.
Caption: Evaluation of chromatographic separation for specificity.
Key criteria for demonstrating specificity include:
-
Resolution: The chromatographic resolution between the NDLA peak and the closest eluting degradant peak should be greater than 1.5 (ideally >2.0).
-
Peak Purity (for LC-UV/DAD): If a Diode Array Detector is used in conjunction with LC, peak purity analysis can provide additional evidence of specificity.
-
Mass Spectral Confirmation: The mass spectrum of the NDLA peak in the stressed samples should be identical to that of the unstressed standard, confirming its identity and purity.
Conclusion
Establishing the specificity of an analytical method for N,N-Diamylnitrosamine is a non-negotiable step in ensuring the safety and quality of pharmaceutical products. A well-designed forced degradation study is the cornerstone of this process, providing the necessary challenges to the analytical method. While both LC-MS/MS and GC-MS/MS are powerful techniques for nitrosamine analysis, LC-MS/MS offers a more comprehensive approach for assessing specificity against a broader range of potential polar and non-polar degradants of NDLA. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate specific and reliable analytical methods for the control of N,N-Diamylnitrosamine in pharmaceutical matrices.
References
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
Nitrosamine Degradation Pathways. ResolveMass Laboratories Inc. [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek Resource Hub. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed. [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
-
Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder. PubMed. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. edqm.eu [edqm.eu]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
A Comparative Toxicological Assessment of N-Nitrosamines and N-Nitramines for the Pharmaceutical Scientist
This guide provides an in-depth, objective comparison of the toxicological profiles of two critical classes of genotoxic impurities: N-nitrosamines and N-nitramines. As the pharmaceutical industry continues to navigate the challenges of impurity profiling and risk assessment, a nuanced understanding of the distinct and overlapping toxicities of these compounds is paramount for researchers, scientists, and drug development professionals. This document moves beyond a surface-level overview to explore the mechanistic underpinnings of their toxicity, supported by experimental data and detailed methodologies.
Introduction: A Tale of Two Nitrogenous Impurities
N-nitrosamines and N-nitramines are nitrogen-containing compounds that have garnered significant regulatory and scientific attention due to their potential as process-related impurities or degradants in pharmaceutical products. While structurally similar, their toxicological profiles exhibit critical differences that necessitate distinct risk assessment strategies.
N-Nitrosamines are characterized by a nitroso group (-N=O) bonded to an amine nitrogen. Their presence in various consumer products and pharmaceuticals has been a long-standing concern due to the potent carcinogenicity of many members of this class.[1][2]
N-Nitramines , on the other hand, feature a nitro group (-NO2) attached to an amine nitrogen. Historically, they have been studied to a lesser extent than N-nitrosamines. However, their potential for formation during manufacturing processes and their structural analogy to N-nitrosamines warrant a thorough toxicological evaluation.[3] A significant challenge in establishing regulatory limits for N-nitramines has been the relative scarcity of comprehensive toxicity data compared to their nitrosamine counterparts.[3]
Mechanistic Insights into Toxicity: A Tale of Metabolic Activation
The toxicity of both N-nitrosamines and N-nitramines is largely dependent on their metabolic activation to reactive intermediates capable of damaging cellular macromolecules, most notably DNA.
The Well-Trodden Path of N-Nitrosamine Bioactivation
The genotoxic and carcinogenic effects of N-nitrosamines are predominantly initiated by metabolic activation via cytochrome P450 (CYP) enzymes in the liver and other tissues.[4] This process, known as α-hydroxylation, is the critical first step in a cascade leading to the formation of highly reactive electrophiles.
The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a diazonium ion. This potent alkylating agent can then react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.
Figure 1: Metabolic activation pathway of N-nitrosamines leading to carcinogenesis.
The Emerging Picture of N-Nitramine Bioactivation
While less extensively studied, evidence suggests that N-nitramines can also undergo metabolic activation, potentially through pathways analogous to those of N-nitrosamines.[5] It is proposed that N-nitramines are also metabolized by CYP enzymes via hydroxylation, which can lead to the formation of formaldehyde and alkylating agents.[5] However, the efficiency of this activation and the reactivity of the resulting intermediates appear to be lower than those of N-nitrosamines, which is consistent with their generally lower observed mutagenicity.
Further research is needed to fully elucidate the metabolic pathways of various N-nitramines and to identify the specific reactive species responsible for their genotoxic effects.
Comparative Genotoxicity: A Quantitative Look
In vitro genotoxicity assays are crucial tools for assessing the mutagenic potential of pharmaceutical impurities. Comparative studies using these assays have consistently demonstrated a significant difference in the potencies of N-nitrosamines and N-nitramines.
A key study comparing a range of analogous N-nitrosamines and N-nitramines found that, overall, N-nitrosamines were approximately 15-fold more mutagenic than their N-nitramine counterparts in the Salmonella typhimurium reverse mutation assay (Ames test).[3] The rank order of mutagenicity in this study was N-nitrosodimethylamine (NDMA) > N-nitrosomorpholine > N-nitrodimethylamine.[3] It is important to note that metabolic activation (with the addition of a liver S9 fraction) was generally required to elicit a mutagenic response for both classes of compounds.[3]
The following table summarizes the comparative genotoxicity of selected N-nitrosamines and their corresponding N-nitramine analogues.
| Compound Pair | N-Nitrosamine | Relative Mutagenicity | N-Nitramine | Relative Mutagenicity | Reference |
| Dimethylamine Derivatives | N-Nitrosodimethylamine (NDMA) | High | N-Nitrodimethylamine | Lower | [3] |
| Morpholine Derivatives | N-Nitrosomorpholine | High | N-Nitromorpholine | Lower | [3] |
Carcinogenic Potency: The TD50 Perspective
The carcinogenic potency of a compound is often expressed as the TD50 value, which is the chronic dose rate in mg/kg body weight/day that would cause tumors in 50% of the test animals that would not have otherwise developed tumors.[6] A lower TD50 value indicates a higher carcinogenic potency.
The carcinogenic potencies of N-nitrosamines span a wide range, with some members being exceptionally potent carcinogens.[7] For example, the TD50 value for N-nitrosodimethylamine (NDMA) in rats is approximately 0.0959 mg/kg bw/day.[8]
Data on the carcinogenic potency of N-nitramines is more limited. However, available studies suggest that they are generally less potent carcinogens than their N-nitrosamine analogues. For instance, while N-nitrodimethylamine has been shown to be carcinogenic, its potency is considered to be lower than that of NDMA.
| Compound | Species | TD50 (mg/kg bw/day) | Reference |
| N-Nitrosodimethylamine (NDMA) | Rat | 0.0959 | [8] |
| N-Nitrosodiethylamine (NDEA) | Rat | 0.036 | [7] |
| N-Nitrosodi-n-propylamine | Rat | 0.23 | |
| N-Nitrosodi-n-butylamine | Rat | 0.53 | |
| N-Nitrosopiperidine | Rat | 0.28 | |
| N-Nitrosopyrrolidine | Rat | 0.29 | |
| N-Nitrodimethylamine | Rat | Data not consistently reported in a comparable format |
Note: The carcinogenic potency of N-nitramines is an area of ongoing research, and comprehensive TD50 data is not as readily available as for N-nitrosamines.
Cytotoxicity and Non-Genotoxic Effects
While genotoxicity is the primary concern for both N-nitrosamines and N-nitramines, it is also important to consider their potential for cytotoxicity and other non-genotoxic effects.
N-Nitrosamines have been shown to induce cytotoxicity in a dose-dependent manner in various cell types.[9] This cell killing is often linked to the metabolic activation of the nitrosamine, suggesting that the same reactive intermediates responsible for genotoxicity also contribute to cytotoxicity.[9]
N-Nitramines have also been reported to exhibit cytotoxic effects. One study noted that linear nitramines, while less acutely toxic than their cyclic counterparts, can be skin and eye irritants.[5] Another study investigating the cytotoxicity of several nitramines in TK6 cells found that none of the tested compounds were considered highly cytotoxic at the concentrations evaluated.[10] The mechanisms underlying N-nitramine-induced cytotoxicity are not as well-defined as for N-nitrosamines but may involve oxidative stress and other cellular damage pathways.
Regulatory Landscape: A Reflection of the Data Gap
The regulatory approach to controlling N-nitrosamines and N-nitramines in pharmaceuticals directly reflects the available toxicological data.
For N-nitrosamines , extensive carcinogenicity data has allowed regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to establish acceptable intake (AI) limits for several specific compounds.[2][11] These limits are typically in the nanogram-per-day range, reflecting the high potency of these carcinogens.
In contrast, the regulatory framework for N-nitramines is less developed . The dearth of comprehensive toxicity and carcinogenicity data for many N-nitramines has hampered the establishment of specific AI limits.[3] In the absence of compound-specific data, a precautionary approach is often taken, sometimes involving read-across from structurally similar N-nitrosamines, though the scientific justification for this requires careful consideration.
Experimental Protocols for Toxicological Assessment
A robust toxicological assessment of N-nitrosamines and N-nitramines relies on a battery of in vitro and in vivo assays. The following are key experimental workflows for evaluating their genotoxic potential.
Enhanced Ames Test for Mutagenicity Assessment
The bacterial reverse mutation assay, or Ames test, is a widely used method for detecting mutagenic compounds. For N-nitrosamines, an "enhanced" protocol is recommended to improve the sensitivity of detection.
Figure 2: Workflow for the Enhanced Ames Test.
Step-by-Step Methodology:
-
Preparation of Tester Strains: Cultures of appropriate bacterial strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA (pKM101)) are grown overnight to reach the late exponential or early stationary phase of growth.
-
Metabolic Activation: A metabolically active S9 fraction, typically from the livers of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone, is prepared and mixed with a cofactor solution.
-
Exposure: The test compound, bacterial culture, and S9 mix (or a buffer for non-activation conditions) are combined in a test tube.
-
Pre-incubation: The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes) to allow for metabolic activation and interaction with the bacterial DNA.
-
Plating: Molten top agar is added to the mixture, which is then poured onto the surface of minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay for Chromosomal Damage
The in vitro micronucleus assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.
Step-by-Step Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) is cultured to a desired confluency.
-
Exposure: The cells are treated with various concentrations of the test compound, with and without an exogenous metabolic activation system (S9), for a short period (e.g., 3-6 hours).
-
Removal of Test Compound: The treatment medium is removed, and the cells are washed and cultured in fresh medium.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting: After an appropriate incubation period (approximately 1.5-2 normal cell cycle lengths from the beginning of treatment), the cells are harvested.
-
Slide Preparation: The cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Strand Breaks
The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.
Step-by-Step Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or primary cells from tissues).
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and most cellular proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates from the nucleus towards the anode, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Scoring: The slides are examined using a fluorescence microscope, and the comets are scored using image analysis software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Analytical Methodologies for Detection and Quantification
The reliable detection and quantification of N-nitrosamines and N-nitramines at trace levels in pharmaceutical matrices require highly sensitive and selective analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.[12]
-
LC-MS , particularly with tandem mass spectrometry (LC-MS/MS), is versatile and suitable for a broad range of nitrosamines and nitramines, including those that are less volatile or thermally labile.[13]
-
GC-MS , often coupled with a thermal energy analyzer (TEA) or tandem mass spectrometry, is highly sensitive for volatile nitrosamines.[14]
The choice of analytical method depends on the specific properties of the analyte and the complexity of the sample matrix. Method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results.
Conclusion: A Call for Continued Investigation
N-nitramines, while less mutagenic, should not be disregarded. The data suggests they can also be metabolically activated to genotoxic species, and their potential for non-genotoxic effects requires further investigation. The significant data gap for N-nitramines presents a challenge for robust risk assessment and the establishment of science-based regulatory limits.
For drug development professionals, a thorough understanding of the synthetic and degradation pathways that could lead to the formation of either class of impurity is critical. When the potential for the presence of these impurities is identified, a rigorous toxicological assessment using appropriate in vitro and in vivo models is warranted. Continued research into the toxicology of N-nitramines is essential to fill the existing knowledge gaps and to ensure the safety of pharmaceutical products.
References
-
Danish Environmental Protection Agency. (n.d.). Nitrosamines and nitramines Evaluation of health hazards and proposal of health-based quality criteria and C- values for ambient. Retrieved from [Link]
-
European Medicines Agency. (2024). Nitrosamine impurities. Retrieved from [Link]
-
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2025). Retrieved from [Link]
-
Johnson, G. E., et al. (2022). What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. Chemical Research in Toxicology, 35(11), 1965-1976. Retrieved from [Link]
-
Lhasa Limited. (n.d.). Quantifying the nitrosamine potency distribution. Retrieved from [Link]
-
Plewa, M. J., et al. (2014). Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated With Amine-Based Carbon Capture and Storage. Environmental Science & Technology, 48(14), 8203–8211. Retrieved from [Link]
-
Ponting, D. J., et al. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology, 37(3), 365-381. Retrieved from [Link]
-
Rostkowska, K., et al. (2007). Formation and Metabolism of N-Nitrosamines. Polish Journal of Environmental Studies, 16(3), 321-326. Retrieved from [Link]
-
Šarlauskas, J., et al. (2014). Investigation on the Electrochemistry and Cytotoxicity of Organic Nitrates and Nitroamines. Chemija, 25(1). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
Valiveti, C. K., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1435-1460. Retrieved from [Link]
-
Veeprho. (n.d.). Determining TD50 values for Nitrosamine to establish higher Acceptable Intake. Retrieved from [Link]
-
Wagner, E. D., et al. (2014). Genotoxic and mutagenic potential of nitramines. Journal of Environmental Science and Health, Part A, 49(13), 1541-1548. Retrieved from [Link]
-
Waters Corporation. (2023). N-Nitrosamines Analysis An Overview. Retrieved from [Link]
-
Pangarkar, K. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
QbD Group. (2025). Nitrosamine Impurities in Medicinal Products: Risks and Regulatory Insights. Retrieved from [Link]
-
Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. Retrieved from [Link]
-
Lab-stat. (n.d.). Selective cytotoxicity of N-nitrosamines to cultured rat esophageal epithelial cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Genotoxic and mutagenic potential of nitramines. Retrieved from [Link]
-
Soni, A., et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. Retrieved from [Link]
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of N -Nitrosamines and N -Nitramines by the Reaction of Secondary Amines with Peroxynitrite and Other Reactive Nitrogen Species: Comparison with Nitrotyrosine Formation. Retrieved from [Link]
-
Sun, D., et al. (2021). The genotoxic potential of mixed nitrosamines in drinking water involves oxidative stress and Nrf2 activation. Journal of Hazardous Materials, 403, 123634. Retrieved from [Link]
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. Comparative in vitro toxicity of nitrosamines and nitramines associated with amine-based carbon capture and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.mst.dk [www2.mst.dk]
- 9. Selective cytotoxicity of N-nitrosamines to cultured rat esophageal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. qbdgroup.com [qbdgroup.com]
- 12. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of N,N-Diamylnitrosamine: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors of progress. Yet, the lifecycle of these molecules extends beyond their immediate use, culminating in a critical final step: proper disposal. N,N-Diamylnitrosamine, a member of the potent N-nitrosamine class of compounds, demands a disposal protocol rooted in a deep understanding of its chemical reactivity and inherent risks. The International Agency for Research on Cancer (IARC) classifies many N-nitrosamines as probable human carcinogens, underscoring the imperative for meticulous and validated disposal procedures.[1][2][3]
This guide provides a comprehensive framework for the safe and effective disposal of N,N-Diamylnitrosamine, moving beyond a simple checklist to elucidate the scientific principles that underpin each recommendation. Our objective is to empower laboratory personnel with the knowledge to not only execute these procedures but to understand their critical importance in ensuring a safe research environment and regulatory compliance.
Understanding the Hazard: The Chemical Profile of N,N-Diamylnitrosamine
Before addressing disposal, a clear understanding of the hazards associated with N,N-Diamylnitrosamine is paramount. Like other N-nitrosamines, its toxicity is a primary concern. While specific toxicological data for N,N-Diamylnitrosamine may be limited, the class as a whole is recognized for its carcinogenic potential.[4] Exposure can occur through inhalation, ingestion, or dermal contact, necessitating stringent handling protocols.[5]
| Property | Value | Source |
| Classification | Probable Human Carcinogen (Group 2A or 2B, based on surrogate data) | IARC |
| Primary Hazards | Carcinogenicity, Acute Toxicity | EPA, HSDB |
| Potential Routes of Exposure | Inhalation, Ingestion, Dermal Contact | Western University |
All work with N,N-Diamylnitrosamine and its concentrated waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[6][7]
The Disposal Decision Matrix: Selecting the Appropriate Pathway
The selection of a disposal method for N,N-Diamylnitrosamine waste depends on several factors, including the concentration of the nitrosamine, the volume of waste, and the available institutional resources. The following diagram illustrates a decision-making workflow for choosing the most suitable disposal strategy.
Caption: Decision workflow for N,N-Diamylnitrosamine waste disposal.
Preferred Disposal Method: High-Temperature Incineration
For bulk quantities of N,N-Diamylnitrosamine waste, the most effective and recommended disposal method is high-temperature incineration in a licensed hazardous waste facility.[8] This process ensures the complete thermal destruction of the nitrosamine molecule.
Operational Plan: Off-site Incineration
-
Segregation and Collection: Collect all N,N-Diamylnitrosamine waste, including pure compounds, reaction mixtures, and heavily contaminated items, in a dedicated, properly labeled, and sealed hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "N,N-Diamylnitrosamine."
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor. Ensure the contractor is equipped for high-temperature incineration of carcinogenic materials.
In-Lab Chemical Degradation: A Necessary Alternative
In situations where immediate disposal via a licensed contractor is not feasible, or for the treatment of small quantities of dilute waste streams, in-lab chemical degradation can be employed. These methods aim to break down the N-nitrosamine into less harmful products. It is crucial to validate the efficacy of any in-lab degradation method.
Below are three scientifically vetted methods for the chemical degradation of N-nitrosamines. Extreme caution must be exercised when performing these procedures.
Method 1: Reduction with Aluminum-Nickel Alloy
This method utilizes a strong reducing agent to cleave the N-N bond, converting the nitrosamine to the corresponding amine.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a reaction vessel of appropriate size to accommodate the waste solution and subsequent additions.
-
Alkalinization: For each 100 mL of aqueous nitrosamine waste, cautiously add 1 M aqueous alkali (e.g., sodium hydroxide) until the solution is strongly basic (pH > 10).
-
Addition of Reducing Agent: While stirring the solution, slowly add aluminum-nickel alloy powder in small portions. A typical ratio is 5-10 grams of alloy per 100 mL of waste. The reaction is exothermic and may produce hydrogen gas; therefore, slow addition and adequate ventilation are critical.
-
Reaction: Continue stirring the mixture at room temperature for at least 24 hours to ensure complete degradation.
-
Quenching and Disposal: After 24 hours, cautiously quench the reaction by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) to neutralize the excess alkali and unreacted alloy. The resulting solution, now free of nitrosamine, can be disposed of as regular chemical waste in accordance with institutional guidelines.
Method 2: Oxidation with Potassium Permanganate
Potassium permanganate is a powerful oxidizing agent that can degrade nitrosamines. However, it is important to note that under certain conditions, permanganate can also form nitrosamines from precursor amines.[9] Therefore, this method is best suited for waste streams that do not contain significant amounts of secondary amines.
Experimental Protocol:
-
Acidification: In a chemical fume hood, acidify the aqueous nitrosamine waste to a pH of 2-3 with dilute sulfuric acid.
-
Oxidant Addition: While stirring, slowly add a saturated aqueous solution of potassium permanganate until a persistent purple color is observed, indicating an excess of the oxidant.
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 12 hours.
-
Neutralization and Disposal: After the reaction period, neutralize the solution with a suitable reducing agent, such as sodium bisulfite, until the purple color disappears. The resulting manganese dioxide precipitate can be filtered, and the filtrate, now free of nitrosamine, can be disposed of according to institutional protocols.
Method 3: Denitrosation with Hydrobromic Acid
This method involves the cleavage of the N-NO bond under acidic conditions, releasing the nitrosonium ion.
Experimental Protocol:
-
Preparation: In a chemical fume hood, place the nitrosamine waste in a suitable reaction vessel. If the waste is in a non-aqueous solvent, it should be carefully evaporated, and the residue dissolved in a minimal amount of a compatible solvent like glacial acetic acid.
-
Reagent Addition: Slowly add a solution of 3% hydrobromic acid in glacial acetic acid to the nitrosamine waste.[10] A common recommendation is to use a 1:1 volume ratio of the hydrobromic acid/acetic acid solution to the waste solution.[10]
-
Reaction: Stir the mixture at room temperature for at least 2 hours.
-
Neutralization and Disposal: Cautiously neutralize the reaction mixture with a strong base, such as sodium hydroxide, while cooling the vessel in an ice bath. The neutralized solution can then be disposed of as chemical waste in accordance with institutional guidelines.
Decontamination of Surfaces and Glassware
For trace contamination on laboratory surfaces and glassware, a two-step decontamination process is recommended.
Decontamination Protocol:
-
Initial Cleaning: Thoroughly wash the contaminated surface or glassware with a laboratory detergent and water to remove any gross contamination.
-
Chemical Decontamination:
-
Option A: Acidic Solution: Wipe or rinse the surface with a 1:1 solution of hydrobromic acid and acetic acid.[10] Allow a contact time of at least 15 minutes before rinsing thoroughly with water.
-
Option B: UV Irradiation: For surfaces in a biological safety cabinet or other contained space, exposure to a UV lamp can aid in the degradation of residual nitrosamines.[10] The effectiveness of UV degradation is wavelength-dependent.[11]
-
-
Final Rinse: After chemical decontamination, rinse the surfaces or glassware thoroughly with deionized water.
Emergency Procedures: Spills and Accidental Exposure
In the event of a spill of N,N-Diamylnitrosamine, immediate action is required to mitigate exposure and contamination.
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional EHS.
-
Secure: Restrict access to the spill area.
-
Cleanup (if trained): If you are trained and equipped to handle hazardous spills, wear appropriate PPE, including a respirator if necessary. Absorb the spill with an inert material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Decontaminate: After the bulk of the spill has been collected, decontaminate the area using one of the methods described above.
-
Waste Disposal: Collect all contaminated materials in a sealed, labeled hazardous waste container for disposal via incineration.
In Case of Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion: A Culture of Safety
The proper disposal of N,N-Diamylnitrosamine is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical principles behind the hazards and the disposal methods, researchers can foster a culture of safety that protects themselves, their colleagues, and the environment. Adherence to these guidelines, in conjunction with institution-specific protocols and regulatory requirements, is essential for the safe and ethical conduct of research.
References
-
Control of Nitrosamine Impurities in Human Drugs. (2023). U.S. Food and Drug Administration. [Link]
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021). National Institutes of Health. [Link]
-
The Chemistry of N-Nitrosamines: An Overview. (2023). FreeThink Technologies. [Link]
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021). ACS Publications. [Link]
-
Best practice to decontaminate work area of Nitrosamines. (2022). Nitrosamines Exchange. [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). Pharmaceuticals and Medical Devices Agency. [Link]
-
Method 607: Nitrosamines. (n.d.). U.S. Environmental Protection Agency. [Link]
-
6 Steps to reduce nitrosamines impurities in Pharma industry. (2024). Uniprimes. [Link]
-
Safety Data Sheet: N-Nitroso-dimethylamine, 100µg/ml in Methanol. (n.d.). Chemos GmbH & Co.KG. [Link]
-
Nitrosamine Degradation Pathways. (2025). ResolveMass Laboratories Inc. [Link]
-
One-Pot Oxidation and Nitrosation of β-Alkanolamines with KMnNO4NaNO2. A Convenient Preparation of β-Ketonitrosamines. (2025). ResearchGate. [Link]
-
N-nitrosodimethylamine (NDMA) as a product of potassium permanganate reaction with aqueous solutions of N,N-dimethylhydrazine compounds by peroxymonosulfate: Kinetics, re…. (n.d.). OUCi. [Link]
-
Catalytic reduction of N-nitrosodimethylamine with nanophase nickel–boron. (2025). ResearchGate. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]
-
N-nitrosodimethylamine (NDMA) as a product of potassium permanganate reaction with aqueous solutions of dimethylamine (DMA). (n.d.). PubMed. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). American Society of Health-System Pharmacists. [Link]
-
Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. (2007). IARC Publications. [Link]
-
Nitrosamines Standard (1X1 mL) - Safety Data Sheet. (2025). [Link]
-
EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. (2019). Foley & Lardner LLP. [Link]
-
Oxidation of Organic Molecules by KMnO4. (2023). Chemistry LibreTexts. [Link]
-
GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. (n.d.). Western University. [Link]
-
Approaches and considerations for N-nitrosamine issues from a quality perspective. (2024). Pharmaceuticals and Medical Devices Agency. [Link]
-
N-Nitrosodimethylamine. (n.d.). U.S. Environmental Protection Agency. [Link]
-
The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. [Link]
-
N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. (n.d.). National Center for Biotechnology Information. [Link]
-
Nitrosamines - A real Health Concern. (2023). RNI Consulting. [Link]
-
N-NITROSODI-n- PROPYLAMINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rni-consulting.com [rni-consulting.com]
- 4. epa.gov [epa.gov]
- 5. uwo.ca [uwo.ca]
- 6. agilent.com [agilent.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. N-nitrosodimethylamine (NDMA) as a product of potassium permanganate reaction with aqueous solutions of dimethylamine (DMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling N,N-Diamylnitrosamine
For Researchers, Scientists, and Drug Development Professionals
Handling N,N-Diamylnitrosamine, a potent nitrosamine compound, demands a meticulous and informed approach to personal safety. As a Senior Application Scientist, this guide is designed to provide you with the essential, immediate safety and logistical information necessary for the safe handling of this substance in a laboratory setting. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety and best practices.
The Imperative of Caution: Understanding the Hazard
N,N-Diamylnitrosamine belongs to the N-nitrosamine class of compounds, many of which are classified as probable human carcinogens.[1][2] Research has demonstrated that N,N-Diamylnitrosamine induces tumors in animal models, primarily in the liver and esophagus, underscoring the critical need for stringent safety protocols to minimize exposure.[3] The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal absorption, and accidental ingestion. Therefore, a multi-faceted approach to personal protective equipment (PPE) is not just a recommendation—it is an absolute necessity.
Core Principles of Protection: A Multi-Layered Defense
The selection and use of appropriate PPE is the cornerstone of safe handling practices for N,N-Diamylnitrosamine. The following provides a detailed breakdown of the required protective gear, moving from foundational layers to more specialized equipment.
Primary Barrier: Protective Clothing
A dedicated lab coat, preferably a disposable, back-closing gown, should be worn at all times when handling N,N-Diamylnitrosamine.[4] This prevents contamination of personal clothing. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn over the lab coat.
Hand Protection: The Critical Interface
Direct skin contact is a significant route of exposure. Therefore, selecting the appropriate gloves is paramount.
Glove Selection:
| Glove Material | Recommendation for N,N-Dialkylnitrosamines | Rationale |
| Nitrile | Good for splash protection. | Offers good resistance to a range of chemicals, but prolonged exposure should be avoided. Double-gloving is highly recommended to provide an additional layer of protection.[4][5] |
| Butyl Rubber | Recommended for extended handling. | Provides excellent resistance to a wide variety of chemicals, including many polar organic compounds. |
| Viton® | Excellent for high-risk procedures. | Offers superior resistance to aromatic and chlorinated solvents and is a robust choice for handling potent carcinogens. |
| Latex | Not Recommended | Prone to degradation by many organic solvents and can cause allergic reactions. |
Best Practices for Glove Use:
-
Double-gloving: Always wear two pairs of gloves. This provides a critical buffer in case the outer glove is compromised.[4]
-
Regular Changes: Change gloves frequently, and immediately if you suspect contamination. Do not wait for a visible tear or degradation.
-
Proper Removal: Remove gloves using a technique that avoids skin contact with the outer contaminated surface.
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.
Eye and Face Protection: Shielding Against Splashes and Aerosols
The potential for accidental splashes and the generation of aerosols necessitates robust eye and face protection.
-
Safety Glasses with Side Shields: The minimum requirement for any laboratory work.
-
Chemical Splash Goggles: Essential when there is a risk of splashes.
-
Face Shield: Should be worn in conjunction with chemical splash goggles during procedures with a high potential for splashing, such as when transferring large volumes or working with heated solutions.
Respiratory Protection: A Critical Defense Against Inhalation
Given the carcinogenic nature of N,N-Diamylnitrosamine, preventing inhalation exposure is a primary concern. The selection of respiratory protection should be based on a thorough risk assessment of the specific procedure being performed.
Respirator Selection Logic:
Caption: Decision tree for selecting the appropriate respiratory protection.
Respirator Cartridge Selection:
For air-purifying respirators, combination cartridges are necessary to protect against both organic vapors and potential particulates.
| Cartridge Type | Color Code | Protection Against |
| Organic Vapor (OV) | Black | N,N-Diamylnitrosamine vapors.[6] |
| P100 Particulate Filter | Magenta | Any aerosols that may be generated.[7] |
| Combination OV/P100 | Black and Magenta | Both vapors and particulates. |
A comprehensive respiratory protection program, including fit testing and training, is mandatory for all personnel required to wear respirators.[2]
Operational Plan: From Preparation to Disposal
A structured and disciplined workflow is essential to minimize the risk of exposure.
Designated Work Area
All work with N,N-Diamylnitrosamine must be conducted in a designated area within a certified chemical fume hood.[8] This area should be clearly marked with warning signs indicating the presence of a carcinogen.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with disposable absorbent pads.
-
Assemble all necessary equipment and reagents before introducing the N,N-Diamylnitrosamine.
-
Don all required PPE as outlined above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid or liquid N,N-Diamylnitrosamine within the chemical fume hood.
-
Use a dedicated, labeled balance for weighing.
-
Employ careful techniques to avoid generating dust or aerosols.
-
-
Solution Preparation:
-
Prepare solutions in closed or covered vessels to minimize vapor release.
-
Use a fume hood with a sash positioned as low as possible.
-
-
Post-Procedure:
-
Decontaminate all non-disposable equipment and surfaces immediately after use.
-
Carefully package all contaminated disposable materials for waste disposal.
-
Remove PPE in the designated doffing area, avoiding self-contamination.
-
Wash hands thoroughly.
-
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal are crucial to prevent the spread of contamination and protect personnel and the environment.
Decontamination Procedures
For routine decontamination of surfaces and glassware, a solution of 1:1 hydrobromic acid and acetic acid has been shown to be effective in destroying nitrosamines.[9] Alternatively, a 10% sodium thiosulfate, 1% sodium hydroxide solution can be used for soaking contaminated materials for 24 hours.[5] Always perform decontamination procedures within a chemical fume hood and wear appropriate PPE.
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Secure: Restrict access to the spill area.
-
Assess: From a safe distance, assess the extent of the spill.
-
PPE: Don the appropriate level of PPE, including respiratory protection (a full-face respirator with OV/P100 cartridges or SCBA for large spills).
-
Contain: Cover the spill with an absorbent material. Caution: Avoid using cellulose-based absorbents, as they may react with nitrosamines.
-
Neutralize (if applicable): Once absorbed, treat the material with a decontamination solution.
-
Collect: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area thoroughly.
Waste Disposal
All waste contaminated with N,N-Diamylnitrosamine, including disposable PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[4]
-
Segregation: Keep nitrosamine waste separate from other chemical waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("N,N-Diamylnitrosamine"), and the associated hazards (e.g., "Carcinogen," "Toxic").
-
Containment: Use leak-proof, sealed containers. Double-bagging of solid waste is recommended.[4]
-
Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous waste.
Conclusion: A Commitment to Safety
Working with potent compounds like N,N-Diamylnitrosamine is integral to advancing scientific discovery. However, this progress cannot come at the expense of personal safety. By adhering to the comprehensive PPE and handling protocols outlined in this guide, you can significantly mitigate the risks associated with this hazardous substance. Remember that a proactive and informed approach to safety is not just a procedural requirement—it is a fundamental aspect of responsible scientific practice.
References
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). (2018, June 22). LSUHSC. Retrieved from [Link]
-
Suzuki, K., & Mitsuoka, T. (1983). Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder. Gan, 74(5), 664-673. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA). In HEALTH EFFECTS. Retrieved from [Link]
-
Wikipedia. (2023, November 29). N-Nitrosodimethylamine. In Wikipedia. Retrieved from [Link]
-
Best practice to decontaminate work area of Nitrosamines. (2022, June 9). Nitrosamines Exchange Community. Retrieved from [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
NIOSH. (1994, August 15). NITROSAMINES: METHOD 2522. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]
-
National Toxicology Program. (n.d.). N-Nitrosamines: 15 Listings. In 15th Report on Carcinogens. National Institutes of Health. Retrieved from [Link]
-
Dankovic, D. A., Na, T., & Kuempel, E. D. (2015). Proposed Risk-Based Approach for Nitrosamine Chemicals of Potential Concern. Pacific Northwest National Laboratory. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for N-Nitrosodiphenylamine. U.S. Department of Health and Human Services. Retrieved from [Link]
-
NIOSH. (2014, October 22). NIOSH Pocket Guide to Chemical Hazards - N-Nitrosodimethylamine. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025, January 10). Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach. Retrieved from [Link]
-
3M. (2019). How to select the right cartridges or filters for your 3M™ Reusable Respirator. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, January 22). N-NITROSODIAMYLAMINE. Retrieved from [Link]
-
GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Moldex-Metric, Inc. (2024, May 14). Understanding Respirator, Cartridge, and Filter Markings [Video]. YouTube. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]
-
Occupational Safety and Health Administration. (1990, March 15). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. Retrieved from [Link]
-
Borths, C. J., et al. (2021). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development, 25(8), 1788-1801. [Link]
-
World Health Organization. (2024, April 2). WHO good manufacturing practices considerations for the prevention and control of nitrosamine contamination in pharmaceutical products. Retrieved from [Link]
-
Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub. Retrieved from [Link]
-
How to deal with Nitrosamine standards? (2022, August 23). Confirmatory Testing & Analytical Challenges. Retrieved from [Link]
-
Showa. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
Sources
- 1. N-Nitrosodimethylamine - Wikipedia [en.wikipedia.org]
- 2. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 7. youtube.com [youtube.com]
- 8. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
